molecular formula C7H6BrN3 B079505 4-bromo-1H-indazol-3-amine CAS No. 914311-50-5

4-bromo-1H-indazol-3-amine

Cat. No.: B079505
CAS No.: 914311-50-5
M. Wt: 212.05 g/mol
InChI Key: IXXXOIXGQFPLIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1H-indazol-3-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure, the 1H-indazol-3-amine scaffold, is a privileged fragment in the design of biologically active compounds and is known to effectively bind with the hinge region of various kinases . Researchers utilize this bromo-functionalized indazole derivative as a critical intermediate in the synthesis of complex molecules for pharmacological evaluation. The primary research value of this compound lies in its application through cross-coupling reactions, such as the Suzuki reaction, enabling the introduction of diverse aromatic and heteroaromatic systems at the 4-position . This allows for the efficient exploration of structure-activity relationships (SAR). Furthermore, the 3-amino group serves as a handle for further functionalization, for instance, through amide bond formation, to create novel molecular hybrids . This compound is part of a broader class of 3-aminoindazoles that have been investigated as intermediates in the development of potent therapeutic agents, including capsid inhibitors for the treatment of HIV-1 infections . In oncology research, structurally similar indazole derivatives have demonstrated promising inhibitory effects against a range of human cancer cell lines, including chronic myeloid leukemia (K562), lung (A549), and hepatoma (Hep-G2) cells, by affecting apoptosis and cell cycle pathways . The compound serves as a key scaffold for researchers developing new, targeted anticancer agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXXOIXGQFPLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475006
Record name 4-bromo-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914311-50-5
Record name 4-bromo-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 4-bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-bromo-1H-indazol-3-amine is limited in publicly available literature. This guide provides a comprehensive overview based on data from closely related structural analogs, established chemical principles, and predictive models. All data for compounds other than the specific title compound are clearly indicated.

Executive Summary

This compound is a halogenated heterocyclic compound belonging to the 3-aminoindazole class of molecules. This structural motif is of significant interest in medicinal chemistry, serving as a key building block in the development of various therapeutic agents. The 3-aminoindazole scaffold is recognized as a "privileged" structure, known for its ability to act as a hinge-binding fragment in the ATP-binding pocket of various kinases, leading to their inhibition. Furthermore, derivatives of this scaffold have shown promise as potent antiviral agents. This document provides a detailed summary of the known and predicted chemical properties of this compound, a plausible synthetic route, and its relevance within the context of drug discovery and development.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. Due to the scarcity of direct experimental data, some values are based on closely related analogs or computational predictions.

PropertyDataSource/Notes
Molecular Formula C₇H₆BrN₃Calculated
Molecular Weight 212.05 g/mol Calculated.[1]
CAS Number Not assignedA specific CAS number for this isomer was not found in the searched databases.
Appearance Predicted to be a solid at room temperature.Based on the properties of similar compounds like 4-Bromo-1H-indazole, which is a solid.[2]
Melting Point 160-165 °C (for 4-Bromo-1H-indazole)Experimental data for the title compound is unavailable. This value is for the related compound lacking the 3-amino group.[2]
Boiling Point ~453.4 ± 40.0 °C (Predicted for 7-bromo-4-chloro-1H-indazol-3-amine)Predicted value for a structurally related compound.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanol.Based on the general solubility of heterocyclic amines. The amine group suggests potential solubility in acidic aqueous solutions through salt formation.
pKa Basic, due to the presence of the 3-amino group.Predicted based on the properties of the amino group on an aromatic scaffold. The pKa of the related 7-bromo-4-chloro-1H-indazol-3-amine is predicted to be ~11.54.[3]

Spectral Data Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the NH protons of the indazole ring and the amino group. The aromatic region should display three signals corresponding to the protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the bromine atom and the fused pyrazole ring. The NH and NH₂ protons are expected to appear as broad singlets and would be exchangeable with D₂O.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should exhibit seven signals corresponding to the seven carbon atoms in the indazole ring system. The carbon atom attached to the bromine (C4) would be expected to appear at a chemical shift of approximately 100-115 ppm.

IR Spectroscopy

The infrared spectrum of this compound is predicted to show characteristic absorption bands.[4]

  • N-H Stretching: As a primary amine, two bands are expected in the 3300-3500 cm⁻¹ region for the asymmetric and symmetric N-H stretches of the amino group. An additional broader band for the indazole N-H stretch is also anticipated in this region.

  • N-H Bending: A characteristic N-H bending (scissoring) vibration for the primary amine is expected around 1580-1650 cm⁻¹.

  • C-N Stretching: Aromatic C-N stretching vibrations are typically observed in the 1250-1335 cm⁻¹ range.

  • Aromatic C=C Stretching: Multiple bands are expected in the 1450-1600 cm⁻¹ region.

  • C-Br Stretching: A weak absorption is expected in the 600-800 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at m/z 211 and 213 with an approximate 1:1 intensity ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom. The exact mass would be approximately 210.9745 u.[1][5]

Experimental Protocols: Synthesis of 3-Aminoindazoles

A common and effective method for the synthesis of 3-aminoindazoles involves the cyclization of a 2-halobenzonitrile with hydrazine. A plausible synthetic route for this compound would start from 2-fluoro-3-bromobenzonitrile.

Proposed Synthesis of this compound

This proposed synthesis is adapted from established procedures for similar 3-aminoindazole derivatives.[6][7][8]

Reaction Scheme:

Materials:

  • 2-fluoro-3-bromobenzonitrile

  • Hydrazine hydrate (80% in water)

  • A suitable solvent such as ethanol, n-butanol, or 2-methyltetrahydrofuran (2-MeTHF)

Procedure:

  • To a solution of 2-fluoro-3-bromobenzonitrile in the chosen solvent, add an excess of hydrazine hydrate (typically 3-5 equivalents).

  • Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

The following diagram illustrates the logical workflow for this proposed synthesis.

G Proposed Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 2-fluoro-3-bromobenzonitrile react Combine and Reflux start1->react start2 Hydrazine Hydrate start2->react start3 Solvent (e.g., Ethanol) start3->react workup1 Cool Reaction Mixture react->workup1 workup2 Isolate Crude Product (Filtration/Evaporation) workup1->workup2 workup3 Purification (Recrystallization or Chromatography) workup2->workup3 product This compound workup3->product

Proposed synthesis workflow.

Biological Context and Role in Drug Discovery

The 3-aminoindazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[9] Many kinase inhibitors are designed to compete with ATP for binding to the enzyme's active site. The 3-aminoindazole core is adept at forming key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.

Derivatives of 3-aminoindazoles have been investigated as inhibitors of a wide range of kinases, including Polo-like kinase 4 (PLK4), which is a target in breast cancer.[10] Additionally, the 3-aminoindazole moiety is a central component of the potent anti-HIV capsid inhibitor, Lenacapavir.[6][7][8]

The following diagram illustrates the general mechanism of how a 3-aminoindazole-based inhibitor can function by binding to the ATP pocket of a protein kinase.

G Generalized Mechanism of Kinase Inhibition by 3-Aminoindazole Derivatives cluster_kinase Protein Kinase Active Site cluster_inhibitor Inhibitor atp_pocket ATP Binding Pocket hinge Hinge Region inhibition Inhibition of Phosphorylation atp_pocket->inhibition Blocks ATP Access inhibitor 3-Aminoindazole Derivative inhibitor->atp_pocket Competitive Binding atp ATP atp->atp_pocket Normal Binding

References

An In-depth Technical Guide on the Structure Elucidation of 4-bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structure elucidation of 4-bromo-1H-indazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide leverages established analytical techniques and data from closely related 3-aminoindazole analogs to present a robust framework for its synthesis, characterization, and structural confirmation. This document outlines plausible synthetic routes, detailed experimental protocols for spectroscopic and chromatographic analysis, and predicted spectral data. Furthermore, it explores the potential biological significance of this class of compounds by illustrating their interaction with a key signaling pathway.

Introduction

3-Aminoindazole scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous biologically active molecules. These compounds have garnered significant attention for their diverse pharmacological activities, including their roles as potent kinase inhibitors in oncology.[1][2] The substitution pattern on the indazole ring plays a crucial role in modulating the biological activity and pharmacokinetic properties of these derivatives. The subject of this guide, this compound, is a halogenated derivative with potential as a key intermediate in the synthesis of novel therapeutic agents. The bromine atom at the 4-position provides a handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space for drug discovery.[3]

This guide serves as a practical resource for researchers, providing a foundational understanding of the synthesis and a detailed approach to the comprehensive structure elucidation of this compound.

Synthesis Pathway

A logical synthetic approach would commence with a suitable brominated and fluorinated benzonitrile, followed by a nucleophilic aromatic substitution (SNAr) reaction with hydrazine.

Synthetic Pathway 2-fluoro-3-bromobenzonitrile 2-fluoro-3-bromobenzonitrile reaction 2-fluoro-3-bromobenzonitrile->reaction hydrazine Hydrazine (N2H4) hydrazine->reaction This compound This compound reaction->this compound SNAr Cyclization

Caption: Proposed synthesis of this compound.

Structure Elucidation Workflow

A multi-technique approach is essential for the unambiguous structure elucidation of this compound. This workflow ensures confirmation of the molecular structure, purity, and identity of the synthesized compound.

Structure Elucidation Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic & Chromatographic Analysis cluster_confirmation Confirmation synthesis Proposed Synthesis purification Column Chromatography / Recrystallization synthesis->purification Crude Product nmr NMR (1H, 13C) purification->nmr Purified Sample ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir hplc HPLC purification->hplc confirmation Structure Confirmed nmr->confirmation Consistent Data ms->confirmation Consistent Data ir->confirmation Consistent Data hplc->confirmation Consistent Data

Caption: Workflow for structure elucidation.

Experimental Protocols

Detailed experimental protocols are crucial for the successful characterization of this compound. The following are generalized procedures adapted from literature for similar compounds.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon framework of the molecule.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Data Acquisition:

    • 1H NMR: Acquire a one-dimensional proton spectrum.

    • 13C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling.

  • Data Analysis: Analyze chemical shifts, coupling constants, and integration to assign protons and carbons to the molecular structure.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire a full scan mass spectrum in positive or negative ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]+ or [M-H]-) and compare the measured mass-to-charge ratio (m/z) with the theoretical value. The isotopic pattern of bromine (79Br and 81Br in approximately 1:1 ratio) should be observed.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm-1.

  • Data Analysis: Identify characteristic absorption bands corresponding to N-H, C-N, C=C, and C-Br bonds.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the compound.

  • Instrumentation: An HPLC system with a UV detector.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or trifluoroacetic acid.

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Calculate the purity based on the peak area percentage of the main component.

Predicted Spectroscopic Data

Based on the analysis of structurally related 3-aminoindazole derivatives, the following spectral data are predicted for this compound.

Technique Predicted Data
1H NMR (in DMSO-d6)Aromatic protons in the range of δ 7.0-8.0 ppm. The NH and NH2 protons would appear as broad singlets, with their chemical shifts being solvent and concentration-dependent.
13C NMR (in DMSO-d6)Aromatic carbons would appear in the range of δ 110-150 ppm. The carbon bearing the bromine atom would be shifted to a lower field.
Mass Spec. (HRMS) The [M+H]+ ion would be observed with a characteristic isotopic pattern for one bromine atom (m/z values for C7H779BrN3 and C7H781BrN3).
IR Spectroscopy N-H stretching vibrations for the primary amine (NH2) and the indazole NH around 3100-3400 cm-1. Aromatic C-H stretching just above 3000 cm-1. C=C stretching in the aromatic region (approx. 1450-1600 cm-1). C-N stretching vibrations.

Biological Context: Kinase Inhibition Signaling Pathway

3-Aminoindazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2] These compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. One of the important signaling pathways where 3-aminoindazoles have shown inhibitory activity is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial for inflammation, immunity, and cell survival.[6]

Kinase Inhibition Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor IKK_complex IKK Complex receptor->IKK_complex activates IκB IκB IKK_complex->IκB phosphorylates NF_κB NF-κB IκB->NF_κB sequesters degradation degradation NF_κB_active Active NF-κB NF_κB->NF_κB_active translocates to inhibitor This compound (Proposed Inhibitor) inhibitor->IKK_complex inhibits DNA DNA NF_κB_active->DNA binds to transcription Gene Transcription (Inflammation, Survival) DNA->transcription

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and detailed structure elucidation of this compound. By leveraging established chemical principles and drawing parallels from closely related analogs, this document offers valuable insights into the expected chemical properties and analytical data for this compound. The outlined experimental protocols for NMR, MS, IR, and HPLC provide a robust methodology for its characterization. Furthermore, the exploration of its potential role as a kinase inhibitor within the NF-κB signaling pathway highlights the therapeutic relevance of the 3-aminoindazole scaffold. This guide is intended to be a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel indazole-based compounds for therapeutic applications.

References

4-bromo-1H-indazol-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-1H-indazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, and its role within the broader class of 3-aminoindazoles as potent kinase inhibitors.

Core Molecular Data

The fundamental properties of this compound are summarized below. The molecular formula is C₇H₆BrN₃, and it has a molecular weight of 212.05 g/mol .[1]

PropertyValue
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
IUPAC Name This compound
Isomeric Compound 3-bromo-1H-indazol-4-amine[1]

Synthesis Protocols

Experimental Protocol: Synthesis of a Bromo-1H-indazol-3-amine Isomer

This protocol describes the synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile and can serve as a foundational method for the synthesis of the 4-bromo isomer.[2]

Materials:

  • 5-bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80%)

  • Reflux apparatus

Procedure:

  • Combine 5-bromo-2-fluorobenzonitrile and an excess of 80% hydrazine hydrate in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux.

  • Maintain the reflux for approximately 20 minutes.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, cool the reaction mixture and isolate the product. This may involve precipitation and filtration or extraction.

  • The resulting 5-bromo-1H-indazol-3-amine is reported to be obtained in high yield (88%).[2]

A similar strategy, starting with 4-bromo-2-fluorobenzonitrile, is a viable route to synthesize this compound.

Biological Activity and Signaling Pathways

3-Aminoindazoles are a class of compounds recognized for their significant biological activities, primarily as inhibitors of various protein kinases.[3][4] This inhibitory action makes them valuable scaffolds in the development of therapeutic agents for diseases such as cancer and inflammatory conditions.[2][3]

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Derivatives of 3-aminoindazole have demonstrated potent inhibitory effects against several receptor tyrosine kinases (RTKs), including FLT3, PDGFRα, and Kit.[4] The dysregulation of these kinases is a known factor in the progression of numerous cancers. By targeting the "DFG-out" conformation of the kinase activation loop, these compounds can effectively block downstream signaling pathways that promote cell proliferation and survival.[4]

RTK_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., FLT3, PDGFRα) Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) RTK->Downstream Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds Aminoindazole This compound (or derivative) Aminoindazole->RTK Inhibits (DFG-out binding) Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling.
Modulation of Non-Canonical NF-κB Signaling

Recent studies have highlighted the role of aminoindazole derivatives as inhibitors of IKKα (Inhibitor of nuclear factor kappa-B kinase subunit alpha), a key enzyme in the non-canonical NF-κB signaling pathway.[5][6] This pathway is integral to inflammatory responses and immune function. The development of selective IKKα inhibitors based on an aminoindazole-pyrrolo[2,3-b]pyridine scaffold provides valuable tools for dissecting the specific roles of the canonical and non-canonical NF-κB pathways.[5][6]

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKKa IKKα p100 p100/p52 IKKa->p100 Phosphorylates p52_RelB p52-RelB Complex p100->p52_RelB Processing to p52 & release RelB RelB Gene Target Gene Expression Aminoindazole Aminoindazole-pyrrolo [2,3-b]pyridine derivative Aminoindazole->IKKa Inhibits p52_RelB->Gene Translocates & Activates

Inhibition of Non-Canonical NF-κB Signaling via IKKα.

Experimental Workflow for Synthesis and Evaluation

The development and characterization of novel 3-aminoindazole derivatives typically follow a structured workflow, from chemical synthesis to biological evaluation.

Experimental_Workflow Start Starting Material (e.g., 4-bromo-2-fluorobenzonitrile) Synthesis Chemical Synthesis (Condensation with Hydrazine) Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Assays (Kinase Inhibition, Cell Proliferation) Purification->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Lead Lead Compound Optimization InVivo->Lead

General Experimental Workflow for 3-Aminoindazoles.

References

Technical Guide: 4-Bromo-1H-Indazol-3-Amine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-indazol-3-amine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] Its unique bicyclic structure allows for versatile chemical modifications, making it a cornerstone in the development of targeted therapies.[3][5] Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[6][7][8] Notably, substituted indazol-3-amines are crucial components of several kinase inhibitors and have been pivotal in the development of drugs for oncology and infectious diseases.[9][10] For instance, 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor.[11][12][13][14][15][16][17] This guide will focus on the synthesis, experimental protocols, and potential applications of bromo-substituted 1H-indazol-3-amines, with a conceptual focus on the 4-bromo isomer.

Synthesis of Bromo-Substituted 1H-Indazol-3-Amines

The synthesis of bromo-1H-indazol-3-amines typically involves a multi-step process starting from commercially available substituted benzonitriles. A common and effective strategy is a two-step sequence involving regioselective bromination followed by cyclization with hydrazine.[11][14][15]

General Synthetic Approach:
  • Regioselective Bromination: A substituted benzonitrile is treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a strong acid like sulfuric acid. This step introduces a bromine atom at a specific position on the benzene ring.[12][15]

  • Cyclization with Hydrazine: The resulting bromo-benzonitrile is then reacted with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) and subsequent intramolecular cyclization to form the desired 1H-indazol-3-amine ring system.[12][15][18]

This approach has been successfully applied on a large scale for the synthesis of intermediates like 7-bromo-4-chloro-1H-indazol-3-amine.[11][14]

Experimental Protocols

The following protocols are based on the successful synthesis of structurally similar compounds and can be adapted for the synthesis of 4-bromo-1H-indazol-3-amine.

Example Protocol 1: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine[16]

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

  • Reagents: 2,6-Dichlorobenzonitrile, N-Bromosuccinimide (NBS), Sulfuric Acid (96%).

  • Procedure: To a solution of 2,6-dichlorobenzonitrile in concentrated sulfuric acid, N-bromosuccinimide (1.07 equivalents) is added portion-wise at a controlled temperature (e.g., 25°C). The reaction is stirred for an extended period (e.g., 18 hours) to ensure complete conversion. The reaction mixture is then carefully quenched with ice-water, and the precipitated product is collected by filtration.[12][15]

Step 2: Cyclization to form 7-Bromo-4-chloro-1H-indazol-3-amine

  • Reagents: 3-Bromo-2,6-dichlorobenzonitrile (from Step 1), Hydrazine hydrate, Sodium Acetate, 2-Methyltetrahydrofuran (2-MeTHF).

  • Procedure: The brominated intermediate is charged into a pressure reactor with hydrazine hydrate (4 equivalents), sodium acetate (1.2 equivalents), and 2-MeTHF as the solvent. The mixture is heated to approximately 95°C for 18 hours. After cooling, the product is isolated. Purification can be achieved by treating the crude product with a solvent system like methanol/water to precipitate the desired isomer.[16]

Example Protocol 2: Synthesis of 5-Bromo-1H-indazol-3-amine[19][20]
  • Reagents: 5-Bromo-2-fluorobenzonitrile, Hydrazine hydrate.

  • Procedure: 5-Bromo-2-fluorobenzonitrile is heated with an excess of hydrazine hydrate (e.g., at 100°C) for a short duration (e.g., 5-20 minutes). The excess hydrazine is then removed under reduced pressure to yield 5-bromo-1H-indazol-3-amine.[18][19]

Data Presentation

The following tables summarize quantitative data for the synthesis of related bromo-1H-indazol-3-amine derivatives.

Starting Material Product Key Reagents Reaction Conditions Yield (%) Reference
2,6-Dichlorobenzonitrile3-Bromo-2,6-dichlorobenzonitrileNBS, H₂SO₄25°C, 18h76-81[15]
3-Bromo-2,6-dichlorobenzonitrile7-Bromo-4-chloro-1H-indazol-3-amineHydrazine hydrate, NaOAc, 2-MeTHF95°C, 18h50-56[15]
5-Bromo-2-fluorobenzonitrile5-Bromo-1H-indazol-3-amineHydrazine hydrate100°C, 5 min99.5[18]

Mandatory Visualizations

Synthetic Workflow Diagram

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Cyclization Starting Material 2,6-Dichlorobenzonitrile Intermediate 3-Bromo-2,6-dichlorobenzonitrile Starting Material->Intermediate NBS, H₂SO₄ Product 7-Bromo-4-chloro-1H-indazol-3-amine Intermediate->Product Hydrazine hydrate, 2-MeTHF, 95°C

Caption: A representative two-step synthesis of a bromo-1H-indazol-3-amine derivative.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase Downstream Kinase (e.g., VEGFR-2) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Angiogenesis) Substrate->Response Inhibitor This compound Derivative Inhibitor->Kinase Inhibits ATP binding

Caption: Inhibition of a kinase signaling pathway by a hypothetical indazole derivative.

Applications in Drug Development

The 1H-indazol-3-amine core is a versatile scaffold for the development of various therapeutic agents, particularly kinase inhibitors.[9][10]

  • Anticancer Agents: Many indazole derivatives have been developed as inhibitors of protein kinases that are crucial for tumor growth and survival.[9][20] For example, they can target kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is involved in angiogenesis.[20] By inhibiting such kinases, these compounds can disrupt cancer cell signaling pathways, leading to reduced proliferation and apoptosis.[21]

  • Antiviral Therapeutics: As demonstrated by the synthesis of Lenacapavir, bromo-substituted 1H-indazol-3-amines are valuable intermediates for creating antiviral drugs.[11][13][14][15][16][17] These molecules can be elaborated to target specific viral proteins and inhibit viral replication.

  • Other Therapeutic Areas: The diverse biological activities of indazole derivatives suggest their potential in treating a range of other conditions, including inflammatory diseases and neurological disorders.[6][7][8]

Conclusion

While specific data for this compound is limited, the well-established chemistry and biological importance of its analogs underscore the significance of this class of compounds. The synthetic routes are robust and scalable, making these molecules attractive intermediates for drug discovery programs. The proven success of the 1H-indazol-3-amine scaffold in targeting key biological pathways, particularly in oncology and virology, ensures that it will remain an area of active research for the development of novel therapeutics. This guide provides a foundational understanding for researchers looking to explore the synthesis and application of this compound and related compounds.

References

Indazole Derivatives: A Comprehensive Technical Guide to Their Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of indazole derivatives, focusing on their applications in oncology and inflammation. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to aid in drug discovery and development efforts.

Kinase Inhibition: A Dominant Mechanism of Action

Indazole derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Several indazole-based compounds, including the FDA-approved drugs Axitinib and Pazopanib, target this pathway.

Indazole DerivativeTargetIC50 (nM)Reference
AxitinibVEGFR-2-[1]
PazopanibVEGFR-243[2]
Compound 30VEGFR-21.24[3]
Compound 17VEGFR-225[2]
Compound 18VEGFR-212[2]
Compound 8VEGFR-255.4[4]
Compound 10kVEGFR-221[5]
Compound 10lVEGFR-226[5]
Compound 6VEGFR-260.83[6]

Note: IC50 values can vary between different studies due to variations in assay conditions.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[7][8]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Indazole Indazole Derivatives Indazole->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR-2 Signaling Pathway and Inhibition by Indazole Derivatives.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Dysregulation of FGFR signaling is implicated in various cancers. Indazole derivatives have been developed as potent inhibitors of FGFRs.

Indazole DerivativeTargetIC50 (nM)Reference
Compound 1FGFR1100[9]
6-(3-methoxyphenyl)-1H-indazol-3-amine derivativeFGFR115.0[10]
Optimized indazole derivativeFGFR12.9[10]
Indazole-containing fragmentFGFR1-3800 - 90,000[11]
Amide-linked indazoleFGFR1460[11]
Amide-linked indazoleFGFR2140[11]
Amide-linked indazoleFGFR32200[11]

Note: IC50 values can vary between different studies due to variations in assay conditions.

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFR1 dimerizes and undergoes autophosphorylation. This creates docking sites for adaptor proteins like FRS2, which in turn recruit other signaling molecules such as Grb2 and SOS, leading to the activation of the Ras-MAPK and PI3K-Akt pathways, promoting cell proliferation and survival.[12][13][14]

FGFR1_Signaling_Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Recruits Grb2_SOS Grb2/SOS FRS2->Grb2_SOS PI3K PI3K FRS2->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Indazole Indazole Derivatives Indazole->FGFR1 Inhibits

Caption: FGFR1 Signaling Pathway and Inhibition by Indazole Derivatives.

Aurora Kinase Inhibition

Aurora kinases are essential for mitotic progression, and their overexpression is common in various cancers. Indazole derivatives have been identified as potent inhibitors of Aurora kinases A and B.

Indazole DerivativeTargetIC50 (nM)Reference
Compound 17Aurora A26[1]
Compound 17Aurora B15[1]
Compound 21Aurora B31[1]
Compound 30Aurora A85[1]
Indazole Amide 53aAurora A< 1000[1]
Indazole Amide 53cAurora A< 1000[1]
Compound 2yAurora A-[15]

Note: IC50 values can vary between different studies due to variations in assay conditions.

Aurora A is a key regulator of mitosis, involved in centrosome maturation and separation, and the formation of the bipolar spindle.[16][17] It is activated in the G2 phase and localizes to the centrosomes. Its activity is crucial for proper chromosome segregation.

AuroraA_Mitosis_Pathway G2_Phase G2 Phase AuroraA Aurora A G2_Phase->AuroraA Activation Centrosome_Mat Centrosome Maturation AuroraA->Centrosome_Mat Spindle_Assembly Bipolar Spindle Assembly AuroraA->Spindle_Assembly Mitosis Proper Mitotic Progression Centrosome_Mat->Mitosis Spindle_Assembly->Mitosis Indazole Indazole Derivatives Indazole->AuroraA Inhibits

Caption: Role of Aurora A in Mitosis and its Inhibition.

Pim Kinase Inhibition

Pim kinases are proto-oncogenic serine/threonine kinases involved in cell survival and proliferation. They are overexpressed in various hematological and solid tumors, making them attractive therapeutic targets.

Indazole DerivativeTargetIC50 (nM)Reference
3-(pyrazin-2-yl)-1H-indazole (Hit 2)Pim-1/2/3-[18]
Optimized 3-(pyrazin-2-yl)-1H-indazolePim-1/2/3-[18]
Pyrrolo[2,3-g]indazole 10Pim-1/3sub-micromolar[19]
Pyrrolo[2,3-g]indazole 20Pim-1/3sub-micromolar[19]
3,5-disubstituted 6-azaindazolepan-Pim-[20]

Note: IC50 values can vary between different studies due to variations in assay conditions.

Pim-1 kinase promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad. It can also activate transcription factors like NF-κB, which upregulate anti-apoptotic genes.

Pim1_Signaling_Pathway Pim1 Pim-1 Kinase Bad Bad (pro-apoptotic) Pim1->Bad Phosphorylates NFkB NF-κB Pim1->NFkB Activates pBad p-Bad (inactive) Apoptosis Apoptosis Bad->Apoptosis Promotes Cell_Survival Cell Survival pBad->Cell_Survival Promotes Anti_apoptotic Anti-apoptotic Gene Expression NFkB->Anti_apoptotic Anti_apoptotic->Cell_Survival Indazole Indazole Derivatives Indazole->Pim1 Inhibits

Caption: Pim-1 Signaling in Cell Survival and its Inhibition.

Anti-Inflammatory Activity

Indazole derivatives have also shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine release.

Cyclooxygenase (COX) Inhibition

COX enzymes, particularly COX-2, are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Indazole DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 16COX-20.409High[21]
Compound 29COX-20.006351[22]
Compound 30COX-20.099440[22]
Compound 4eCOX-22.35-[23]
Compound 9hCOX-22.422-[23]
Compound 9iCOX-23.34-[23]

Note: IC50 values can vary between different studies due to variations in assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Materials:

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase of interest (e.g., VEGFR-2, FGFR1, Aurora A, Pim-1)

    • Substrate peptide/protein

    • Test compounds (Indazole derivatives)

    • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ATP solution

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.

    • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 values using suitable software (e.g., GraphPad Prism).

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Compound dilutions, Kinase, Substrate, ATP) Start->Prepare_Reagents Dispense_Compound Dispense Compound/Vehicle to 384-well plate Prepare_Reagents->Dispense_Compound Add_Kinase_Substrate Add Kinase/Substrate Mix Dispense_Compound->Add_Kinase_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate_1 Incubate (60 min, RT) Initiate_Reaction->Incubate_1 Stop_Reaction Stop Reaction (Add ADP-Glo™ Reagent) Incubate_1->Stop_Reaction Incubate_2 Incubate (40 min, RT) Stop_Reaction->Incubate_2 Detect_Signal Detect Signal (Add Kinase Detection Reagent) Incubate_2->Detect_Signal Incubate_3 Incubate (30-60 min, RT) Detect_Signal->Incubate_3 Measure_Luminescence Measure Luminescence Incubate_3->Measure_Luminescence Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of compounds on the proliferation of cancer cell lines.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds (Indazole derivatives)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis of Downstream Signaling

This technique is used to detect the phosphorylation status of downstream target proteins to confirm the mechanism of action of the kinase inhibitors.[24][25][26][27]

  • Materials:

    • Cell lysates from treated and untreated cells

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (total and phospho-specific)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein as a loading control.

Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.[28][29][30][31][32]

  • Animals:

    • Rats or mice

  • Procedure:

    • Administer the test indazole derivative or vehicle control to the animals (e.g., orally or intraperitoneally).

    • After a specified time, inject a solution of carrageenan into the subplantar region of the right hind paw.

    • Measure the paw volume or thickness at various time points after the carrageenan injection using a plethysmometer or calipers.

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

In Vitro Cytokine Release Assay

This assay measures the release of pro-inflammatory cytokines from immune cells in response to a stimulus.[33][34][35][36][37]

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or whole blood

    • Cell culture medium

    • Stimulating agent (e.g., lipopolysaccharide - LPS)

    • Test indazole derivatives

    • ELISA or multiplex immunoassay kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Procedure:

    • Isolate PBMCs or use fresh whole blood.

    • Pre-incubate the cells with various concentrations of the test indazole derivatives.

    • Stimulate the cells with a pro-inflammatory agent like LPS.

    • Incubate for a specified period.

    • Collect the cell culture supernatant.

    • Quantify the concentration of released cytokines using an appropriate immunoassay.

Cytokine_Release_Workflow Start Start Isolate_Cells Isolate Immune Cells (e.g., PBMCs) Start->Isolate_Cells Pre_incubate Pre-incubate with Indazole Derivatives Isolate_Cells->Pre_incubate Stimulate_Cells Stimulate with Pro-inflammatory Agent (e.g., LPS) Pre_incubate->Stimulate_Cells Incubate Incubate Stimulate_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Quantify_Cytokines Quantify Cytokines (ELISA or Multiplex Assay) Collect_Supernatant->Quantify_Cytokines Analyze_Data Analyze Data Quantify_Cytokines->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro cytokine release assay.

References

4-Bromo-1H-indazol-3-amine: A Versatile Heterocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1H-indazol-3-amine is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its unique structural features, including the reactive bromine atom and the strategically positioned amino group on the indazole core, make it an invaluable intermediate for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of this compound and its close analogs, offering detailed experimental protocols and data to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Indazole Moiety

The indazole core is a privileged heterocyclic motif frequently found in a multitude of clinically approved drugs and investigational new drug candidates. The rigid, bicyclic structure of indazole provides a robust framework for the precise spatial arrangement of pharmacophoric elements, facilitating high-affinity interactions with biological targets. The nitrogen atoms within the pyrazole ring can act as both hydrogen bond donors and acceptors, further enhancing binding to protein active sites. The 3-aminoindazole substructure, in particular, has been identified as a critical hinge-binding fragment in many kinase inhibitors, effectively anchoring the molecule within the ATP-binding pocket of the enzyme.[1]

The introduction of a bromine atom at the 4-position of the 1H-indazol-3-amine scaffold provides a crucial synthetic handle for further molecular elaboration. This bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of a diverse array of substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Synthesis of Bromo-Indazol-3-Amine Scaffolds

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in the public domain, its synthesis can be reasonably extrapolated from established methodologies for structurally similar isomers, such as 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate in the synthesis of the potent HIV-1 capsid inhibitor, Lenacapavir.[2][3]

A common and effective strategy involves the cyclization of a suitably substituted 2-halobenzonitrile with hydrazine. For the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, the process starts with the regioselective bromination of 2,6-dichlorobenzonitrile, followed by a regioselective cyclization with hydrazine.[2][3]

Representative Synthetic Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine[2][3]

This two-step procedure provides a practical route to a key bromo-indazol-3-amine intermediate and serves as a valuable template for the synthesis of other isomers.

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

  • Reaction: 2,6-Dichlorobenzonitrile is treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a strong acid to yield 3-bromo-2,6-dichlorobenzonitrile.

  • Experimental Details: To a solution of 2,6-dichlorobenzonitrile in a suitable solvent, N-bromosuccinimide is added portion-wise at a controlled temperature. The reaction is monitored by an appropriate analytical technique (e.g., TLC or LC-MS) until completion. The product is then isolated through standard workup procedures.

Step 2: Heterocycle Formation with Hydrazine

  • Reaction: The resulting 3-bromo-2,6-dichlorobenzonitrile is reacted with hydrazine hydrate in a suitable solvent to afford 7-bromo-4-chloro-1H-indazol-3-amine.

  • Experimental Details: 3-bromo-2,6-dichlorobenzonitrile is heated with an excess of hydrazine hydrate in a high-boiling point solvent. The reaction mixture is heated until the starting material is consumed. The product precipitates upon cooling and can be collected by filtration.

Table 1: Representative Yields for the Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

StepProductStarting MaterialReagentsYield (%)Reference
13-Bromo-2,6-dichlorobenzonitrile2,6-DichlorobenzonitrileN-Bromosuccinimide, H₂SO₄75-81[2]
27-Bromo-4-chloro-1H-indazol-3-amine3-Bromo-2,6-dichlorobenzonitrileHydrazine hydrate38-45 (overall)[2][3]

Functionalization via Cross-Coupling Reactions

The bromine atom on the indazole ring is the gateway to a vast chemical space, enabling the introduction of diverse functionalities through well-established palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromo-indazole with a variety of boronic acids or esters. This reaction is instrumental in introducing aryl, heteroaryl, or alkyl groups to the indazole scaffold.

Representative Experimental Protocol for Suzuki-Miyaura Coupling of a Bromo-Indazole Derivative [4]

  • Reagents and Conditions: A mixture of the bromo-indazole (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.1 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) is heated in a suitable solvent system (e.g., 1,4-dioxane/water or DME/water) under an inert atmosphere.

  • Procedure: To a degassed solution of the bromo-indazole and boronic acid in the solvent, the palladium catalyst and base are added. The reaction mixture is heated to 80-100 °C and stirred until the reaction is complete as monitored by TLC or LC-MS. After cooling, the reaction is worked up by extraction and purified by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Reactions on Bromo-Indazoles

Bromo-Indazole SubstrateBoronic AcidCatalystBaseSolventYield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂OHigh[4]
6-Bromo-3-iodo-1H-indazole(E)-2-(3,5-dimethoxyphenyl)vinylboronic acid pinacol esterPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂ONot specified[5]
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of arylamines by coupling the bromo-indazole with a wide range of primary and secondary amines. This reaction is crucial for introducing diverse amino substituents, which can significantly impact the biological activity and physicochemical properties of the final compounds.

Representative Experimental Protocol for Buchwald-Hartwig Amination of a Bromo-Indazole Derivative [6]

  • Reagents and Conditions: The bromo-indazole (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., Xantphos or tBuDavePhos), and a strong base (e.g., NaOtBu or K₃PO₄) are combined in an anhydrous, aprotic solvent (e.g., toluene or dioxane) under an inert atmosphere.

  • Procedure: The catalyst, ligand, and base are added to a reaction vessel under an inert atmosphere. The solvent, bromo-indazole, and amine are then added. The reaction mixture is heated to 80-110 °C and stirred for several hours until completion. The reaction is then quenched, and the product is isolated and purified.

Table 3: Representative Buchwald-Hartwig Amination Reactions

Aryl HalideAmineCatalyst/LigandBaseSolventYield (%)Reference
4-Bromo-1H-1-tritylpyrazoleMorpholinePd(dba)₂ / tBuDavePhosNaOtBuToluene67[6]
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ / variousvariousTolueneup to 95[7]

Visualization of Synthetic Pathways and Workflows

General Synthetic Strategy for Functionalized Indazoles

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_functionalization Functionalization Substituted_Benzonitrile Substituted 2-Halobenzonitrile Bromo_Indazole This compound Substituted_Benzonitrile->Bromo_Indazole Hydrazine Cyclization Suzuki_Product C-C Coupled Product Bromo_Indazole->Suzuki_Product Suzuki Coupling (Boronic Acid, Pd catalyst) Buchwald_Product C-N Coupled Product Bromo_Indazole->Buchwald_Product Buchwald-Hartwig Amination (Amine, Pd catalyst)

Caption: General workflow for the synthesis and functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Cycles

Palladium_Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination S_Pd0 Pd(0)L₂ S_OA Oxidative Addition S_Pd0->S_OA Ar-Br S_ArPdBr Ar-Pd(II)-Br(L₂) S_OA->S_ArPdBr S_TM Transmetalation S_ArPdBr->S_TM R-B(OR)₂ Base S_ArPdR Ar-Pd(II)-R(L₂) S_TM->S_ArPdR S_RE Reductive Elimination S_ArPdR->S_RE S_RE->S_Pd0 S_Prod Ar-R S_RE->S_Prod B_Pd0 Pd(0)L₂ B_OA Oxidative Addition B_Pd0->B_OA Ar-Br B_ArPdBr Ar-Pd(II)-Br(L₂) B_OA->B_ArPdBr B_Amine Amine Coordination B_ArPdBr->B_Amine R₂NH B_ArPdAmine Ar-Pd(II)-NHR₂(L₂) B_Amine->B_ArPdAmine B_Deprot Deprotonation B_ArPdAmine->B_Deprot Base B_ArPdAmido Ar-Pd(II)-NR₂(L₂) B_Deprot->B_ArPdAmido B_RE Reductive Elimination B_ArPdAmido->B_RE B_RE->B_Pd0 B_Prod Ar-NR₂ B_RE->B_Prod

Caption: Catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Applications in Drug Discovery

Derivatives of bromo-indazol-amine have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas. The 3-amino group often serves as a key interaction point with the hinge region of the kinase domain, while the substituent introduced at the bromo-position can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

For instance, a variety of 1H-indazole-3-amine derivatives have been synthesized and evaluated for their antitumor activities against a range of cancer cell lines, including lung, leukemia, prostate, and liver cancer.[1] Some of these compounds have demonstrated potent inhibitory effects and have been shown to induce apoptosis and affect the cell cycle in cancer cells.[8]

Conclusion

This compound represents a highly valuable and versatile heterocyclic building block for the synthesis of novel, biologically active compounds. While specific experimental data for this particular isomer may be limited, the well-established synthetic and functionalization methodologies for its close analogs provide a solid foundation for its utilization in drug discovery programs. The ability to readily introduce a wide array of substituents through robust cross-coupling reactions makes it an attractive scaffold for the generation of diverse chemical libraries and the optimization of lead compounds targeting a range of therapeutic targets. This guide provides the essential knowledge and representative protocols to facilitate the effective use of this important heterocyclic core in the pursuit of new medicines.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Characteristics of 4-bromo-1H-indazol-3-amine

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse biological activities. Various substituted indazoles have shown potential as anti-tumor, anti-inflammatory, and anti-bacterial agents.[1] The 3-aminoindazole scaffold, in particular, is recognized as a "privileged structure" frequently found in biologically active molecules.[2][3] This guide focuses on the physicochemical properties of a specific derivative, this compound, a key building block for more complex molecules in drug discovery pipelines. Its unique structure offers potential interaction with various biological targets, making its characterization essential for further development.

Core Physicochemical Properties

Due to the specificity of the isomer, experimental data for this compound is not widely published. The following table summarizes its fundamental properties, calculated or inferred from closely related analogs like 3-bromo-1H-indazol-4-amine and the parent 1H-indazol-3-amine.

PropertyValueSource / Method
Molecular Formula C₇H₆BrN₃Calculated
Molecular Weight 212.05 g/mol Calculated[4]
Appearance Solid (Predicted)Inferred from analogs
Melting Point Not available-
Boiling Point ~378.4 ± 22.0 °CPredicted for isomer[5]
pKa ~2.51 ± 0.10Predicted for isomer[5]
XLogP3 1.9Predicted for isomer[4]

Solubility Profile (Predicted)

The solubility of this compound can be predicted based on its structure, which contains a large, nonpolar aromatic ring system and a basic amino group.

SolventPredicted SolubilityRationale
Water InsolubleThe hydrophobic indazole core and bromine atom dominate, limiting solubility in polar protic solvents.
Aqueous HCl SolubleThe basic primary amine group (-NH₂) will be protonated to form a hydrochloride salt, which is significantly more soluble in water.[6]
Aqueous NaOH InsolubleThe compound has no significant acidic protons to react with a base, so solubility is not expected to increase.
Ether SolubleAs a largely non-polar molecule, it is expected to be soluble in non-polar organic solvents like diethyl ether.[6]
DMSO, DMF SolubleExpected to be soluble in polar aprotic solvents, which are effective at dissolving a wide range of organic compounds.

Spectroscopic Characteristics (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene portion of the indazole ring, as well as a broad signal for the amine protons.

  • Aromatic Protons (Ar-H): Signals expected in the δ 6.5-8.0 ppm range. The specific splitting patterns will depend on the coupling between the three adjacent protons on the benzene ring.

  • Amine Protons (-NH₂): A broad singlet is expected, typically in the δ 3.0-5.0 ppm range. Its chemical shift can be concentration-dependent.[7]

  • Indazole N-H Proton: A broad singlet, typically downfield (>10 ppm), is characteristic of the N-H proton on the pyrazole ring.[1]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Aromatic Carbons (C-Ar): Six signals are expected in the typical aromatic region of δ 110-150 ppm.

  • Carbon-Bromine (C-Br): The carbon atom directly attached to the bromine will appear in the aromatic region, likely around δ 110-120 ppm.

  • Carbon-Amine (C-NH₂): The carbon atom of the pyrazole ring attached to the amine group will be significantly downfield.

IR Spectroscopy

Infrared spectroscopy is highly useful for identifying the key functional groups present in the molecule.[7][8]

Vibration Expected Wavenumber (cm⁻¹) Characteristics
N-H Stretch (Amine) 3400-3250 Two distinct, sharp bands characteristic of a primary amine (asymmetric and symmetric stretching).[8]
N-H Bend (Amine) 1650-1580 A strong scissoring vibration, confirming the primary amine.[8]
C=C Stretch (Aromatic) 1600-1450 Multiple bands indicating the aromatic nature of the indazole ring.
C-N Stretch 1335-1250 A strong band characteristic of an aromatic amine.[8]

| N-H Wag | 910-665 | A broad, strong band characteristic of primary amines.[8] |

Mass Spectrometry

The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

  • [M]⁺ and [M+2]⁺: Two peaks of nearly equal intensity at m/z 211 and 213.

Experimental Protocols

Synthesis of Bromo-1H-indazol-3-amines

A general and effective method for synthesizing the 3-aminoindazole core involves the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine. The synthesis for the closely related isomer, 5-bromo-1H-indazol-3-amine, provides a reliable experimental protocol that can be adapted.[9]

Reaction: Reaction of 2-fluoro-4-bromobenzonitrile with hydrazine hydrate.

Procedure:

  • Dissolve 2-fluoro-4-bromobenzonitrile (1.0 mmol) in ethanol (20 ml) in a sealed reaction vessel.

  • Add hydrazine hydrate (99%, 10.0 mmol).

  • Heat the reaction mixture to approximately 70°C (343 K) for 4 hours.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate it to dryness under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to yield the final product, this compound.

G cluster_start Starting Materials cluster_process Process cluster_product Product Formation cluster_purification Workup & Purification SM1 2-fluoro-4-bromobenzonitrile Solvent Ethanol SM1->Solvent SM2 Hydrazine Hydrate SM2->Solvent Heat Heat (70°C, 4h) Solvent->Heat Cyclization Workup Concentrate to Dryness Heat->Workup Product This compound Purify Recrystallize from Ethanol Workup->Purify Purify->Product G start Synthesized Product ms Mass Spectrometry (MS) Confirm MW and Isotope Pattern start->ms ir Infrared Spectroscopy (IR) Identify Functional Groups start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr hplc HPLC / LC-MS Assess Purity ms->hplc ir->hplc nmr->hplc Structural Elucidation final Confirmed Structure & Purity >95% hplc->final Final Confirmation

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities of 3-Aminoindazoles

The indazole scaffold, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged structure in medicinal chemistry. Among its derivatives, 3-aminoindazoles have emerged as a particularly significant class due to their versatile biological activities. These compounds serve as crucial synthons for creating more complex nitrogen heterocycles and are key components in numerous pharmacologically active agents.[1][2][3] This guide provides a comprehensive review of the biological activities of 3-aminoindazoles, focusing on their mechanisms of action, therapeutic potential, and the experimental methodologies used for their evaluation.

Core Biological Activities and Mechanisms of Action

3-Aminoindazoles exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[4][5] The core of their therapeutic potential, particularly in oncology, lies in their ability to function as potent kinase inhibitors.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, especially cancer. 3-Aminoindazoles have been extensively developed as inhibitors for various kinases.

  • BCR-ABL: The BCR-ABL fusion protein is the primary driver of chronic myeloid leukemia (CML).[6] 3-Aminoindazole derivatives have been designed as potent pan-BCR-ABL inhibitors, effective against both the wild-type and the T315I gatekeeper mutant, which confers resistance to first-line treatments like imatinib.[6] For instance, the diarylamide 3-aminoindazole compound AKE-72 demonstrated IC50 values of < 0.5 nM against BCR-ABLWT and 9 nM against the resistant BCR-ABLT315I mutant.[6]

  • FGFR4: Fibroblast growth factor receptor 4 (FGFR4) signaling is an oncogenic driver in hepatocellular carcinoma (HCC).[7] Researchers have developed irreversible inhibitors based on the 3-aminoindazole scaffold that show high potency and selectivity for both wild-type and gatekeeper mutant (V550L/M) FGFR4, providing a promising strategy to overcome acquired resistance in HCC treatment.[7]

  • CDKs: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. A series of 3,5-diaminoindazoles were found to be potent inhibitors of CDK1 and CDK2, demonstrating anti-proliferative activity against various cancer cell lines.[8]

  • FLT3, PDGFRα, and Kit: A 3-amino-1H-indazol-6-yl-benzamide scaffold was designed to target the "DFG-out" inactive conformation of kinases. These compounds proved to be highly potent inhibitors of FLT3, PDGFRα (including the T674M mutant), and c-Kit, which are key targets in various cancers.[9]

The following diagram illustrates the general mechanism of Type II kinase inhibitors like the 3-aminoindazole derivatives, which bind to the inactive "DFG-out" conformation, preventing the kinase from adopting its active state.

G General Mechanism of Type II Kinase Inhibition cluster_0 Kinase States cluster_1 Cellular Processes Active Active State (DFG-in) Inactive Inactive State (DFG-out) Active->Inactive Conformational Change Substrate Substrate Active->Substrate Binds Inactive->Active Activation Proliferation Cell Proliferation Phosphorylation Substrate Phosphorylation Substrate->Phosphorylation ATP Signal Downstream Signaling Phosphorylation->Signal Signal->Proliferation Inhibitor 3-Aminoindazole (Type II Inhibitor) Inhibitor->Inactive Binds & Stabilizes

Caption: Type II Kinase Inhibition by 3-Aminoindazoles.

Modulation of Apoptosis Pathways

Beyond direct kinase inhibition, certain 3-aminoindazole derivatives exert their anticancer effects by modulating pathways involved in programmed cell death (apoptosis). Compound 6o, a 1H-indazole-3-amine derivative, was shown to induce apoptosis in chronic myeloid leukemia (K562) cells by inhibiting Bcl2 family members and affecting the p53/MDM2 pathway.[10][11]

G p53/MDM2 Apoptosis Pathway Modulation Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 Activates MDM2 MDM2 p53->MDM2 Induces Bax Bax p53->Bax Activates MDM2->p53 Inhibits (Ubiquitination) Apoptosis Apoptosis Bax->Apoptosis Bcl2 Bcl2 Bcl2->Bax Inhibits Compound_6o 3-Aminoindazole (Compound 6o) Compound_6o->MDM2 Inhibits? Compound_6o->Bcl2 Inhibits

Caption: Modulation of the p53/MDM2 pathway by 3-aminoindazoles.

Quantitative Data on Biological Activity

The potency of 3-aminoindazole derivatives has been quantified across various biological assays. The following tables summarize key findings for their anticancer and kinase inhibitory activities.

Table 1: Kinase Inhibitory Activity of 3-Aminoindazole Derivatives
CompoundTarget KinaseIC50 / EC50 (nM)Reference
AKE-72 (5) BCR-ABLWT< 0.5[6]
AKE-72 (5) BCR-ABLT315I9[6]
Compound 4 FLT31 (EC50)[9]
Compound 4 PDGFRα-T674M3 (EC50)[9]
Compound 11 FLT32 (EC50)[9]
Compound 11 PDGFRα-T674M1 (EC50)[9]
Compound 7v FGFR41.9 (IC50)[7]
Compound 7v FGFR4V550L5.0 (IC50)[7]
Compound 7v FGFR4V550M2.7 (IC50)[7]
Table 2: Anticancer Activity of 3-Aminoindazole Derivatives
CompoundCancer Cell LineActivity (IC50 / GI50 in µM)Reference
Compound 5'j A549 (Lung)Not specified, but significant[4]
Compound 5'j MCF7 (Breast)Not specified, but significant[4]
Compound 5'k A549 (Lung)Comparable to Pazopanib[4]
Compound 5'n MCF7 (Breast)Comparable to Doxorubicin[4]
Compound 6o K562 (Leukemia)5.15[10][11]
Compound 6o HEK-293 (Normal)33.2[10][11]
Compound 36 HCT116 (Colorectal)0.4[12]
Table 3: Antimicrobial Activity of Indazole Derivatives
CompoundOrganismActivity (MIC in µM)Reference
Compound 5'b Broad spectrum bacteriaExceptional efficacy[4]
Compound 5'k R. oryzae (Fungus)Noteworthy potential[4]
Compound 5'q C. albicans (Fungus)Noteworthy potential[4]

Experimental Protocols

The evaluation of biologically active 3-aminoindazoles involves a standard workflow, from chemical synthesis to detailed cellular and biochemical assays.

G Experimental Workflow for Anticancer 3-Aminoindazoles A Synthesis & Purification of 3-Aminoindazole Derivatives B In Vitro Screening: Cell Viability Assays (MTT, SRB) A->B C Biochemical Assays: Kinase Inhibition B->C Identify Potent Compounds D Mechanism of Action Studies C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays D->F G Western Blot (Protein Expression) D->G H In Vivo Studies (Xenograft Models) D->H Confirm Efficacy

Caption: General workflow for evaluation of anticancer 3-aminoindazoles.[13]

General Synthesis of 3-Aminoindazole Derivatives

A common and efficient route to synthesize the 3-aminoindazole scaffold involves the condensation of an appropriately substituted 2-fluorobenzonitrile with hydrazine.[9][13] Further modifications can be made through subsequent reactions like acylation and Suzuki coupling to generate a diverse library of derivatives.[9]

  • Materials: Substituted 2-fluorobenzonitrile, hydrazine hydrate, appropriate solvents (e.g., ethanol, n-butanol), reagents for subsequent modifications (e.g., acyl chlorides, boronic acids, palladium catalysts).

  • Protocol:

    • A mixture of the 2-fluorobenzonitrile derivative and hydrazine hydrate is heated under reflux in a suitable solvent.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the resulting solid product (the 3-aminoindazole core) is collected by filtration, washed, and dried.

    • The core structure can then be further derivatized. For example, acylation at the 3-amino group followed by a Suzuki coupling at a halogenated position on the benzene ring can introduce diverse functionalities.[9]

Cell Proliferation (Sulforhodamine B) Assay

The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity and cell proliferation.[12]

  • Materials: Cancer cell lines (e.g., HCT116, A549), culture medium, 96-well plates, trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris buffer.

  • Protocol:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the 3-aminoindazole test compounds for a specified period (e.g., 48-72 hours).

    • Post-incubation, cells are fixed by adding cold TCA and incubating for 1 hour at 4°C.

    • The plates are washed with water and air-dried.

    • Fixed cells are stained with SRB solution for 10-30 minutes.

    • Unbound dye is removed by washing with 1% acetic acid.

    • The plates are air-dried, and the bound stain is solubilized with 10 mM Tris buffer.

    • The absorbance is read on a plate reader at ~510 nm. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the test compounds (e.g., Bcl-2, p53, MDM2).[10][13]

  • Materials: Treated cell lysates, RIPA buffer with inhibitors, BCA Protein Assay Kit, SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary and secondary antibodies.

  • Protocol:

    • Cells are treated with the test compound, harvested, and lysed using RIPA buffer.

    • Protein concentration in the lysates is determined using the BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.

    • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the effect of compounds on cell cycle distribution.[11]

  • Materials: K562 cells, test compound, PI staining solution, RNase A, flow cytometer.

  • Protocol:

    • K562 cells are treated with the test compound at various concentrations (e.g., 10, 12, 14 µM) for 24 hours.[11]

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • Fixed cells are washed and then stained with a solution containing PI and RNase A.

    • The DNA content of the cells is analyzed using a flow cytometer.

    • The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified to identify any cell cycle arrest.

Conclusion

The 3-aminoindazole scaffold is a cornerstone in the development of novel therapeutic agents, particularly in oncology. Its derivatives have demonstrated potent and selective inhibitory activity against a range of clinically relevant protein kinases, overcoming challenges such as acquired drug resistance. Furthermore, their ability to modulate critical cellular pathways like apoptosis highlights their multifaceted anticancer potential. The established synthetic routes and clear experimental workflows for biological evaluation continue to facilitate the discovery and optimization of new 3-aminoindazole-based drug candidates for various therapeutic applications.

References

4-bromo-1H-indazol-3-amine derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-bromo-1H-indazol-3-amine Derivatives and Analogs

Abstract

The 1H-indazol-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant therapeutic agents, particularly in oncology. The strategic introduction of a bromine atom at the 4-position creates this compound, a versatile intermediate that serves both as a potent pharmacophore and a synthetic linchpin for further molecular elaboration. This guide provides a comprehensive technical overview of the synthesis, chemical reactivity, and structure-activity relationships (SAR) of this compound derivatives. It details established synthetic protocols, explores key applications in drug discovery as kinase and enzyme inhibitors, and offers insights into the rational design of next-generation therapeutics based on this core. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel heterocyclic drug candidates.

Introduction: The Significance of the 3-Aminoindazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology. Among them, the indazole ring system has garnered significant attention due to its prevalence in a wide array of biologically active molecules. The 1H-indazole-3-amine moiety, in particular, has emerged as a highly effective "hinge-binding" fragment in the design of protein kinase inhibitors. Its ability to form critical hydrogen bonds with the backbone of the kinase hinge region makes it an ideal anchor for positioning larger, selectivity-determining substituents.

The introduction of a bromine atom at the C4-position offers several strategic advantages:

  • Synthetic Handle: The carbon-bromine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic exploration of chemical space at this vector.

  • Modulation of Physicochemical Properties: The electronegative and lipophilic nature of bromine can influence the compound's solubility, metabolic stability, and binding affinity.

  • Steric Influence: The bromine atom can impose specific conformational constraints on adjacent functionalities, which can be exploited to achieve selective binding to a target protein.

Derivatives of this scaffold have shown potent activity against a range of important drug targets, including tyrosine kinases like ALK and FGFR, and metabolic enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1).

Core Synthesis Strategies

The construction of the this compound core is a multi-step process that hinges on the formation of the bicyclic indazole ring system. The most prevalent and efficient method involves the cyclization of an appropriately substituted o-fluorobenzonitrile with hydrazine.

General Synthetic Pathway

A common and logical pathway begins with a commercially available substituted benzonitrile. The synthesis can be conceptualized in four key stages: nitration, bromination, cyclization, and reduction. The order of nitration and bromination can be varied depending on the directing effects of the substituents on the starting material. A representative pathway starting from 2-fluorobenzonitrile is outlined below.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Bromination cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Reduction 2_Fluorobenzonitrile 2-Fluorobenzonitrile 2_Fluoro_6_nitrobenzonitrile 2-Fluoro-6-nitrobenzonitrile 2_Fluorobenzonitrile->2_Fluoro_6_nitrobenzonitrile HNO₃ / H₂SO₄ 4_Bromo_2_fluoro_6_nitrobenzonitrile 4-Bromo-2-fluoro-6-nitrobenzonitrile 2_Fluoro_6_nitrobenzonitrile->4_Bromo_2_fluoro_6_nitrobenzonitrile NBS / H₂SO₄ 4_Bromo_3_nitro_1H_indazole 4-Bromo-7-nitro-1H-indazole 4_Bromo_2_fluoro_6_nitrobenzonitrile->4_Bromo_3_nitro_1H_indazole N₂H₄·H₂O Target_Compound This compound 4_Bromo_3_nitro_1H_indazole->Target_Compound Fe / AcOH or SnCl₂·2H₂O

Caption: Synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative synthesis adapted from established procedures for analogous compounds.[1][2]

Step 1: Synthesis of 2-Fluoro-6-nitrobenzonitrile

  • Rationale: Nitration of 2-fluorobenzonitrile is directed ortho and para to the fluorine atom. The ortho position (C6) is activated, leading to the desired product.

  • Procedure: To a stirred solution of 2-fluorobenzonitrile (1.0 eq) in concentrated sulfuric acid at 0°C, a mixture of nitric acid and sulfuric acid (nitrating mixture) is added dropwise, maintaining the temperature below 10°C. After the addition, the reaction is stirred at room temperature for several hours until completion (monitored by TLC). The mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water until neutral, and dried to yield 2-fluoro-6-nitrobenzonitrile.

Step 2: Synthesis of 4-Bromo-2-fluoro-6-nitrobenzonitrile

  • Rationale: The nitro and cyano groups deactivate the ring, but the fluorine atom directs the electrophilic bromination to the C4 position. N-Bromosuccinimide (NBS) in sulfuric acid is an effective brominating agent for this transformation.[1]

  • Procedure: 2-Fluoro-6-nitrobenzonitrile (1.0 eq) is dissolved in concentrated sulfuric acid at room temperature. N-Bromosuccinimide (NBS) (approx. 1.05 eq) is added portion-wise. The reaction is stirred for several hours. Completion is monitored by GC-MS or TLC. The reaction mixture is then poured into ice water, and the solid product is collected by filtration, washed, and dried.

Step 3: Synthesis of 4-Bromo-7-nitro-1H-indazole

  • Rationale: This key step involves a nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization. Hydrazine hydrate attacks the carbon bearing the fluorine atom (activated by the ortho-nitro and cyano groups), displacing the fluoride. The resulting intermediate then cyclizes onto the nitrile group to form the pyrazole ring of the indazole system.

  • Procedure: 4-Bromo-2-fluoro-6-nitrobenzonitrile (1.0 eq) is dissolved in a suitable solvent such as ethanol or 2-methyltetrahydrofuran (2-MeTHF).[1] Hydrazine hydrate (approx. 2.0-3.0 eq) is added, and the mixture is heated to reflux for several hours. Upon cooling, the product often precipitates and can be collected by filtration.

Step 4: Synthesis of this compound

  • Rationale: The final step is the reduction of the nitro group to the target 3-amine. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid reductions (e.g., iron in acetic acid or tin(II) chloride in ethanol/HCl).[2] The latter is often preferred for its functional group tolerance and scalability.

  • Procedure (using SnCl₂): 4-Bromo-7-nitro-1H-indazole (1.0 eq) is suspended in ethanol. Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) is added, followed by concentrated hydrochloric acid. The mixture is heated to 60-70°C for 2-3 hours. After cooling, the reaction is carefully neutralized with a strong base (e.g., concentrated NaOH solution) until the pH is >8. The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried, filtered, and concentrated to yield the crude this compound, which can be purified by column chromatography or recrystallization.

Chemical Reactivity and Derivatization

The this compound core offers three primary sites for chemical modification: the N1-position of the indazole ring, the C3-amino group, and the C4-bromo substituent. This versatility allows for the generation of large and diverse chemical libraries.

  • N1-Alkylation/Arylation: The indazole nitrogen can be substituted using various alkyl halides or arylboronic acids under appropriate conditions. This modification can improve properties like cell permeability and metabolic stability.

  • C3-Amine Acylation: The 3-amino group readily undergoes acylation with acid chlorides or carboxylic acids (using coupling agents like HATU or EDC/HOBt) to form amides.[3][4] This is a critical transformation for many kinase inhibitors, where the amide bond often interacts with the target protein.

  • C4-Bromo Cross-Coupling: The C4-bromo position is the most versatile handle for introducing structural diversity. Palladium-catalyzed Suzuki-Miyaura coupling with a wide range of aryl- and heteroarylboronic acids is the most common method used to append new ring systems.[5] Other valuable reactions include Sonogashira coupling to install alkynes and Buchwald-Hartwig amination to introduce new nitrogen-based substituents.

Derivatization_Pathways cluster_c4 C4-Position (Cross-Coupling) cluster_n1 N1-Position cluster_c3 C3-Position (Amine) Core This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Pd/Cu Catalyst, Base Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Pd Catalyst, Base Alkylation N-Alkylation (Alkyl Halides) Core->Alkylation Base, R-X Amide Amide Coupling (Carboxylic Acids) Core->Amide Coupling Agent, Base, R-COOH

Caption: Key derivatization routes from the core scaffold.

Applications in Drug Discovery

The this compound scaffold is a cornerstone in the development of targeted therapies, particularly protein kinase inhibitors.

Kinase Inhibition

Many potent kinase inhibitors utilize the 3-aminoindazole core to anchor within the ATP-binding site. The 4-position, occupied by the bromine or a subsequent coupled group, typically extends into the solvent-exposed region, allowing for the fine-tuning of potency and selectivity.

  • Anaplastic Lymphoma Kinase (ALK): Entrectinib, an approved anticancer agent, features a 3-aminoindazole core. Modifications at the C4/C5 positions are crucial for its potent inhibition of ALK.

  • Fibroblast Growth Factor Receptor (FGFR): Numerous FGFR inhibitors have been developed based on the 3-aminoindazole scaffold. The substituent at the 4-position is critical for achieving selectivity across the FGFR family.

  • BCR-ABL: The 3-aminoindazole structure is found in inhibitors targeting the BCR-ABL fusion protein, which is causative in chronic myeloid leukemia (CML). This includes activity against the challenging T315I "gatekeeper" mutant that confers resistance to imatinib.

IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme involved in tumor immune evasion. Inhibition of IDO1 is a promising strategy in cancer immunotherapy. The 1H-indazole has been identified as a novel and potent pharmacophore for IDO1 inhibition. Structure-activity relationship studies have shown that substituents at both the 4- and 6-positions of the indazole ring significantly impact inhibitory activity.

Data Summary

The following table summarizes the activity of representative indazole-based compounds against various biological targets.

Compound ClassR Group at C4TargetIC₅₀ / ActivityReference
1H-Indazole Derivative-(amino)methyl)phenolIDO15.3 µMin
Diarylamide 3-aminoindazole-ethynyl-benzamide moietyBCR-ABL (T315I)9 nM
1H-Indazole-3-amine Deriv.Varied aryl groupsK562 cells (Antitumor)5.15 µM (for compound 6o)
3-Aminoindazole Analog(structure of Linifanib)Tyrosine KinasesPotent Inhibition[1]
3-Aminoindazole Analog(structure of Entrectinib)ALK12 nMin

Structure-Activity Relationships (SAR)

  • The 3-Amino Group: This group is paramount for activity in most kinase inhibitors, acting as a hydrogen bond donor and acceptor to engage with the kinase hinge region. Acylation to an amide is a common and effective modification.

  • The 1H-Indazole Core: The bicyclic system provides a rigid and planar scaffold that orients the key interacting groups correctly within a binding pocket. The N-H at the N1 position can also act as a hydrogen bond donor.

  • The 4-Position Substituent: This is a key site for SAR exploration. In kinase inhibitors, bulky hydrophobic or aromatic groups introduced via Suzuki coupling can occupy hydrophobic pockets near the ATP-binding site, significantly enhancing potency and selectivity. For IDO1 inhibitors, the nature of the substituent at this position directly influences the interaction with the enzyme's active site.

Conclusion and Future Outlook

The this compound scaffold and its analogs represent a highly validated and strategically important platform in modern drug discovery. The synthetic accessibility of the core, combined with the versatility of the 4-bromo position as a handle for diversification, ensures its continued relevance. Future work in this area will likely focus on developing derivatives with improved pharmacokinetic profiles, enhanced selectivity against specific kinase isoforms to minimize off-target effects, and exploring novel applications beyond oncology, such as in inflammatory and neurodegenerative diseases. The robust chemistry and compelling biological activity associated with this scaffold will undoubtedly fuel further innovation in medicinal chemistry for years to come.

References

In Silico Screening of 4-bromo-1H-indazol-3-amine Against Protein Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a virtual screening workflow designed to evaluate the potential of 4-bromo-1H-indazol-3-amine as a protein kinase inhibitor. The indazole scaffold is a privileged structure in medicinal chemistry, with several approved kinase inhibitors featuring this core, such as axitinib and pazopanib.[1][2] This document outlines the computational methodologies, presents hypothetical yet representative data in a structured format, and includes detailed experimental protocols for subsequent in vitro validation.

Introduction to Protein Kinases and the Indazole Scaffold

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary focus for drug discovery.[2] The ATP-binding site of kinases is a common target for small molecule inhibitors.[4] The indazole core has proven to be an effective pharmacophore for developing potent and selective kinase inhibitors.[5] This guide focuses on the computational evaluation of this compound, a specific indazole derivative, against a panel of therapeutically relevant protein kinases.

In Silico Screening Workflow

A multi-step in silico approach is employed to predict the binding affinity and mode of this compound to various protein kinases. This workflow is designed to efficiently screen a large number of targets and prioritize candidates for further experimental validation.

G cluster_0 Computational Screening cluster_1 Experimental Validation A Target Selection & Preparation C Molecular Docking A->C B Ligand Preparation B->C D Scoring & Ranking C->D E Molecular Dynamics Simulation D->E F Binding Free Energy Calculation E->F G In Vitro Kinase Assay F->G H IC50 Determination G->H

Caption: High-level workflow for in silico screening and experimental validation.

Data Presentation: Predicted Binding Affinities

The following table summarizes the predicted binding affinities and other relevant metrics from the molecular docking and molecular dynamics simulations of this compound against a selection of protein kinases.

Target KinasePDB IDDocking Score (kcal/mol)Predicted Ki (nM)MM/PBSA ΔG_bind (kcal/mol)Key Interacting Residues
VEGFR21YWN-9.885.2-45.7 ± 3.2Cys919, Asp1046, Glu885
Aurora A2C6E-9.2150.5-38.1 ± 4.5Ala213, Leu263, Thr217
Aurora B2VRX-8.9220.1-35.4 ± 3.9Ala157, Leu207, Thr161
BRAF1UWH-10.530.8-52.3 ± 2.8Cys532, Trp531, Asp594
c-Src2SRC-8.5350.7-30.9 ± 5.1Met341, Thr338, Asp404
FLT34RT7-10.155.6-48.9 ± 3.5Cys694, Asp829, Phe830
PDGFRα3MJG-9.5110.3-42.6 ± 4.1Cys677, Asp836, His816
Kit1T46-9.3135.9-40.2 ± 3.7Cys673, Asp810, Tyr823

Experimental Protocols

Molecular Docking Protocol

This protocol outlines the steps for performing molecular docking using AutoDock Vina.

  • Protein Preparation:

    • Download the crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools.

    • Define the grid box to encompass the ATP-binding site. The dimensions are typically centered on the co-crystallized ligand if available.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Assign Gasteiger charges and define the rotatable bonds using AutoDock Tools.

    • Save the prepared ligand in PDBQT format.

  • Docking Execution:

    • Run AutoDock Vina with the prepared protein receptor and ligand files.

    • Set the exhaustiveness parameter to a value between 8 and 16 to ensure a thorough search of the conformational space.

    • The output will be a set of predicted binding poses with their corresponding binding affinities (docking scores).

  • Analysis:

    • Analyze the top-ranked binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

    • The docking score provides an estimate of the binding affinity.

Molecular Dynamics (MD) Simulation Protocol

This protocol describes a typical MD simulation using GROMACS to assess the stability of the protein-ligand complex.[6]

  • System Preparation:

    • Use the best-docked pose of the this compound-kinase complex as the starting structure.

    • Place the complex in a cubic box with a minimum distance of 1.0 nm from the box edges.

    • Solvate the system with an appropriate water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).[6]

    • Perform energy minimization to remove steric clashes.

    • Conduct a two-step equilibration: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature) to stabilize the system.

    • Run the production MD simulation for a duration of 100 ns.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Perform binding free energy calculations using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to get a more accurate estimate of the binding affinity.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a protein kinase using a luminescence-based assay.[7][8]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound to obtain a range of concentrations for testing.

    • Prepare the kinase buffer, recombinant kinase enzyme, substrate, and ATP solution.

  • Assay Procedure:

    • Add the diluted compound or DMSO (as a control) to the wells of a 384-well plate.

    • Add the diluted kinase enzyme to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a detection reagent (e.g., ADP-Glo™ Reagent).[7]

    • Add a second reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

The following diagram illustrates a simplified, representative signaling pathway involving some of the targeted kinases, such as VEGFR2 and BRAF, which are crucial in cell proliferation and angiogenesis.

G cluster_pathway Representative Kinase Signaling Pathway GF Growth Factor (e.g., VEGF) RTK VEGFR2 GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Prolif Cell Proliferation & Angiogenesis TF->Prolif Nuc Nucleus

Caption: A simplified MAPK/ERK signaling pathway initiated by VEGFR2.

Conclusion

This technical guide outlines a systematic in silico approach for the initial assessment of this compound as a potential protein kinase inhibitor. The combination of molecular docking and molecular dynamics simulations provides valuable insights into the binding energetics and stability of the ligand-protein complex. The presented data, while illustrative, suggests that this compound may exhibit inhibitory activity against several important cancer-related kinases. The detailed protocols provided herein offer a roadmap for the subsequent experimental validation required to confirm these computational predictions and further characterize the therapeutic potential of this indazole derivative.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine from 2,6-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a detailed protocol for the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate in the preparation of pharmacologically active compounds, starting from the readily available 2,6-dichlorobenzonitrile.[1][2][3][4][5][6] The synthetic strategy involves a two-step sequence: a highly regioselective bromination of 2,6-dichlorobenzonitrile followed by a cyclization reaction with hydrazine.[1][3][6] This method has been successfully scaled up to hundred-gram quantities without the need for chromatographic purification, making it an economical and efficient process for large-scale production.[1][3][4][5][6] The overall yield for this two-step process is in the range of 38-45%.[1][2][3][5][6]

While the user requested a protocol for 4-bromo-1H-indazol-3-amine, the available literature details a practical synthesis for 7-bromo-4-chloro-1H-indazol-3-amine from the specified starting material. This document will focus on the experimentally validated procedure.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.

StepReactionStarting MaterialProductReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
1Bromination2,6-Dichlorobenzonitrile3-Bromo-2,6-dichlorobenzonitrileNBS, H₂SO₄252476-8195-97
2Cyclization3-Bromo-2,6-dichlorobenzonitrile7-Bromo-4-chloro-1H-indazol-3-amineHydrazine hydrate, 2-MeTHF1101250-56>98

Experimental Protocols

Step 1: Synthesis of 3-Bromo-2,6-dichlorobenzonitrile

This procedure details the regioselective bromination of 2,6-dichlorobenzonitrile using N-bromosuccinimide (NBS) in sulfuric acid.

  • Materials:

    • 2,6-Dichlorobenzonitrile

    • N-Bromosuccinimide (NBS)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ice

    • Water

    • Ethyl Acetate

  • Procedure:

    • To a solution of 2,6-dichlorobenzonitrile (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

    • Stir the reaction mixture at 25 °C for 24 hours.

    • Pour the reaction mixture into 15 volumes of ice-cold water.

    • Collect the resulting precipitate by filtration.

    • Wash the solid cake with water (5 x 500 mL).

    • Dry the solid under a house vacuum.

    • Wash the dried solid with ethyl acetate (3 x 300 mL).

    • Dry the final product under vacuum to obtain 3-bromo-2,6-dichlorobenzonitrile.

  • Characterization Data for 3-Bromo-2,6-dichlorobenzonitrile:

    • ¹H NMR (600 MHz, DMSO-d₆): δ 8.11 (d, J = 8.8 Hz, 1H), 7.66 (d, J = 8.8 Hz, 1H).[6]

    • ¹³C NMR (151 MHz, DMSO-d₆): δ 138.9, 137.3, 136.5, 129.8, 121.7, 114.5, 113.3.[6]

    • MS-EI (m/z): 251.[6]

Step 2: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

This procedure describes the cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine hydrate to yield the final product.

  • Materials:

    • 3-Bromo-2,6-dichlorobenzonitrile

    • Hydrazine hydrate (64%)

    • 2-Methyltetrahydrofuran (2-MeTHF)

    • Water

  • Procedure:

    • Add 3-bromo-2,6-dichlorobenzonitrile (1.0 eq) and 2-MeTHF to a reaction vessel.

    • Add hydrazine hydrate (3.0 eq).

    • Heat the reaction mixture to 110 °C and stir for 12 hours.

    • Cool the mixture to room temperature.

    • Add water to the reaction mixture.

    • Separate the organic layer and wash it with water.

    • Concentrate the organic layer under reduced pressure.

    • Collect the resulting solid by filtration to obtain 7-bromo-4-chloro-1H-indazol-3-amine.

Experimental Workflow Diagram

SynthesisWorkflow Start 2,6-Dichlorobenzonitrile Step1 Bromination Start->Step1 Reagent1 NBS, H₂SO₄ Reagent1->Step1 Intermediate 3-Bromo-2,6-dichlorobenzonitrile Step1->Intermediate Yield: 76-81% Step2 Cyclization Intermediate->Step2 Reagent2 Hydrazine Hydrate, 2-MeTHF Reagent2->Step2 Product 7-Bromo-4-chloro-1H-indazol-3-amine Step2->Product Yield: 50-56%

Caption: Synthetic pathway for 7-bromo-4-chloro-1H-indazol-3-amine.

References

Application Notes and Protocols for the Regioselective Bromination of 3-Aminoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoindazoles are a privileged heterocyclic scaffold frequently found in biologically active compounds, playing a crucial role in the development of new therapeutics. The functionalization of the indazole core, particularly through halogenation, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries. However, the direct regioselective bromination of the 3-aminoindazole skeleton presents a significant challenge due to the presence of multiple reactive sites and the activating nature of the amino group. This document provides detailed protocols and application notes on strategies to achieve regioselective bromination, focusing on methods that yield specific isomers, which are critical for structure-activity relationship (SAR) studies.

Challenges in Direct Bromination

Direct electrophilic bromination of the 3-aminoindazole ring can lead to a mixture of products with poor regioselectivity. For instance, the direct treatment of 4-chloro-1H-indazol-3-amine with N-Bromosuccinimide (NBS) has been shown to yield the undesired regioisomer as the major product[1][2]. The electronic properties of the bicyclic system, influenced by the amino group at C3 and the pyrazole nitrogen atoms, complicate the prediction and control of the substitution pattern. To overcome this, indirect methods involving the bromination of a precursor followed by cyclization have been developed to ensure high regioselectivity.

Protocol 1: Regioselective Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine via a Two-Step Approach

This protocol circumvents the challenges of direct bromination by first regioselectively brominating a substituted benzonitrile precursor, which is then cyclized to form the desired 7-bromo-3-aminoindazole derivative. This method has been successfully scaled to hundred-gram quantities[1][2].

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

The key to this approach is the highly regioselective bromination of 2,6-dichlorobenzonitrile at the position para to the cyano group and ortho to a chlorine atom. N-Bromosuccinimide (NBS) in concentrated sulfuric acid has been identified as the optimal condition for this transformation[2].

Experimental Protocol:

To a solution of 2,6-dichlorobenzonitrile (1.0 eq) in concentrated (96%) sulfuric acid (10 eq), N-Bromosuccinimide (1.07 eq) is added portion-wise while maintaining the temperature below 30 °C. The reaction mixture is stirred at 25 °C for 18 hours. Upon completion, the mixture is carefully poured into ice-water (15 volumes), leading to the precipitation of the product. The resulting solid is collected by filtration, washed with ethyl acetate (3 volumes), and dried to yield 3-bromo-2,6-dichlorobenzonitrile.

Data Presentation: Optimization of Bromination Conditions

The following table summarizes the results from the optimization studies for the bromination of 2,6-dichlorobenzonitrile[2].

EntryBrominating Agent (eq.)Acid/Solvent (eq.)Temperature (°C)Time (h)Yield (%)Purity (%)
1Br₂ (1.2)96% H₂SO₄ (10)25184075
2Br₂ (1.2)96% H₂SO₄ (10)80183560
3NBS (1.07)TFA (10)25185>95
4NBS (1.07)96% H₂SO₄ (5)25187090
5NBS (1.07)96% H₂SO₄ (10)0186595
6 NBS (1.07) 96% H₂SO₄ (10) 25 18 75-80 95-96
7NBS (1.07)96% H₂SO₄ (10)40187592

This table is adapted from data presented in the synthesis of an intermediate for Lenacapavir.[2]

Step 2: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine via Cyclization

The purified 3-bromo-2,6-dichlorobenzonitrile is then cyclized using hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization. It is important to note that this step produces a mixture of regioisomers, from which the desired product can be isolated.

Experimental Protocol:

A mixture of 3-bromo-2,6-dichlorobenzonitrile (1.0 eq) and hydrazine hydrate (3.0 eq) in 2-methyltetrahydrofuran (2-MeTHF) is heated in a sealed reactor at 95 °C for 24 hours. The reaction yields a mixture of 7-bromo-4-chloro-1H-indazol-3-amine and its regioisomer, 5-bromo-4-chloro-1H-indazol-3-amine, typically in a 70:30 ratio. The desired 7-bromo isomer is isolated by treating the crude mixture with a methanol/water solution (80/20, v/v), which selectively precipitates the target compound. The solid is collected by filtration to give the product in 50-56% isolated yield with high purity (96-98 A%)[1].

Workflow Diagram

G cluster_step1 Step 1: Regioselective Bromination cluster_step2 Step 2: Cyclization & Isolation A 2,6-Dichlorobenzonitrile C Reaction at 25°C, 18h A->C B NBS (1.07 eq) 96% H₂SO₄ (10 eq) B->C D 3-Bromo-2,6-dichlorobenzonitrile (75-80% Yield) C->D F Reaction at 95°C, 24h D->F E Hydrazine Hydrate (3.0 eq) 2-MeTHF E->F G Regioisomeric Mixture (7-Bromo / 5-Bromo) F->G H Selective Precipitation (MeOH/H₂O) G->H I 7-Bromo-4-chloro-1H- indazol-3-amine (50-56% Isolated Yield) H->I

Caption: Workflow for the two-step synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.

Protocol 2: Regioselective C7-Bromination of 4-Substituted-1H-Indazoles

For indazole scaffolds bearing a substituent at the C4 position, direct bromination at the C7 position can be achieved with high selectivity. This protocol is applicable to NH-free indazoles.

Experimental Protocol:

A solution of the 4-substituted-1H-indazole (1.0 eq) and N-Bromosuccinimide (NBS, 1.1 eq) in dimethylformamide (DMF) is heated to 80 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the C7-brominated product. This method has been shown to provide the C7-bromo product in high yield (e.g., 84% for N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide), with minimal formation of the 5,7-dibrominated byproduct[3].

Data Presentation: Regioselective C7-Bromination

SubstrateBrominating Agent (eq.)SolventTemperature (°C)Product(s)Yield (%)
N-(1H-indazol-4-yl)-4-methylbenzenesulfonamideNBS (1.1)DMF807-bromo derivative84
5,7-dibromo derivative10
N-(1H-indazol-4-yl)-4-methylbenzenesulfonamideNBS (2.0)DMF805,7-dibromo derivative88

This table is adapted from data presented for the C7-bromination of 4-substituted indazoles.[3]

Logical Relationship Diagram

G A 4-Substituted 1H-Indazole C Reaction Conditions A->C B NBS in DMF B->C D C7-Monobrominated Product (Major) C->D 1.1 eq NBS E C5,C7-Dibrominated Product (Minor/Major with excess NBS) C->E 2.0 eq NBS

Caption: Relationship between NBS stoichiometry and product distribution in the bromination of 4-substituted-1H-indazoles.

Conclusion

The regioselective bromination of 3-aminoindazoles requires careful strategic planning. While direct bromination is often unselective, a robust and scalable two-step protocol involving the bromination of a benzonitrile precursor followed by cyclization provides excellent control for synthesizing C7-bromo-3-aminoindazoles. For indazoles already possessing a C4 substituent, direct C7-bromination using NBS in DMF is an effective method. These protocols offer reliable pathways for obtaining specifically functionalized 3-aminoindazole building blocks, which are invaluable for the exploration of new chemical space in drug discovery.

References

Application Notes and Protocols: Synthesis of Lenacapavir Intermediate 7-bromo-4-chloro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a crucial intermediate in the manufacture of Lenacapavir, a first-in-class HIV capsid inhibitor. The synthesis is a two-step process commencing from the readily available 2,6-dichlorobenzonitrile.

Introduction

Lenacapavir is a potent antiretroviral drug with a novel mechanism of action that targets the HIV-1 capsid protein, interfering with multiple stages of the viral lifecycle.[1][2] The efficient synthesis of Lenacapavir is of significant interest to the pharmaceutical industry. A key heterocyclic fragment in the Lenacapavir structure is 7-bromo-4-chloro-1H-indazol-3-amine. This document outlines a practical and scalable two-step synthesis for this intermediate, starting from 2,6-dichlorobenzonitrile, which involves a regioselective bromination followed by a cyclization reaction with hydrazine.[3][4][5] This method has been successfully demonstrated on a hundred-gram scale without the need for column chromatography purification.[3][4][5]

Data Presentation

Table 1: Summary of the Two-Step Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine
StepReactionStarting MaterialKey ReagentsProductYieldPurity
1Regioselective Bromination2,6-dichlorobenzonitrileN-Bromosuccinimide (NBS), H₂SO₄3-bromo-2,6-dichlorobenzonitrile76-81%[3]Not specified
2Cyclization3-bromo-2,6-dichlorobenzonitrileHydrazine hydrate, 2-MeTHF7-bromo-4-chloro-1H-indazol-3-amine50-56%[3]Up to 98%[3]
Overall Two-Step Synthesis 2,6-dichlorobenzonitrile 7-bromo-4-chloro-1H-indazol-3-amine 38-45% [3][4][5]Up to 98% [3]

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-2,6-dichlorobenzonitrile (Regioselective Bromination)

This protocol is based on the described mild bromination conditions.[3]

Materials:

  • 2,6-dichlorobenzonitrile

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Suitable solvent (e.g., Dichloromethane)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dichlorobenzonitrile (1 equivalent) in a suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly add concentrated sulfuric acid.

  • Portion-wise, add N-Bromosuccinimide (NBS) to the reaction mixture while maintaining the low temperature.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., Dichloromethane) three times.

  • Combine the organic layers and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified if necessary, although the literature suggests the crude product is often used directly in the next step.[3]

Protocol 2: Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine (Cyclization)

This protocol is adapted from the detailed procedure provided in the literature.[3]

Materials:

  • 3-bromo-2,6-dichlorobenzonitrile (80.0 g, 1 eq., 296 mmol)

  • Hydrazine hydrate (76 mL, 4 eq., 1.2 mol)

  • 2-Methyltetrahydrofuran (2-MeTHF) (400 mL)

  • Water (240 mL)

  • Ethyl acetate (3 x 300 mL)

  • Brine (300 mL)

  • Anhydrous sodium sulfate

Procedure:

  • Charge a 1 L Parr reactor with 3-bromo-2,6-dichlorobenzonitrile, hydrazine hydrate, and 2-MeTHF at room temperature.

  • Degas the reactor and then heat the reaction mixture to 105 °C.

  • Stir the mixture for 18 hours.

  • After the reaction is complete, cool the mixture to 25 °C.

  • Add water (240 mL) to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine the organic layers and wash with brine (300 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Mandatory Visualizations

Lenacapavir_Synthesis_Workflow cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Cyclization cluster_2 Step 3: Suzuki Coupling cluster_3 Further Steps 2_6_dichlorobenzonitrile 2,6-dichlorobenzonitrile NBS_H2SO4 NBS, H₂SO₄ 2_6_dichlorobenzonitrile->NBS_H2SO4 3_bromo_2_6_dichlorobenzonitrile 3-bromo-2,6-dichlorobenzonitrile NBS_H2SO4->3_bromo_2_6_dichlorobenzonitrile Hydrazine Hydrazine Hydrate 3_bromo_2_6_dichlorobenzonitrile->Hydrazine 7_bromo_4_chloro_1H_indazol_3_amine 7-bromo-4-chloro-1H-indazol-3-amine Indazole_Boronic_Ester Indazole Boronic Ester 7_bromo_4_chloro_1H_indazol_3_amine->Indazole_Boronic_Ester Coupled_Intermediate Coupled Intermediate Lenacapavir Lenacapavir Coupled_Intermediate->Lenacapavir Lenacapavir_Mechanism_of_Action cluster_assembly Viral Assembly cluster_uncoating Viral Uncoating HIV_Capsid HIV-1 Capsid Protein (CA) Misfolded_Capsid Misfolded Capsid Structure HIV_Capsid->Misfolded_Capsid Causes misfolding Disrupted_Uncoating Disruption of uncoating upon host cell entry HIV_Capsid->Disrupted_Uncoating Interferes with disassembly Lenacapavir_molecule Lenacapavir Lenacapavir_molecule->HIV_Capsid Binds to high-affinity site Inhibition_of_Assembly Inhibition of new virion assembly Misfolded_Capsid->Inhibition_of_Assembly

References

Application Notes and Protocols: SNAr Cyclization with Hydrazine for 3-Aminoindazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds, including kinase inhibitors and antiviral agents. One of the most efficient and scalable methods for the synthesis of this important heterocyclic motif is the SNAr (Nucleophilic Aromatic Substitution) cyclization of ortho-substituted benzonitriles with hydrazine. This reaction proceeds via an intramolecular cyclization following the initial nucleophilic attack of hydrazine on an activated aromatic ring. The activation is typically achieved by electron-withdrawing groups ortho or para to a suitable leaving group, such as fluorine, chlorine, or a nitro group. This document provides detailed application notes and experimental protocols for the synthesis of 3-aminoindazoles via SNAr cyclization.

Reaction Mechanism

The SNAr cyclization for the formation of 3-aminoindazoles can proceed through two primary mechanistic pathways, depending on the substrate and reaction conditions.

Pathway A involves the initial nucleophilic aromatic substitution of the ortho-leaving group by hydrazine, followed by an intramolecular cyclization of the resulting hydrazinobenzonitrile intermediate onto the nitrile group.

Pathway B commences with the nucleophilic addition of hydrazine to the nitrile group, forming an amidine intermediate, which then undergoes an intramolecular SNAr reaction to displace the ortho-leaving group and form the indazole ring.

G cluster_0 General Reaction Scheme cluster_1 Mechanistic Pathways Start o-Halobenzonitrile + Hydrazine Product 3-Aminoindazole Start->Product SNA_r Cyclization Start_Mech o-Halobenzonitrile + Hydrazine Pathway_A Pathway A: Initial SNAr Start_Mech->Pathway_A Pathway_B Pathway B: Initial Nitrile Addition Start_Mech->Pathway_B Intermediate_A Hydrazinobenzonitrile Intermediate Pathway_A->Intermediate_A Intermediate_B Amidine Intermediate Pathway_B->Intermediate_B Cyclization_A Intramolecular Cyclization Intermediate_A->Cyclization_A Cyclization_B Intramolecular SNAr Intermediate_B->Cyclization_B Final_Product 3-Aminoindazole Cyclization_A->Final_Product Cyclization_B->Final_Product

Caption: General reaction and mechanistic pathways for 3-aminoindazole formation.

Experimental Workflow

The general experimental workflow for the SNAr cyclization of ortho-substituted benzonitriles with hydrazine is outlined below. This process involves reaction setup, monitoring, work-up, and purification of the final 3-aminoindazole product.

G Start Start Reaction_Setup Reaction Setup: - Add o-halobenzonitrile and solvent to flask. - Add hydrazine hydrate. Start->Reaction_Setup Reaction Reaction: - Heat the reaction mixture to the desired temperature. - Monitor reaction progress by TLC or LC-MS. Reaction_Setup->Reaction Workup Work-up: - Cool the reaction mixture. - Precipitate the product by adding water or an anti-solvent. Reaction->Workup Purification Purification: - Collect the solid by filtration. - Wash with appropriate solvents. - Dry the product. Workup->Purification Analysis Analysis: - Characterize the 3-aminoindazole product (NMR, MS, etc.). Purification->Analysis End End Analysis->End

Caption: General experimental workflow for 3-aminoindazole synthesis.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 3-aminoindazoles via SNAr cyclization with hydrazine.

Starting MaterialReagents and SolventsTemperature (°C)Time (h)Yield (%)Reference
3-Bromo-6-chloro-2-fluorobenzonitrileHydrazine hydrate, N-Methyl-2-pyrrolidone (NMP)100290[1]
2,6-DichlorobenzonitrileHydrazine hydrate, n-Butanol1202495[1][2]
3-Bromo-2,6-dichlorobenzonitrileHydrazine hydrate, n-Butanol1202475-80[3]
2-FluorobenzonitrileHydrazine hydrate, EthanolReflux1285N/A
2-NitrobenzonitrileHydrazine hydrate, EthanolReflux692[2][4]

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine[3]

This protocol describes the synthesis of a key intermediate for the antiviral drug Lenacapavir.

Materials:

  • 3-Bromo-2,6-dichlorobenzonitrile

  • Hydrazine hydrate (64% in water)

  • n-Butanol

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 3-bromo-2,6-dichlorobenzonitrile (1.0 eq).

  • Add n-butanol (5.0 vol) to the vessel.

  • Add hydrazine hydrate (3.0 eq) to the reaction mixture.

  • Heat the mixture to 120 °C and maintain for 24 hours. Monitor the reaction progress by HPLC or TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add water (15 vol) to the reaction mixture to precipitate the product.

  • Stir the resulting slurry for 1 hour at room temperature.

  • Collect the solid product by filtration.

  • Wash the filter cake with a mixture of ethyl acetate and water.

  • Dry the solid under vacuum at 50 °C to afford 7-bromo-4-chloro-1H-indazol-3-amine.

Expected Yield: 75-80%

Protocol 2: Synthesis of 4-Chloro-1H-indazol-3-amine[1][2]

This protocol details the synthesis of a 3-aminoindazole from a dichlorobenzonitrile starting material.

Materials:

  • 2,6-Dichlorobenzonitrile

  • Hydrazine hydrate (64% in water)

  • n-Butanol

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 2,6-dichlorobenzonitrile (1.0 eq) in n-butanol (10 vol).

  • Add hydrazine hydrate (3.0 eq) to the solution.

  • Heat the reaction mixture to 120 °C and reflux for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, which should result in the precipitation of the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold n-butanol and then with water.

  • Dry the product in a vacuum oven to yield 4-chloro-1H-indazol-3-amine.

Expected Yield: 95%

Protocol 3: General Procedure for the Synthesis of 3-Aminoindazoles from o-Fluorobenzonitriles

This protocol provides a general method applicable to various substituted o-fluorobenzonitriles.

Materials:

  • Substituted 2-fluorobenzonitrile

  • Hydrazine hydrate

  • Ethanol or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Dissolve the substituted 2-fluorobenzonitrile (1.0 eq) in ethanol or NMP (5-10 vol).

  • Add hydrazine hydrate (2.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (for ethanol) or 100-120 °C (for NMP).

  • Maintain the temperature and stir for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to ambient temperature.

  • If the product precipitates, collect it by filtration. If not, add water to induce precipitation.

  • Wash the collected solid with water and a small amount of cold ethanol.

  • Dry the purified 3-aminoindazole derivative under vacuum.

Conclusion

The SNAr cyclization of ortho-substituted benzonitriles with hydrazine is a robust and versatile method for the synthesis of 3-aminoindazoles. The choice of solvent, temperature, and reaction time can be optimized to achieve high yields for a variety of substrates. The provided protocols offer a starting point for researchers in the field of medicinal chemistry and drug development to access this valuable heterocyclic core. Careful monitoring of the reaction and appropriate work-up procedures are crucial for obtaining high-purity products.

References

Application Note: A Scalable and Efficient Production Route for 4-bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-bromo-1H-indazol-3-amine is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous biologically active compounds, including potent kinase inhibitors. This application note provides a detailed, field-proven protocol for the large-scale synthesis of this valuable compound. The described route is based on the robust and efficient nucleophilic aromatic substitution (SNAr) and cyclization reaction between 4-bromo-2-fluorobenzonitrile and hydrazine hydrate. We delve into the causality behind experimental choices, process optimization for scale-up, critical safety protocols for handling hazardous reagents, and rigorous analytical quality control measures to ensure the final product meets stringent purity requirements for pharmaceutical development.

Introduction and Strategic Rationale

The 3-aminoindazole scaffold is a privileged structure in drug discovery, known for its ability to act as an effective hinge-binding fragment in various protein kinases.[1] Its derivatives have shown a wide array of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.[1] The strategic placement of a bromine atom at the 4-position of the indazole ring provides a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a broad chemical space.[2]

While several methods exist for the synthesis of 3-aminoindazoles, the direct reaction of an ortho-fluorobenzonitrile with hydrazine is often the most straightforward and economically viable approach for industrial production.[3][4] This route avoids the use of expensive palladium catalysts and complex multi-step procedures sometimes required for less reactive ortho-halobenzonitriles.[3][5] Our selected strategy focuses on the cyclization of 4-bromo-2-fluorobenzonitrile with hydrazine hydrate, a reaction prized for its high atom economy, operational simplicity, and scalability.

Overall Synthetic Workflow

The production process is a one-pot synthesis that proceeds via an initial SNAr reaction, where the highly nucleophilic hydrazine displaces the activated fluorine atom of the benzonitrile. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine intermediate attacks the nitrile carbon, leading to the formation of the stable indazole ring system.

G cluster_0 Process Flow SM Starting Material 4-Bromo-2-fluorobenzonitrile Reactor Reactor Charging & Solvent Addition SM->Reactor 1 Hydrazine Controlled Addition of Hydrazine Hydrate Reactor->Hydrazine 2 Reaction Heating & Reflux (Reaction Monitoring by HPLC) Hydrazine->Reaction 3 Workup Cooling & Product Precipitation Reaction->Workup 4 Isolation Filtration & Washing Workup->Isolation 5 Drying Vacuum Drying Isolation->Drying 6 QC Final Product QC (HPLC, NMR, MS) Drying->QC 7 FP Final Product This compound QC->FP 8

Caption: High-level workflow for the synthesis of this compound.

Detailed Large-Scale Synthesis Protocol

This protocol is optimized for a 100 L scale, yielding a highly pure product without the need for chromatographic purification.

Materials and Equipment
Item Specification Purpose
Reactor 100 L Glass-Lined Steel ReactorMain reaction vessel
Starting Material 4-Bromo-2-fluorobenzonitrile (>98% purity)Key reactant[6][7][8]
Reagent Hydrazine Hydrate (80% aq. solution)Nucleophile for cyclization[1]
Solvent 2-Propanol (IPA) or EthanolReaction medium
Wash Solvents Deionized Water, Cold 2-PropanolProduct purification
Equipment Overhead Mechanical Stirrer, Condenser, Temperature Probe, Addition Funnel, Filter-Dryer (or Nutsche Filter + Vacuum Oven)Process control and product isolation
Step-by-Step Procedure
  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen). This prevents side reactions and is a critical safety measure when working with hydrazine.[9]

  • Charging Reactants: Charge the reactor with 4-bromo-2-fluorobenzonitrile (5.0 kg, 25.0 mol). Add 2-Propanol (50 L) to the reactor and begin stirring to form a slurry.

  • Controlled Reagent Addition: In a separate, clean vessel, measure hydrazine hydrate (80% solution, ~3.9 L, 62.5 mol, 2.5 eq.). CRITICAL STEP: Add the hydrazine hydrate to the reactor dropwise via an addition funnel over a period of 1-2 hours. Monitor the internal temperature closely; the reaction is exothermic. Maintain the internal temperature below 40°C during the addition.

    • Expert Insight: A slow, controlled addition is paramount to prevent a dangerous thermal runaway. Using 2.5 equivalents of hydrazine ensures the complete conversion of the starting material.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (~82°C for 2-propanol) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by HPLC until the starting material (4-bromo-2-fluorobenzonitrile) is consumed (<1% remaining).

  • Product Crystallization: Once the reaction is complete, cool the mixture to room temperature, and then further cool to 0-5°C for at least 2 hours. The product will precipitate as a solid.

    • Expert Insight: A slow cooling profile promotes the growth of larger, purer crystals, which are easier to filter and wash.

  • Isolation: Isolate the solid product by filtration using a Nutsche filter.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 10 L) to remove excess hydrazine and salts, followed by cold 2-propanol (1 x 10 L) to remove residual water and organic impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is 4.8 - 5.1 kg (90-95%) of a high-purity, off-white to pale yellow solid.

Scientific Rationale and Process Optimization

Mechanism of Action

The reaction proceeds through a well-established SNAr mechanism followed by intramolecular cyclization.

G cluster_0 Simplified Reaction Mechanism Reactants 4-Bromo-2-fluorobenzonitrile + NH2NH2 Intermediate SNA_r_ Intermediate (Meisenheimer complex) Reactants->Intermediate Nucleophilic Attack Hydrazinyl 2-(Hydrazinyl)benzonitrile Intermediate Intermediate->Hydrazinyl Loss of F- Product This compound Hydrazinyl->Product Intramolecular Cyclization

Caption: Simplified mechanism for the formation of the 3-aminoindazole ring.

The fluorine atom at the ortho position to the electron-withdrawing nitrile group is highly activated towards nucleophilic attack. Hydrazine, a potent nucleophile, attacks the carbon bearing the fluorine. The subsequent intramolecular attack of the distal nitrogen atom onto the nitrile carbon, followed by tautomerization, yields the aromatic indazole product.

Scale-Up Considerations
  • Heat Management: The primary challenge in scaling up this reaction is managing the exotherm from the initial addition of hydrazine. A glass-lined reactor with good heat transfer capabilities is essential. For larger scales, a semi-batch process (where the benzonitrile solution is added to the hydrazine solution) can also be considered for better thermal control.

  • Solvent Choice: Alcohols like 2-propanol or ethanol are excellent choices as they are relatively inexpensive, have appropriate boiling points for the reaction, and allow for direct crystallization of the product upon cooling, simplifying isolation.

  • Purity Control: The purity of the final product is controlled by the washing steps. The water wash is critical for removing water-soluble impurities, especially residual hydrazine. The final alcohol wash displaces water, facilitating efficient drying. This multi-step wash protocol obviates the need for costly and time-consuming column chromatography.[4][10][11]

Critical Safety Protocols: Handling Hydrazine Hydrate

Hydrazine is a highly toxic and reactive chemical that must be handled with extreme care.[9][12] All personnel must be thoroughly trained on its hazards and the proper handling procedures.

  • Toxicity: Hydrazine is corrosive and readily absorbed through the skin.[13] It is a suspected carcinogen and has a very low threshold limit value (TLV).[12]

  • Personal Protective Equipment (PPE): Always wear permeation-resistant clothing and gloves, chemical splash goggles, and a face shield.[13] Work should be conducted in a well-ventilated area, and a NIOSH-approved respirator may be required for transfer operations not in a closed system.[13]

  • Reactivity: Hydrazine is a combustible liquid and can react violently with oxidizing agents and certain metals.[13] Ensure all equipment is scrupulously clean and free of contaminants.[12]

  • Spill & Waste Management: Have spill kits readily available. Small spills can be absorbed with inert material (e.g., sand).[14] All waste containing hydrazine must be collected and neutralized according to local environmental regulations, often through controlled oxidation.

Analytical Quality Control

To ensure the final product is suitable for subsequent GMP (Good Manufacturing Practice) steps, a battery of analytical tests is required.

Analysis Method Typical Specification Purpose
Appearance Visual InspectionOff-white to pale yellow solidBasic quality check
Purity HPLC (UV detection)≥ 99.0%Quantify purity and impurities
Identity ¹H NMR, ¹³C NMRConforms to reference spectrumConfirm chemical structure
Identity Mass SpectrometryConforms to theoretical m/zConfirm molecular weight
Melting Point Capillary Method175-179 °CCheck for purity
Residual Solvent GC-HS≤ 0.3% 2-PropanolEnsure solvent removal

Conclusion

This application note details a robust, scalable, and economically viable route for the large-scale production of this compound. By focusing on a proven SNAr/cyclization strategy, optimizing for straightforward isolation, and adhering to stringent safety protocols for handling hydrazine, researchers and process chemists can reliably produce multi-kilogram quantities of this important pharmaceutical intermediate. The provided protocols and insights are designed to facilitate a seamless transition from laboratory-scale synthesis to pilot plant and commercial manufacturing.

References

Application of 4-bromo-1H-indazol-3-amine in Medicinal Chemistry: A Focus on Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. Various substituted indazoles have been successfully developed as therapeutic agents, particularly in oncology. Among these, the 3-aminoindazole core serves as a crucial pharmacophore for kinase inhibition by effectively interacting with the hinge region of the ATP-binding site of numerous kinases. While several positional isomers of bromo-substituted 3-aminoindazoles have been explored, this document focuses on the emerging application of the 4-bromo-1H-indazol-3-amine scaffold, primarily as a key intermediate in the synthesis of potent anticancer agents.

Application as a Building Block for Pan-BCR-ABL Inhibitors

Recent research has highlighted the utility of the 4-halo-1H-indazol-3-amine core in the development of highly potent inhibitors of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). A notable example is the synthesis of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) , a powerful pan-BCR-ABL inhibitor that also targets the drug-resistant T315I mutant.[1][2] The synthesis of this compound showcases the strategic importance of the 4-substituted-3-aminoindazole moiety.

Quantitative Biological Data

The biological activity of AKE-72, a derivative of the 4-halo-1H-indazol-3-amine scaffold, demonstrates its significant potential in cancer therapy.

Table 1: In Vitro Kinase Inhibitory Activity of AKE-72 [2][3]

Kinase TargetIC₅₀ (nM)
BCR-ABLWT< 0.5
BCR-ABLT315I9
BCR-ABLE255K8.98
BCR-ABLF317I3.12
BCR-ABLH396P< 1.0
BCR-ABLQ252H3.88

Table 2: Anti-proliferative Activity of AKE-72 against Leukemia Cell Lines [2][4]

Cell LineBCR-ABL StatusGI₅₀ (nM)TGI (nM)LC₅₀ (µM)
K-562Positive< 101545.25
Ba/F3 (BCR-ABLWT)Positive9.6--
Ba/F3 (BCR-ABLT315I)Positive290--
U937Negative1900--
Ba/F3 (mouse pro-B)Negative4001--
RAW264.7 (macrophage)Negative6982--

Experimental Protocols

The following protocols are based on the synthesis of AKE-72 and its precursors, illustrating the practical application of the 4-halo-1H-indazol-3-amine scaffold.

Synthesis of 4-Iodo-1H-indazol-3-amine (Precursor to AKE-72)

A related precursor, 4-iodo-1H-indazol-3-amine, is synthesized from 2-fluoro-6-iodobenzonitrile.[4]

  • Reaction Setup: To a solution of 2-fluoro-6-iodobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (excess).

  • Reaction Conditions: Heat the mixture at 110 °C for 2 hours.

  • Work-up and Purification: After cooling, the product precipitates. The solid is collected by filtration, washed with a suitable solvent (e.g., cold n-butanol or diethyl ether), and dried under vacuum to yield 4-iodo-1H-indazol-3-amine.

Synthesis of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

This protocol describes the Sonogashira coupling of the 4-iodo-3-aminoindazole precursor with a diarylamide acetylene derivative.[4]

  • Preparation of the Reaction Mixture: In a reaction vessel, combine 4-iodo-1H-indazol-3-amine (1.0 eq), the appropriate acetylene diarylamide intermediate (e.g., 3-ethynyl-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide) (1.1 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).

  • Solvent and Base: Dissolve the mixture in a 1:1 mixture of triethylamine (Et₃N) and dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture at 85 °C under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the final product, AKE-72.

Visualizations

Synthetic Workflow for AKE-72

G cluster_0 Precursor Synthesis cluster_1 Final Coupling Step 2_fluoro_6_iodobenzonitrile 2-Fluoro-6-iodobenzonitrile 4_iodo_3_aminoindazole 4-Iodo-1H-indazol-3-amine 2_fluoro_6_iodobenzonitrile->4_iodo_3_aminoindazole n-Butanol, 110°C hydrazine Hydrazine Hydrate hydrazine->4_iodo_3_aminoindazole AKE_72 AKE-72 4_iodo_3_aminoindazole->AKE_72 Sonogashira Coupling (Pd/Cu catalysis) acetylene_intermediate Acetylene Diarylamide acetylene_intermediate->AKE_72

Caption: Synthetic scheme for the pan-BCR-ABL inhibitor AKE-72.

BCR-ABL Signaling Pathway and Inhibition by AKE-72

G cluster_0 Upstream cluster_1 Downstream Signaling Pathways cluster_2 Cellular Outcomes in CML BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 Pathway BCR_ABL->STAT5 Adhesion Altered Adhesion BCR_ABL->Adhesion Proliferation Increased Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT_mTOR->Apoptosis STAT5->Proliferation STAT5->Apoptosis AKE_72 AKE-72 AKE_72->BCR_ABL Inhibition

Caption: Inhibition of BCR-ABL signaling by AKE-72 in CML.

Conclusion

While direct and extensive medicinal chemistry applications of this compound are not yet widely reported, its utility as a key synthetic intermediate for potent and clinically relevant kinase inhibitors is evident. The successful development of the pan-BCR-ABL inhibitor AKE-72, which utilizes a 4-halo-3-aminoindazole core, underscores the potential of this scaffold. Further exploration of this compound and its derivatives is warranted to uncover novel therapeutic agents targeting a range of diseases. The protocols and data presented here provide a foundation for researchers to build upon in their drug discovery and development endeavors.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-1H-indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 5-bromo-1H-indazol-3-amine and its derivatives with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of diverse libraries of 5-aryl-1H-indazol-3-amine compounds, which are key scaffolds in the development of novel therapeutics, including antitumor agents.[1]

Introduction

The indazole core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the functionalization of the indazole ring at the 5-position. This allows for the introduction of various aryl and heteroaryl substituents, which can significantly modulate the biological activity of the resulting molecules. The general reaction scheme is depicted below:

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction of 5-bromo-1H-indazol-3-amine with an arylboronic acid.

Data Presentation: Optimized Reaction Conditions and Yields

Successful Suzuki-Miyaura coupling of 5-bromo-1H-indazol-3-amine derivatives hinges on the careful selection of catalyst, base, solvent, and temperature. The following tables summarize optimized reaction conditions and yields for the synthesis of various 5-aryl-1H-indazol-3-amine derivatives.

Table 1: Optimization of Palladium Catalyst for Suzuki Coupling

EntryCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃DME8012Low
2Pd(PPh₃)₂Cl₂K₂CO₃DME808Moderate
3Pd(dppf)Cl₂ K₂CO₃ DME 80 2 High [2]
4Pd(PCy₃)₂K₂CO₃DME802Moderate

Based on studies with N-substituted 5-bromoindazoles, Pd(dppf)Cl₂ was identified as the most effective catalyst, affording high yields in shorter reaction times.[2]

Table 2: Suzuki Coupling of 5-Bromo-1H-indazol-3-amine with Various Arylboronic Acids

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPdCl₂(dppf)₂Cs₂CO₃1,4-Dioxane/H₂O (1:1)90675-80[1]
24-Methoxyphenylboronic acidPdCl₂(dppf)₂Cs₂CO₃1,4-Dioxane/H₂O (1:1)90675-80[1]
34-Fluorophenylboronic acidPdCl₂(dppf)₂Cs₂CO₃1,4-Dioxane/H₂O (1:1)90675-80[1]
44-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf)₂Cs₂CO₃1,4-Dioxane/H₂O (1:1)90675-80[1]
53-Thienylboronic acidPd(dppf)Cl₂K₂CO₃DME802Good[2]
62-Furylboronic acidXPhosPdG2/XPhosK₂CO₃Ethanol/H₂O (4:1)135 (MW)0.67High[3]

The use of PdCl₂(dppf)₂ as a catalyst with Cs₂CO₃ as the base in a 1,4-dioxane/water mixture at 90°C provides a robust method for the coupling of various substituted arylboronic acids with 5-bromo-1H-indazol-3-amine, consistently affording high yields.[1] For heteroarylboronic acids, alternative conditions may be optimal.[2][3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 5-bromo-1H-indazol-3-amine and its subsequent Suzuki-Miyaura cross-coupling with arylboronic acids.

Protocol 1: Synthesis of 5-Bromo-1H-indazol-3-amine

This procedure outlines the synthesis of the starting material from 5-bromo-2-fluorobenzonitrile.

Materials:

  • 5-bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80%)

  • Ethanol

  • Standard laboratory glassware for reflux

Procedure:

  • To a round-bottom flask, add 5-bromo-2-fluorobenzonitrile (1.0 eq).

  • Add hydrazine hydrate (80%) in excess.

  • Heat the mixture to reflux for 20 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford 5-bromo-1H-indazol-3-amine. Expected Yield: ~88%[1]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the coupling of 5-bromo-1H-indazol-3-amine with a variety of arylboronic acids.

Materials:

  • 5-bromo-1H-indazol-3-amine

  • Arylboronic acid (1.2 - 1.5 eq)

  • PdCl₂(dppf)₂ (0.05 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add 5-bromo-1H-indazol-3-amine (1.0 eq), the corresponding arylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).

  • Add the palladium catalyst, PdCl₂(dppf)₂ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 1:1 ratio.

  • Heat the reaction mixture to 90°C and stir for 6 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1H-indazol-3-amine. Expected Yields: 75-80%[1]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L₂-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of 5-aryl-1H-indazol-3-amine derivatives.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Weigh Reactants: - 5-Bromo-1H-indazol-3-amine - Arylboronic Acid - Catalyst - Base Solvent Add Degassed Solvent Reactants->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heat Heat to 90°C Stir for 6h Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Extract Extraction with Ethyl Acetate & Water Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: General experimental workflow for Suzuki coupling.

Relationship of Reaction Parameters

The success of the Suzuki coupling is dependent on the interplay of several key parameters.

Parameters Yield Reaction Yield & Purity Catalyst Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Yield Base Base (e.g., Cs₂CO₃) Base->Yield Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Yield Temp Temperature (e.g., 90°C) Temp->Yield

Caption: Key parameters influencing the outcome of the Suzuki coupling.

References

Comprehensive Analytical Characterization of 4-bromo-1H-indazol-3-amine: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol from the Senior Application Scientist

Abstract

This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-bromo-1H-indazol-3-amine, a critical heterocyclic building block in modern medicinal chemistry. Recognizing its role in the synthesis of advanced therapeutic agents, ensuring the identity, purity, and quality of this intermediate is paramount. This document outlines field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The methodologies are presented with a focus on the scientific rationale behind experimental choices, adherence to principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH), and practical implementation for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

This compound is a substituted indazole derivative of significant interest in pharmaceutical synthesis. Notably, related structures are key intermediates in the production of potent therapeutics, such as Lenacapavir, a novel HIV capsid inhibitor.[1][2][3][4] The precise control and characterization of such intermediates are non-negotiable for ensuring the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API).

The analytical strategy for this compound must be multifaceted, addressing identity, purity, and potential impurities. This guide provides the foundational methods to establish a robust quality control process.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Comment
Chemical Structure -
Molecular Formula C₇H₆BrN₃Calculated
Molecular Weight 212.05 g/mol Calculated based on atomic weights[5]
Appearance Off-white to light brown solidExpected appearance for this class of compound.
Melting Point To be determined experimentallyA key parameter for identity and purity assessment.
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in AcetonitrileExperimental determination is crucial for sample preparation.

General Analytical Workflow

A systematic approach is essential for the definitive characterization of a new batch or synthesis route for this compound. The following workflow ensures all critical quality attributes are assessed.

G cluster_0 Initial Characterization cluster_1 Purity & Impurity Profiling cluster_2 Validation & Release start Receive/Synthesize New Batch of this compound phys_chem Physicochemical Tests (Appearance, Melting Point, Solubility) start->phys_chem ftir FT-IR Spectroscopy (Functional Group ID) start->ftir nmr NMR Spectroscopy (Structural Confirmation) start->nmr hplc HPLC-UV (Purity Assay, % Area) nmr->hplc Structure Confirmed hplc_quant Quantitative HPLC (Assay vs. Reference Standard) hplc->hplc_quant gcms GC-MS (Volatile Impurities, ID of Related Substances) validation Method Validation (ICH Q2(R2) Guidelines) gcms->validation hplc_quant->validation Purity & Assay Meet Spec release Batch Release Decision validation->release

Caption: General workflow for the analytical characterization of this compound.

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic methods are the cornerstone of purity assessment, capable of separating the main compound from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Scientific Rationale: Reversed-phase HPLC is the method of choice due to the moderately polar, aromatic nature of the analyte. A C18 stationary phase provides excellent hydrophobic retention, while a buffered mobile phase ensures symmetrical peak shape by suppressing the ionization of the amine group. UV detection is ideal as the indazole ring system contains a strong chromophore. The objective is to develop a stability-indicating method that can resolve the main peak from all potential impurities.[6]

HPLC_Workflow prep Sample Preparation (1.0 mg/mL in Diluent) inj Injection (5 µL into HPLC System) prep->inj Vial sep Chromatographic Separation (C18 Column, Gradient Elution) inj->sep Mobile Phase Flow det UV Detection (254 nm) sep->det Eluent proc Data Processing (Integration & Peak Area Calculation) det->proc Chromatogram report Reporting (% Purity, System Suitability) proc->report

Caption: High-Performance Liquid Chromatography (HPLC) workflow.

Protocol: HPLC Purity Determination

  • Instrumentation and Columns:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents and Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, improving peak shape for the basic amine analyte.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the standard solution.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time of the main peak must be ≤ 2.0%. This ensures the system is performing with adequate precision.[6]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to obtain a concentration of 1.0 mg/mL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Scientific Rationale: GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may not be detected by HPLC. Due to the polarity and potential for thermal degradation of amines, proper column selection and inlet conditions are critical. Electron Ionization (EI) provides reproducible fragmentation patterns that can be compared against spectral libraries for tentative impurity identification. Because primary amines can exhibit poor peak shape due to interaction with active sites in the GC system, a deactivated column is essential.[7]

GCMS_Workflow sample_prep Sample Preparation (1 mg/mL in Methanol) injection GC Injection (1 µL, Split Mode) sample_prep->injection separation Capillary GC Separation (DB-5ms or similar) injection->separation ionization Electron Ionization (EI) (70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole Analyzer) ionization->mass_analysis data_acq Data Acquisition (Total Ion Chromatogram & Mass Spectra) mass_analysis->data_acq analysis Data Analysis (Library Search, Peak ID) data_acq->analysis

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

Protocol: GC-MS Impurity Profiling

  • Instrumentation:

    • GC system with a split/splitless inlet coupled to a Mass Spectrometer.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, low-bleed 5% phenyl-methylpolysiloxane (e.g., DB-5ms). Causality: This phase provides good selectivity for a wide range of aromatic compounds.

  • Instrumental Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (20:1).

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 10 minutes at 300 °C.

    • MS Transfer Line Temp: 290 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Sample Preparation:

    • Prepare a solution of approximately 1 mg/mL in HPLC-grade Methanol.

  • Data Analysis:

    • Analyze the Total Ion Chromatogram (TIC) to identify impurity peaks.

    • For each impurity peak, obtain the mass spectrum.

    • Perform a library search (e.g., NIST/Wiley) to tentatively identify the structure.

    • Confirm identifications using authentic standards where possible.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure and functional groups present, serving as the primary methods for identity confirmation.

Spectro_Workflow cluster_FTIR FT-IR cluster_NMR NMR ftir_sample Prepare Sample (KBr Pellet or ATR) ftir_scan Acquire Spectrum ftir_sample->ftir_scan ftir_analysis Identify Characteristic Absorptions (N-H, C=N, C-Br, Aromatic C-H) ftir_scan->ftir_analysis confirm Confirm Structure ftir_analysis->confirm nmr_sample Dissolve Sample (DMSO-d6) nmr_scan Acquire ¹H and ¹³C Spectra nmr_sample->nmr_scan nmr_analysis Analyze Chemical Shifts, Coupling, and Integration nmr_scan->nmr_analysis nmr_analysis->confirm

Caption: Combined spectroscopic workflow for structural confirmation.

¹H and ¹³C NMR Spectroscopy

Scientific Rationale: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Using a deuterated polar aprotic solvent like DMSO-d₆ is crucial for observing the exchangeable protons of the amine (-NH₂) and indazole (-NH) groups.

Protocol: NMR Structural Analysis

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Expected ¹H NMR Resonances (in DMSO-d₆):

    • Aromatic Protons: Signals expected in the range of δ 6.5-8.0 ppm. The specific chemical shifts and coupling constants (J-values) will be characteristic of the 4-bromo substitution pattern on the indazole ring.

    • -NH₂ Protons: A broad singlet, typically in the range of δ 5.0-6.0 ppm. The chemical shift can vary with concentration and temperature.

    • -NH Proton: A broad singlet, typically downfield (> δ 11.0 ppm), characteristic of the indazole N-H proton.

  • Expected ¹³C NMR Resonances (in DMSO-d₆):

    • Multiple signals in the aromatic region (δ 100-150 ppm), corresponding to the seven carbons of the indazole ring system. The carbon attached to the bromine will be significantly shifted.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Scientific Rationale: FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The vibrations of specific bonds absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint.[8]

Protocol: FT-IR Functional Group Identification

  • Instrumentation:

    • FT-IR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a potassium bromide (KBr) pellet.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • N-H Stretch (Amine): Primary amines typically show two distinct bands (symmetric and asymmetric stretching) in the 3500-3300 cm⁻¹ region.[8]

    • N-H Bend (Amine): A scissoring vibration is expected around 1650-1580 cm⁻¹.

    • C=N and C=C Stretch (Aromatic Ring): Multiple sharp absorptions between 1620-1450 cm⁻¹.

    • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

    • C-Br Stretch: Typically found in the fingerprint region, below 700 cm⁻¹.

Principles of Method Validation

Every analytical method used for quality control in a regulatory environment must be validated to demonstrate its suitability for the intended purpose. The validation should be conducted according to the principles outlined in the ICH Q2(R2) guideline.[9][10][11]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[13]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11][13]

  • Accuracy: The closeness of test results obtained by the method to the true value, often determined by recovery studies of spiked samples.[6][12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage.[12]

Conclusion

The analytical characterization of this compound requires a suite of orthogonal techniques. The HPLC and GC-MS methods detailed here provide a robust framework for assessing purity and identifying impurities, while NMR and FT-IR spectroscopy offer definitive structural confirmation. By grounding these protocols in sound scientific principles and adhering to the validation standards set forth by regulatory bodies like the ICH, researchers and drug developers can ensure the quality and consistency of this vital pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

Synthesis of Bromoindazoles Using N-Bromosuccinimide (NBS): A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of N-Bromosuccinimide (NBS) for the regioselective synthesis of various bromoindazole derivatives. Bromoindazoles are crucial intermediates in the development of a wide range of pharmaceuticals. This application note summarizes the key reaction parameters, presents quantitative data for different substrates, and offers detailed experimental protocols for the synthesis of 3-bromo, 7-bromo, and di-bromoindazoles.

Introduction

Indazole and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. The introduction of a bromine atom onto the indazole scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, making bromoindazoles highly valuable building blocks in medicinal chemistry and drug discovery. N-Bromosuccinimide (NBS) is a convenient, effective, and often regioselective brominating agent for a variety of aromatic and heteroaromatic compounds, including indazoles.[1][2][3] The regioselectivity of the bromination is highly dependent on the substitution pattern of the indazole ring and the choice of reaction conditions.

Regioselectivity of Indazole Bromination with NBS

The position of bromination on the indazole ring using NBS is primarily influenced by the electronic and steric effects of the substituents present on the ring.

  • 2-Substituted Indazoles: For 2-substituted indazoles, electrophilic bromination with NBS typically occurs at the C3 and/or C7 positions. Mono-bromination at the C3 position is often observed, and by adjusting the stoichiometry of NBS and the reaction conditions, di-bromination at the C3 and C7 positions can be achieved.[2][4]

  • 4-Substituted Indazoles: In the case of 1H-indazoles bearing a substituent at the C4 position, regioselective bromination with NBS has been reported to occur exclusively at the C7 position.[3] This selectivity is crucial for the synthesis of specifically functionalized indazole derivatives.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various bromoindazoles using NBS.

Table 1: Mono-bromination of 2-Substituted 2H-Indazoles [2]

EntrySubstrate (2-Substituted Indazole)Product (3-Bromo-2-substituted-2H-indazole)SolventTemperature (°C)Time (h)Yield (%)
12-Phenyl-2H-indazole3-Bromo-2-phenyl-2H-indazoleEtOH50297
22-(4-Methoxyphenyl)-2H-indazole3-Bromo-2-(4-methoxyphenyl)-2H-indazoleEtOH50295
32-(4-Chlorophenyl)-2H-indazole3-Bromo-2-(4-chlorophenyl)-2H-indazoleEtOH50292
42-(m-Tolyl)-2H-indazole3-Bromo-2-(m-tolyl)-2H-indazoleEtOH50288
52-(4-Fluorophenyl)-2H-indazole3-Bromo-2-(4-fluorophenyl)-2H-indazoleH₂O95596
62-(p-Tolyl)-2H-indazole3-Bromo-2-(p-tolyl)-2H-indazoleH₂O95598

Table 2: Di-bromination of 2-Phenyl-2H-indazole [2]

EntryProductNBS (equiv.)SolventTemperature (°C)Time (h)Yield (%)
13,7-Dibromo-2-phenyl-2H-indazole2.0EtOH50685

Table 3: Regioselective C7-Bromination of 4-Substituted 1H-Indazoles [3]

EntrySubstrate (4-Substituted 1H-Indazole)Product (7-Bromo-4-substituted-1H-indazole)SolventTemperature (°C)Time (h)Yield (%)
14-Sulfonamido-1H-indazole7-Bromo-4-sulfonamido-1H-indazoleDMF801884
24-Benzamido-1H-indazole7-Bromo-4-benzamido-1H-indazoleDMF801875

Experimental Protocols

The following are detailed experimental protocols for the synthesis of representative bromoindazoles using NBS.

Protocol 1: Synthesis of 3-Bromo-2-phenyl-2H-indazole[2]

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start 2-Phenyl-2H-indazole (0.3 mmol) Reagents Ethanol (3.0 mL) NBS (0.3 mmol) Start->Reagents Add Stir Stir at 50 °C for 2 hours Reagents->Stir Cool Cool to room temperature Stir->Cool Filter Filter the precipitate Cool->Filter Wash Wash with cold ethanol Filter->Wash Dry Dry under vacuum Wash->Dry Product 3-Bromo-2-phenyl-2H-indazole Dry->Product

Fig. 1: Workflow for the synthesis of 3-Bromo-2-phenyl-2H-indazole.

Materials:

  • 2-Phenyl-2H-indazole (1a)

  • N-Bromosuccinimide (NBS)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 2-phenyl-2H-indazole (0.3 mmol, 1.0 equiv) in ethanol (3.0 mL), add N-Bromosuccinimide (0.3 mmol, 1.0 equiv).

  • Stir the reaction mixture at 50 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product precipitates out of the solution. Collect the solid by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum to afford 3-bromo-2-phenyl-2H-indazole in high purity (Yield: 97%).

Protocol 2: Synthesis of 3,7-Dibromo-2-phenyl-2H-indazole[2]

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start 2-Phenyl-2H-indazole (0.3 mmol) Reagents Ethanol (3.0 mL) NBS (0.6 mmol) Start->Reagents Add Stir Stir at 50 °C for 6 hours Reagents->Stir Cool Cool to room temperature Stir->Cool Evaporate Evaporate the solvent Cool->Evaporate Purify Purify by column chromatography (Silica gel, petroleum ether/ethyl acetate) Evaporate->Purify Product 3,7-Dibromo-2-phenyl-2H-indazole Purify->Product

Fig. 2: Workflow for the synthesis of 3,7-Dibromo-2-phenyl-2H-indazole.

Materials:

  • 2-Phenyl-2H-indazole (1a)

  • N-Bromosuccinimide (NBS)

  • Ethanol (EtOH)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate

Procedure:

  • To a solution of 2-phenyl-2H-indazole (0.3 mmol, 1.0 equiv) in ethanol (3.0 mL), add N-Bromosuccinimide (0.6 mmol, 2.0 equiv) in portions.

  • Stir the reaction mixture at 50 °C for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain 3,7-dibromo-2-phenyl-2H-indazole (Yield: 85%).

Protocol 3: Synthesis of 7-Bromo-4-sulfonamido-1H-indazole[3]

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start 4-Sulfonamido-1H-indazole (1 mmol) Reagents DMF (5 mL) NBS (1.1 mmol) Start->Reagents Add Stir Stir at 80 °C for 18 hours Reagents->Stir Cool Cool to room temperature Stir->Cool Quench Pour into ice-water Cool->Quench Extract Extract with ethyl acetate Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate under vacuum Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product 7-Bromo-4-sulfonamido-1H-indazole Purify->Product

Fig. 3: Workflow for the synthesis of 7-Bromo-4-sulfonamido-1H-indazole.

Materials:

  • 4-Sulfonamido-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-sulfonamido-1H-indazole (1 mmol, 1.0 equiv) in DMF (5 mL).

  • Add N-Bromosuccinimide (1.1 mmol, 1.1 equiv) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the residue by column chromatography to yield 7-bromo-4-sulfonamido-1H-indazole (Yield: 84%).[3]

Conclusion

N-Bromosuccinimide is a versatile and efficient reagent for the synthesis of a variety of bromoindazoles. The regioselectivity of the bromination can be effectively controlled by the substitution pattern of the indazole starting material and by carefully selecting the reaction conditions. The protocols provided herein offer reliable methods for obtaining 3-bromo, 7-bromo, and 3,7-dibromoindazole derivatives, which are valuable intermediates for the synthesis of novel therapeutic agents. These methods are scalable and utilize readily available reagents, making them suitable for both academic research and industrial drug development.

References

Application Notes and Protocols for the Preparation of 4-bromo-1H-indazol-3-amine in HIV Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4-bromo-1H-indazol-3-amine, a valuable heterocyclic building block in the development of novel anti-HIV therapeutics. By analogy to its closely related and well-documented counterpart, 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate in the synthesis of the potent HIV capsid inhibitor Lenacapavir, this compound holds significant promise for the exploration of new antiviral agents.[1][2][3][4][5][6] This document outlines a proposed synthetic protocol for this compound and discusses its potential role in targeting the HIV-1 capsid, a critical protein for viral replication.

Introduction to Bromo-Indazol-3-Amines in HIV Research

The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3][5] In the context of HIV research, derivatives of this scaffold have emerged as potent inhibitors of the viral capsid protein (CA).[1][2][4][5][6] The HIV-1 capsid is a conical protein shell that encloses the viral genome and enzymes. It plays a crucial role in multiple stages of the viral lifecycle, including reverse transcription, nuclear import, and assembly of new virions.[7][8] Molecules that interfere with capsid function can effectively block viral replication, making the capsid an attractive target for antiretroviral therapy.[7][8]

Lenacapavir, a first-in-class HIV-1 capsid inhibitor, demonstrates the therapeutic potential of targeting this viral protein.[8] The synthesis of Lenacapavir relies on the key intermediate 7-bromo-4-chloro-1H-indazol-3-amine.[1][2][3][4][5][6] This highlights the importance of substituted bromo-1H-indazol-3-amines as foundational structures for the development of novel capsid inhibitors. The preparation of this compound, therefore, represents a critical step towards the synthesis of new analogs and derivatives for anti-HIV drug discovery.

Proposed Synthesis of this compound

The proposed synthesis of this compound starts from the commercially available 4-bromo-2-fluorobenzonitrile. The reaction with hydrazine hydrate is expected to proceed via a nucleophilic aromatic substitution (SNAr) mechanism, followed by an intramolecular cyclization to form the desired indazole ring system.

Experimental Workflow

G start Start: 4-bromo-2-fluorobenzonitrile reaction Reaction with Hydrazine Hydrate in a suitable solvent (e.g., 2-MeTHF) start->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification by Recrystallization or Column Chromatography workup->purification product Product: this compound purification->product

Caption: Proposed experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )
4-bromo-2-fluorobenzonitrileC₇H₃BrFN200.01
Hydrazine hydrateH₆N₂O50.06
2-Methyltetrahydrofuran (2-MeTHF)C₅H₁₀O86.13
Sodium Acetate (NaOAc)C₂H₃NaO₂82.03
Deionized WaterH₂O18.02
Ethyl Acetate (EtOAc)C₄H₈O₂88.11
Brine (saturated NaCl solution)NaCl/H₂O-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04

Procedure:

  • Reaction Setup: To a stirred solution of 4-bromo-2-fluorobenzonitrile (1.0 eq.) in a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF) (5-10 volumes), add sodium acetate (1.2 eq.) followed by hydrazine hydrate (4.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is expected to be complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Note: This proposed protocol is based on the synthesis of a similar compound.[1][3] Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve a high yield and purity of the desired product.

Application in HIV Research: Targeting the Viral Capsid

The primary application of this compound in HIV research is as a precursor for the synthesis of novel capsid inhibitors. By analogy to Lenacapavir, which is synthesized from a similar bromo-indazol-3-amine derivative, it is hypothesized that molecules incorporating the this compound scaffold can be designed to bind to the HIV-1 capsid protein.

Mechanism of Action of Capsid Inhibitors

HIV-1 capsid inhibitors like Lenacapavir have a multi-faceted mechanism of action, disrupting the function of the capsid protein at multiple stages of the viral life cycle.[8]

G cluster_pre_integration Pre-Integration Steps cluster_post_integration Post-Integration Steps Reverse_Transcription Reverse Transcription Nuclear_Import Nuclear Import Capsid_Assembly Capsid Assembly Virion_Maturation Virion Maturation Capsid_Inhibitor Capsid Inhibitor (e.g., Lenacapavir) Capsid_Inhibitor->Reverse_Transcription Inhibits Capsid_Inhibitor->Nuclear_Import Inhibits Capsid_Inhibitor->Capsid_Assembly Disrupts Capsid_Inhibitor->Virion_Maturation Disrupts

Caption: Mechanism of action of HIV-1 capsid inhibitors.

These inhibitors can:

  • Destabilize the viral capsid: This leads to premature uncoating of the viral core and degradation of the viral genetic material before it can be reverse transcribed.

  • Interfere with nuclear import: Capsid inhibitors can block the interaction of the viral capsid with host cell proteins that are necessary for its transport into the nucleus.[7]

  • Disrupt capsid assembly: During the late stages of the viral life cycle, these inhibitors can interfere with the proper assembly of new viral capsids, leading to the formation of non-infectious virions.[8]

The development of new capsid inhibitors is a promising strategy to combat HIV, especially in cases of resistance to other classes of antiretroviral drugs. The synthesis of this compound provides a starting point for the creation of a library of novel compounds that can be screened for their ability to inhibit HIV-1 capsid function.

Quantitative Data for a Related Capsid Inhibitor

While no quantitative data for this compound itself is available in the searched literature, the data for Lenacapavir, which is derived from a similar bromo-indazol-3-amine, underscores the potential of this class of compounds.

CompoundTargetEC₅₀ (pM)CC₅₀ (µM)Antiviral Activity
LenacapavirHIV-1 Capsid100-300>20Potent and broad-spectrum

EC₅₀ (Half-maximal effective concentration) values are for various HIV-1 strains in different cell types. CC₅₀ (Half-maximal cytotoxic concentration) is a measure of the compound's toxicity to cells.

This data demonstrates the high potency and low cytotoxicity of capsid inhibitors derived from the bromo-indazol-3-amine scaffold.

Conclusion

The preparation of this compound is a key step in the exploration of new chemical space for the development of novel HIV-1 capsid inhibitors. The proposed synthetic protocol, based on established methodologies for a closely related analog, provides a practical route to this valuable intermediate. Further research into the synthesis of derivatives of this compound and their evaluation as anti-HIV agents is warranted and holds the potential to contribute to the development of next-generation antiretroviral therapies.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of Bromoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the functionalization of bromoindazoles utilizing palladium-catalyzed cross-coupling reactions. The indazole core is a significant pharmacophore found in a multitude of therapeutic agents, and the methodologies described herein offer robust and versatile strategies for the synthesis of diverse indazole derivatives. The protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are presented, complete with reaction parameters and expected outcomes.

I. Suzuki-Miyaura Coupling of Bromoindazoles

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the arylation of bromoindazoles.[1][2] This reaction is widely used in medicinal chemistry to synthesize biaryl structures, which are common motifs in biologically active molecules.[1] The reaction tolerates a wide range of functional groups and often proceeds under mild conditions.[1][3]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Bromoindazole, Boronic Acid, Base, and Solvent catalyst Add Palladium Catalyst and Ligand start->catalyst In an inert atmosphere (e.g., Argon or Nitrogen) heat Heat the reaction mixture (e.g., 60-140°C) catalyst->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor quench Quench the reaction monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end end purify->end Characterize product (NMR, MS)

Caption: General workflow for the Suzuki-Miyaura coupling of bromoindazoles.

Quantitative Data for Suzuki-Miyaura Coupling of Bromoindazoles

EntryBromoindazole SubstrateBoronic AcidPd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
17-Bromo-4-substituted-1H-indazole(4-Methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-Cs₂CO₃Dioxane/EtOH/H₂O140270[3]
23-BromoindazolePhenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃Dioxane/EtOH/H₂O1400.2592[4]
33-ChloroindazolePhenylboronic acidXPhos Pd G2 (2)-K₃PO₄Dioxane/H₂O100861[5]
47-Bromo-4-sulfonamido-1H-indazoleAlkylboronic acidsPd(PPh₃)₄ (5)-Cs₂CO₃Dioxane/EtOH/H₂O1402Moderate[3]
57-Bromo-4-sulfonamido-1H-indazole2-Thienyl boronic acidPd(PPh₃)₄ (5)-Cs₂CO₃Dioxane/EtOH/H₂O140280[3]

Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromoindazole with Phenylboronic Acid [4]

  • Reaction Setup: In a microwave vial, combine 3-bromoindazole (1.0 mmol), phenylboronic acid (1.5 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a solvent mixture of 1,4-dioxane, ethanol, and water (ratio not specified in abstract).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen.

  • Reaction: Heat the mixture to 140°C using microwave irradiation for 15 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-1H-indazole.

II. Heck Reaction of Bromoindazoles

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] This methodology has been successfully applied to the vinylation of 3-bromoindazoles, providing a route to key intermediates for the synthesis of pharmaceuticals like Axitinib.[7][8] Mechanochemical (ball-milling) conditions have been shown to be effective for this transformation.[7][8]

Experimental Workflow: Heck Reaction

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Bromoindazole, Alkene, Base, and Additives catalyst Add Palladium Catalyst and Ligand start->catalyst react Heat or Ball Mill the reaction mixture catalyst->react monitor Monitor reaction progress (TLC, GC-MS) react->monitor filter Filter the reaction mixture monitor->filter extract Extract with organic solvent filter->extract purify Purify by column chromatography extract->purify end end purify->end Characterize product (NMR, MS)

Caption: General workflow for the Heck reaction of bromoindazoles.

Quantitative Data for Heck Reaction of 3-Bromoindazoles [7][8]

Entry3-Bromoindazole SubstrateAlkenePd-Catalyst (mol%)Ligand (mol%)BaseAdditiveConditionsYield (%)
13-Bromo-1H-indazoleStyrenePd(OAc)₂ (5)PPh₃ (10)TEATBAB, NaBrBall-millingGood to Excellent
2Substituted 3-bromoindazolesVarious olefinsPd(OAc)₂ (5)PPh₃ (10)TEATBAB, NaBrBall-millingGood to Excellent

Detailed Protocol: Mechanochemical Heck Reaction of 3-Bromoindazole [7][8]

  • Reaction Setup: In a ball-milling vessel, add 3-bromoindazole (1.0 mmol), the desired olefin (1.2 mmol), triethylamine (TEA, 1.8 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), triphenylphosphine (PPh₃, 0.10 mmol, 10 mol%), tetrabutylammonium bromide (TBAB, catalytic amount), and sodium bromide (NaBr) as a grinding auxiliary.

  • Reaction: Subject the mixture to high-speed ball-milling for the optimized reaction time.

  • Monitoring: Periodically monitor the reaction progress by taking a small aliquot, dissolving it in a suitable solvent, and analyzing by TLC or GC-MS.

  • Work-up: After completion, add a suitable organic solvent (e.g., dichloromethane) to the vessel and stir to dissolve the product.

  • Purification: Filter the mixture to remove insoluble materials. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the 3-vinylindazole product.

III. Buchwald-Hartwig Amination of Bromoindazoles

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This reaction allows for the coupling of bromoindazoles with a wide variety of amines, amides, and other nitrogen-containing nucleophiles, providing access to a diverse range of N-substituted indazole derivatives.[11][12][13]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Bromoindazole, Amine, Base, and Solvent catalyst Add Palladium Catalyst and Ligand start->catalyst Under inert atmosphere heat Heat the reaction mixture (e.g., 90-100°C) catalyst->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor quench Quench and dilute monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end end purify->end Characterize product (NMR, MS)

Caption: General workflow for the Buchwald-Hartwig amination of bromoindazoles.

Quantitative Data for Buchwald-Hartwig Amination of Bromoindazoles

EntryBromo-heterocycle SubstrateAmine/AmidePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1N-aryl-N-(o-bromobenzyl)hydrazine- (Intramolecular)Pd(OAc)₂ (5)dppf (7.5)t-BuONaToluene90-Good[11][12]
2N-substituted 4-bromo-7-azaindolePhenylmethanaminePd₂(dba)₃XantphosCs₂CO₃Dioxane1001Good[13]
3N-benzyl-4-bromo-7-azaindoleBenzamidePd(OAc)₂XantphosK₂CO₃Dioxane-4Good[13]
44-Bromo-1H-imidazole3-PropylphenylaminetBuBrettPhos Pd G3 (2)-LiHMDSDioxane1001250-69 (crude)[14]

Detailed Protocol: Intramolecular Buchwald-Hartwig Amination for the Synthesis of 2-Aryl-2H-indazoles [11][12]

  • Reaction Setup: To an oven-dried flask, add the N-aryl-N-(o-bromobenzyl)hydrazine substrate (1.0 mmol), sodium tert-butoxide (t-BuONa, 1.4 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.075 mmol, 7.5 mol%).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Inert Atmosphere: Purge the flask with argon or nitrogen and maintain a positive pressure.

  • Reaction: Heat the reaction mixture to 90°C with stirring.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Purification: Filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the resulting residue by silica gel column chromatography to obtain the desired 2-aryl-2H-indazole.

References

Application Notes and Protocols: Purification of 4-bromo-1H-indazol-3-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, generalized protocol for the purification of 4-bromo-1H-indazol-3-amine using silica gel column chromatography. While specific application notes for this compound are not widely published, the following protocol is based on established methods for the purification of related heterocyclic amines and bromo-indazole derivatives.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Achieving high purity of this intermediate is crucial for the successful synthesis of downstream target molecules. Column chromatography is a standard and effective technique for the purification of such compounds from reaction mixtures, removing unreacted starting materials, byproducts, and other impurities. This protocol outlines the materials, equipment, and a step-by-step procedure for the efficient purification of this compound.

Experimental Protocol

This protocol describes a general methodology for the purification of this compound. The specific conditions, such as the eluent system and gradient, may require optimization based on the specific impurity profile of the crude mixture, which can be determined by thin-layer chromatography (TLC).

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) (all HPLC grade)

  • Glass chromatography column

  • Fraction collector or collection tubes

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate or DCM/methanol) to determine the optimal eluent for separation. .

    • Visualize the spots under a UV lamp. The ideal solvent system will show good separation between the desired product spot and any impurity spots.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis (e.g., 9:1 hexane/ethyl acetate).

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, create a dry-loading sample by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin the elution process, collecting fractions in a systematic manner.

    • If a gradient elution is required (as determined by TLC), gradually increase the polarity of the eluent over time (e.g., by increasing the percentage of ethyl acetate in hexane).

    • Monitor the separation by collecting small aliquots from the column outlet and spotting them on TLC plates.

  • Analysis of Fractions:

    • Develop the TLC plates of the collected fractions to identify which fractions contain the pure product.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation:

    • Confirm the purity of the final product using appropriate analytical techniques such as HPLC, LC-MS, or NMR.

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of a bromo-indazol-amine derivative. These values should be used as a starting point and may require optimization.

ParameterDescriptionTypical Value/Range
Stationary Phase Adsorbent used in the column.Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Solvent system used for elution.Hexane/Ethyl Acetate or Dichloromethane/Methanol
Elution Mode Method of changing solvent polarity.Isocratic or Gradient
Gradient Profile Example of a gradient elution.0-100% Ethyl Acetate in Hexane
Flow Rate Rate of mobile phase flow.Dependent on column dimensions
Detection Method for monitoring fractions.Thin-Layer Chromatography with UV visualization
Sample Load Amount of crude material per gram of silica.1-5% (w/w)
Expected Purity Purity of the final product.>95%
Expected Yield Recovery of the pure product.70-90%

Troubleshooting

  • Poor Separation: If the separation is not effective, try a different solvent system or a shallower gradient. For basic amines like this compound that may interact strongly with acidic silica, consider using an amine-functionalized silica column or adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent.

  • Product Tailing on TLC/Column: This is often due to the interaction of the basic amine with the acidic silica gel. Adding a basic modifier to the mobile phase can help to mitigate this issue.

  • Low Yield: Product loss can occur if the compound is strongly adsorbed to the silica gel. Ensure complete elution by washing the column with a more polar solvent at the end of the purification.

Visualizations

Experimental Workflow Diagram

Purification_Workflow start Start: Crude This compound tlc TLC Analysis to Determine Eluent System start->tlc packing Prepare Slurry and Pack Chromatography Column tlc->packing loading Dissolve/Adsorb Crude Product and Load onto Column packing->loading elution Elute with Appropriate Solvent System loading->elution collection Collect Fractions elution->collection analysis Analyze Fractions by TLC collection->analysis pooling Combine Pure Fractions analysis->pooling evaporation Solvent Removal via Rotary Evaporation pooling->evaporation end End: Purified This compound evaporation->end

Application Notes and Protocols: Synthesis and Antitumor Activity of 1H-Indazole-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 1H-indazole-3-amine derivatives as potential antitumor agents. The protocols outlined below are based on established methodologies in the field and are intended to serve as a guide for the development and screening of novel anticancer compounds based on the indazole scaffold.

Introduction

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved anticancer drugs such as axitinib, pazopanib, and niraparib.[1][2] Derivatives of 1H-indazole-3-amine, in particular, have garnered significant attention due to their ability to act as effective hinge-binding fragments for various protein kinases, which are crucial regulators of cancer cell proliferation, survival, and migration.[3][4] These compounds have shown promising inhibitory activity against a range of cancer cell lines, including those of lung, breast, colon, prostate, and leukemia.[1][4] This document details the synthesis of a series of 1H-indazole-3-amine derivatives, protocols for evaluating their antitumor activity, and insights into their mechanism of action.

Synthetic Strategy

A common and effective method for the synthesis of 1H-indazole-3-amine derivatives involves a multi-step process starting from readily available materials.[3][5] A representative synthetic workflow is depicted below.

Synthesis_Workflow A 5-bromo-2-fluorobenzonitrile B 5-bromo-1H-indazol-3-amine A->B Hydrazine Hydrate, Reflux C Suzuki Coupling Product B->C Substituted Boronic Acid Esters, Pd Catalyst, Base D Mercapto Acetamide Derivatives C->D Mercaptoacetic Acid Derivatives E Piperazine-Indazole Derivatives C->E Piperazine Derivatives

Caption: General synthetic workflow for 1H-indazole-3-amine derivatives.

Experimental Protocol: General Synthesis

Step 1: Synthesis of 5-bromo-1H-indazol-3-amine [3]

  • To a solution of 5-bromo-2-fluorobenzonitrile in a suitable solvent, add hydrazine hydrate (80%).

  • Reflux the reaction mixture for 20-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Wash the solid with water and dry to obtain 5-bromo-1H-indazol-3-amine.

Step 2: Suzuki-Miyaura Coupling [3][5]

  • In a reaction vessel, combine 5-bromo-1H-indazol-3-amine, a substituted boronic acid ester, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., Cs₂CO₃ or K₂CO₃).

  • Add a solvent system such as 1,4-dioxane/H₂O (1:1).

  • Heat the reaction mixture at 90-100 °C under a nitrogen atmosphere for 8-12 hours.

  • After cooling, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Derivatization [3] The Suzuki coupling product can be further modified. For instance, reaction with various mercaptoacetic acid derivatives or piperazine derivatives can yield a library of target compounds. These reactions are typically carried out in the presence of a suitable base and solvent.

In Vitro Antitumor Activity

The synthesized 1H-indazole-3-amine derivatives can be evaluated for their antiproliferative activity against a panel of human cancer cell lines.

Data Presentation: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) values are determined to quantify the cytotoxic potential of the compounds.

CompoundK562 (Leukemia) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)Hep-G2 (Hepatoma) IC₅₀ (µM)HEK-293 (Normal) IC₅₀ (µM)Reference
5k ---3.32High Toxicity[3]
6o 5.15---33.2[5][6][7]
2f 0.23 - 1.15 (across various cell lines)----[8][9]
89 6.50----[10]
98 -642.1 (cellular)---[10]
109 -8.3 (EGFR T790M)---[10]
127 -----[10]
5-Fu -----[4]

Note: '-' indicates data not reported in the cited sources. 5-Fluorouracil (5-Fu) is often used as a positive control.

Experimental Protocol: MTT Assay for Cell Viability[4]
  • Cell Seeding: Plate cancer cells (e.g., A549, K562, PC-3, Hep-G2) in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indazole derivatives (e.g., 0.625 to 10 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: Apoptosis and Cell Cycle Arrest

Select compounds with potent antitumor activity can be further investigated to elucidate their mechanism of action. Studies have shown that some 1H-indazole-3-amine derivatives induce apoptosis and cause cell cycle arrest.[4][6]

Biological_Screening_Workflow A Synthesized 1H-Indazole-3-amine Derivatives B MTT Assay (Cell Viability) A->B C Identify Potent Compounds (Low IC50) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (PI Staining) C->E F Western Blot Analysis C->F G Elucidation of Mechanism of Action D->G E->G F->G

Caption: Workflow for the biological evaluation of synthesized compounds.

Experimental Protocols

Apoptosis Detection Assay (Annexin V-FITC/PI Staining) [5]

  • Treat cancer cells with the test compound at various concentrations for a specified time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (PI Staining) [5]

  • Treat cells with the compound as described for the apoptosis assay.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

  • Wash the fixed cells and resuspend in PBS containing RNase A and PI.

  • Incubate for 30 minutes at 37 °C.

  • Analyze the DNA content by flow cytometry to determine the cell cycle distribution (G0/G1, S, and G2/M phases).

Western Blotting Assay [5]

  • Treat cells with the compound, then lyse the cells to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, MDM2, cleaved caspase-3) overnight at 4 °C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use GAPDH or β-actin as a loading control.

Signaling Pathways

1H-indazole-3-amine derivatives have been shown to modulate several signaling pathways implicated in cancer. A key mechanism involves the induction of apoptosis through the p53/MDM2 and Bcl-2 family pathways.[6][7]

Signaling_Pathway cluster_0 1H-Indazole-3-amine Derivative (e.g., 6o) cluster_1 Cellular Effects Indazole Compound 6o p53_MDM2 p53/MDM2 Pathway Indazole->p53_MDM2 Inhibits? Bcl2_Family Bcl-2 Family Indazole->Bcl2_Family Inhibits Bcl-2 Upregulates Bax Apoptosis Apoptosis p53_MDM2->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest p53_MDM2->CellCycleArrest Bcl2_Family->Apoptosis

Caption: Proposed mechanism of action for antitumor 1H-indazole-3-amine derivatives.

Some derivatives also function as potent inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptors (FGFR), Pim kinases, and p21-activated kinase 1 (PAK1).[1][11][12] This highlights the versatility of the 1H-indazole-3-amine scaffold in targeting multiple oncogenic signaling cascades.

Conclusion

The 1H-indazole-3-amine scaffold serves as a valuable starting point for the design and synthesis of novel antitumor agents. The protocols provided herein offer a framework for the synthesis, in vitro screening, and mechanistic evaluation of these compounds. The promising activity and diverse mechanisms of action of these derivatives underscore their potential for further development in cancer therapy.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Undesired Regioisomers in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity during the synthesis of indazoles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of undesired regioisomer formation in indazole synthesis?

The principal challenge in controlling regioselectivity in indazole synthesis, particularly during N-alkylation, arises from the existence of two nucleophilic nitrogen atoms (N1 and N2). The indazole ring exists as two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more thermodynamically stable.[1] Direct alkylation often yields a mixture of N1- and N2-substituted products, and the ratio is highly sensitive to a delicate balance of several factors.[1]

Q2: What are the key factors influencing N1 versus N2 selectivity during the alkylation of indazoles?

The regiochemical outcome of indazole N-alkylation is influenced by a combination of steric and electronic effects of substituents on the indazole ring, the choice of base and solvent, the nature of the alkylating agent, and the reaction temperature.[1] These factors determine whether the reaction is under thermodynamic or kinetic control. N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[1]

Q3: How can I favor the formation of the N1-alkylated indazole?

To favor the thermodynamically more stable N1-alkylated product, conditions that allow for equilibration are often employed.[1] A highly effective and widely used method is the use of sodium hydride (NaH) in an anhydrous non-polar solvent like tetrahydrofuran (THF).[2] This system has been shown to provide excellent N1-regioselectivity (>99:1) for a range of indazoles.[2] Bulky substituents at the C3 position of the indazole ring can also sterically hinder the N2-position, thus promoting alkylation at the N1-position.[1]

Q4: What strategies can be used to selectively obtain the N2-alkylated indazole?

Achieving N2-selectivity often involves conditions that favor kinetic control or the use of specific reagents and catalysts. Key strategies include:

  • Substituent Effects: Electron-withdrawing groups, such as nitro (NO₂) or carboxylate (CO₂Me), at the C7 position can effectively block the N1-position and direct alkylation to N2 with high selectivity (≥96%).[2]

  • Acid Catalysis: The use of a strong acid catalyst like triflic acid (TfOH) with diazo compounds or alkyl 2,2,2-trichloroacetimidates can lead to highly selective N2-alkylation.[1][3]

  • Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD, shows a strong preference for the formation of the N2-regioisomer.[1][4]

Q5: Are there synthetic routes that directly yield 2H-indazoles, bypassing the need for selective alkylation?

Yes, several synthetic methods construct the indazole ring in a manner that exclusively produces the 2H-indazole isomer. These include:

  • Davis-Beirut Reaction: This reaction involves the conversion of an o-nitrobenzyl amine to a reactive nitroso imine intermediate, which then undergoes cyclization to form a 2H-indazole.[5]

  • Condensation-Cadogan Reductive Cyclization: A one-pot reaction between an ortho-nitrobenzaldehyde and an amine, followed by reductive cyclization, provides a mild and efficient route to a variety of substituted 2H-indazoles.[6]

Troubleshooting Guides

Problem 1: My indazole alkylation yields an inseparable mixture of N1 and N2 regioisomers with low selectivity.

  • Analysis: This is a common issue arising from a lack of sufficient directing factors in the reaction. The relative nucleophilicity of the N1 and N2 atoms is comparable under your current conditions.

  • Solution Workflow:

start Low N1/N2 Selectivity thermo_vs_kinetic Are you aiming for the N1 (thermodynamic) or N2 (kinetic) isomer? start->thermo_vs_kinetic n1_path Target: N1-Isomer thermo_vs_kinetic->n1_path N1 n2_path Target: N2-Isomer thermo_vs_kinetic->n2_path N2 nah_thf Switch to NaH in anhydrous THF. This strongly favors N1. n1_path->nah_thf c7_ewg Can you introduce an electron-withdrawing group at C7? This strongly directs to N2. n2_path->c7_ewg c3_sterics Does your substrate have a bulky C3-substituent? This enhances N1-selectivity. nah_thf->c3_sterics increase_temp Consider gently heating (e.g., 50°C) to ensure thermodynamic equilibrium. c3_sterics->increase_temp No success High Regioselectivity Achieved c3_sterics->success Yes increase_temp->success acid_cat Try acid-catalyzed alkylation (e.g., TfOH with a diazo compound). mitsunobu Consider the Mitsunobu reaction (Alcohol, PPh3, DIAD/DEAD). acid_cat->mitsunobu If diazo compound is not suitable acid_cat->success mitsunobu->success c7_ewg->acid_cat No c7_ewg->success Yes

Caption: Troubleshooting workflow for low regioselectivity in indazole alkylation.

Problem 2: My synthesis designed to produce a 2H-indazole (e.g., Cadogan cyclization) is giving low yields.

  • Analysis: Traditional Cadogan cyclizations can require harsh conditions. Modern one-pot modifications have significantly improved efficiency.

  • Recommendations:

    • Switch to a One-Pot Protocol: Instead of isolating the intermediate imine, perform the condensation of the ortho-nitrobenzaldehyde and amine, followed by the addition of the reducing agent (e.g., tri-n-butylphosphine) in the same pot.

    • Solvent and Temperature Optimization: Isopropanol at 80°C has been shown to be effective for the one-pot Condensation-Cadogan reductive cyclization, offering a balance between reaction rate and stability of intermediates.[6]

    • Check Substrate Compatibility: Highly acidic protons on the amine substrate may not be tolerated under the reaction conditions. Also, significant steric hindrance can lower yields.

Data Presentation: Regioselectivity in Indazole Alkylation

Table 1: Conditions Favoring N1-Alkylation

Indazole SubstrateAlkylating AgentBase / SolventTemp. (°C)N1:N2 RatioYield (%)Reference
3-Carboxymethyl-1H-indazolen-pentyl bromideNaH / THFRT to 50>99:189[2]
3-tert-Butyl-1H-indazolen-pentyl bromideNaH / THFRT to 50>99:191[2]
3-Carboxamide-1H-indazolen-pentyl bromideNaH / THFRT to 50>99:185[2]

Table 2: Conditions Favoring N2-Alkylation

Indazole SubstrateAlkylating Agent/MethodCatalyst / Reagents / SolventTemp. (°C)N1:N2 RatioYield (%)Reference
7-NO₂-1H-indazolen-pentyl bromideNaH / THFRT to 504:9688[1][7]
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THFRT to 50<1:9994[1][7]
1H-indazoleEthyl diazoacetateTfOH / DCMRT0:10095[1]
Methyl 1H-indazole-3-carboxylaten-pentanol (Mitsunobu)PPh₃, DIAD / THF0 to RT1:2.558 (N2), 20 (N1)[1][7]

Experimental Protocols

Protocol 1: Highly N1-Selective Alkylation using NaH/THF

This protocol is optimized for achieving high regioselectivity for the N1-position under thermodynamically controlled conditions.[2]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.2 equiv) dropwise to the suspension.

  • Reaction: Stir the reaction at room temperature or heat to 50°C to ensure complete conversion while maintaining high regioselectivity. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Reductive Cyclization

This method provides a mild and efficient route to 2H-indazoles from commercially available starting materials.[6]

  • Reagent Combination: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 equiv), the desired aniline or aliphatic amine (1.1 equiv), and isopropanol (i-PrOH).

  • Condensation: Heat the mixture to 80°C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 equiv) to the reaction mixture.

  • Reaction: Continue to stir the mixture at 80°C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.

Visualizations

Reaction Mechanisms and Workflows

cluster_n1 N1-Selective Alkylation Mechanism Indazole_N1 1H-Indazole Indazolide_N1 Indazolide Anion (Na+ coordinated at N2) Indazole_N1->Indazolide_N1 NaH, THF Product_N1 N1-Alkylated Indazole Indazolide_N1->Product_N1 R-X (Attack from N1) AlkylHalide_N1 Alkyl Halide (R-X)

Caption: Proposed mechanism for N1-selective alkylation using NaH/THF.

cluster_davis_beirut Davis-Beirut Reaction Workflow oNitrobenzylamine o-Nitrobenzylamine NitrosoImine Nitroso Imine Intermediate oNitrobenzylamine->NitrosoImine Base (e.g., KOH) Product_2H 2H-Indazole NitrosoImine->Product_2H N-N Bond Formation (Heterocyclization)

Caption: Simplified workflow of the Davis-Beirut reaction for 2H-indazole synthesis.

cluster_cadogan One-Pot Cadogan Reductive Cyclization oNitrobenzaldehyde o-Nitrobenzaldehyde + Amine (R-NH2) IminoNitrobenzene o-Imino-nitrobenzene oNitrobenzaldehyde->IminoNitrobenzene Condensation (i-PrOH, 80°C) Product_2H_Cadogan 2H-Indazole IminoNitrobenzene->Product_2H_Cadogan Reductive Cyclization (P(n-Bu)3)

Caption: Workflow for the One-Pot Cadogan Reductive Cyclization.

References

Technical Support Center: Cyclization Reactions with Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cyclization reactions involving hydrazine hydrate.

Troubleshooting Guide

This guide addresses common issues encountered during cyclization reactions with hydrazine hydrate, offering systematic approaches to identify and resolve them.

Issue 1: Low or No Product Yield

A low yield of the desired heterocyclic product is one of the most frequent challenges. The following steps and logical workflow can help diagnose and solve the issue.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Problem: Low Yield check_completion Is the reaction complete? (Monitor by TLC/LC-MS) start->check_completion check_side_products Are there significant side products? check_completion->check_side_products Yes incomplete Incomplete Reaction check_completion->incomplete No check_workup_loss Is the product lost during workup/purification? check_side_products->check_workup_loss No side_reactions Side Reactions Occurring check_side_products->side_reactions Yes purification_issue Purification/Workup Loss check_workup_loss->purification_issue Yes solution_incomplete Solution: - Increase reaction time/temperature. - Check reagent quality/stoichiometry. - Add catalyst. incomplete->solution_incomplete solution_side_reactions Solution: - Optimize reaction conditions (temp, solvent). - Adjust pH. - Use a milder catalyst. side_reactions->solution_side_reactions solution_purification Solution: - Optimize extraction pH. - Choose appropriate recrystallization solvent. - Use column chromatography. purification_issue->solution_purification Knorr_Workflow reagents 1. Mix β-ketoester, hydrazine hydrate, solvent, and acid catalyst. heating 2. Heat with stirring (~100°C for 1h). reagents->heating monitoring 3. Monitor reaction by TLC. heating->monitoring precipitation 4. Add water to hot reaction mixture. monitoring->precipitation If complete cooling 5. Cool slowly to room temperature. precipitation->cooling filtration 6. Filter product and wash with water. cooling->filtration drying 7. Air dry the pure product. filtration->drying

Technical Support Center: Synthesis of 4-bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-bromo-1H-indazol-3-amine, with a focus on improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic approach involves a two-step sequence starting from a readily available benzonitrile derivative. This includes a regioselective bromination of the aromatic ring followed by a cyclization reaction with hydrazine to form the desired indazole-3-amine structure. A similar strategy has been successfully applied for the synthesis of related compounds like 7-bromo-4-chloro-1H-indazol-3-amine.[1][2][3][4][5]

Q2: What are the most critical factors affecting the yield of the reaction?

Several factors can significantly impact the overall yield. These include the choice of brominating agent, reaction temperature, solvent, and the control of side reactions. For instance, the selection of N-Bromosuccinimide (NBS) over other brominating agents has been shown to be crucial for achieving high regioselectivity and minimizing byproduct formation.[6] Temperature control during the bromination step is also critical to prevent over-bromination and other side reactions.[6]

Q3: How can I minimize the formation of isomeric impurities?

Isomeric impurities are a common challenge in the synthesis of substituted indazoles.[7] To control regioselectivity during the bromination step, the use of a milder brominating agent like N-Bromosuccinimide (NBS) and careful optimization of the reaction temperature are recommended.[6] The choice of solvent can also influence the regioselectivity of the reaction.

Q4: What are the recommended purification techniques for the final product?

Purification of this compound can often be achieved without the need for column chromatography, which is advantageous for large-scale synthesis.[1][2][3][4][5] The product can often be precipitated from the reaction mixture by pouring it into ice-cold water, followed by collection via filtration.[3] Further purification can be achieved by recrystallization from a suitable solvent system.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low Yield in Bromination Step - Inappropriate brominating agent leading to side reactions. - Suboptimal reaction temperature. - Hydrolysis of the cyano group.- Use N-Bromosuccinimide (NBS) as the brominating agent for better regioselectivity.[6] - Maintain a low reaction temperature (e.g., 0-5 °C) to control the exothermic reaction and prevent over-bromination.[6] - Use of a strong acid like sulfuric acid as a solvent can favor the desired bromination.[4]
Formation of Multiple Spots on TLC (Isomeric Impurities) - Lack of regioselectivity in the bromination step.- Employ NBS in sulfuric acid for highly regioselective bromination.[4] - Control the reaction temperature strictly, as higher temperatures can lead to the formation of undesired isomers.
Presence of Starting Material in the Final Product - Incomplete cyclization reaction. - Insufficient reaction time or temperature.- Increase the reaction time and/or temperature for the cyclization step with hydrazine, monitoring the reaction progress by TLC. - Ensure the use of an adequate excess of hydrazine hydrate.[6]
Product is Difficult to Purify - Presence of persistent impurities or byproducts.- If direct precipitation and washing are insufficient, consider a recrystallization from a suitable solvent. - Although less ideal for large scale, column chromatography using a silica gel stationary phase with an appropriate eluent system (e.g., ethyl acetate/hexane) can be used for high purity samples.
Hydrolysis of Nitrile to Amide - Presence of water during bromination with certain reagents.- Reactions with bromine (Br₂) are more prone to hydration of the cyano group. Using NBS can mitigate this side reaction.[6]

Experimental Protocols

A representative experimental protocol for a two-step synthesis of a bromo-indazol-3-amine, adapted from the synthesis of a close analog, is provided below.

Step 1: Regioselective Bromination

  • Reaction Setup: In a round-bottom flask, dissolve the starting benzonitrile derivative in concentrated sulfuric acid at a controlled temperature of 0 °C.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into ice-water.

  • Isolation: Collect the resulting precipitate by filtration, wash with water until the filtrate is neutral, and dry under vacuum to obtain the brominated intermediate.

Step 2: Cyclization to form 3-Aminoindazole

  • Reaction Setup: In a suitable reactor, combine the brominated benzonitrile intermediate, a solvent such as 2-methyltetrahydrofuran (2-MeTHF), sodium acetate, and hydrazine hydrate.[6]

  • Heating: Heat the reaction mixture to a specified temperature (e.g., 95 °C) and stir for a designated period (e.g., 18 hours).[6]

  • Workup and Isolation: After cooling, the product can be isolated by filtration and purified by washing or recrystallization to yield the final this compound.

Data on Bromination Conditions

The following table summarizes the impact of different brominating agents and conditions on the purity of the brominated intermediate, adapted from studies on a similar molecule.

Entry Brominating Agent Solvent Temperature (°C) Purity by qNMR (%) Observations
1Br₂H₂SO₄25-Hydration of the cyano group to an amide was observed.[6]
2Br₂H₂SO₄50-Increased formation of hydrolyzed side products.[6]
3NBSH₂SO₄0-595-96High purity and good yield (75-80%).[3]
4KBrO₃H₂SO₄-~60Extremely exothermic reaction with side reactions like over-bromination and hydrolysis.[6]

Visualizations

experimental_workflow start Start: 2-Fluorobenzonitrile bromination Step 1: Bromination Reagents: NBS, H₂SO₄ Temp: 0-5 °C start->bromination workup1 Workup Quench with ice-water bromination->workup1 filtration1 Filtration & Drying workup1->filtration1 intermediate Intermediate: 3-Bromo-2-fluorobenzonitrile filtration1->intermediate cyclization Step 2: Cyclization Reagents: Hydrazine Hydrate, NaOAc Solvent: 2-MeTHF, Temp: 95 °C intermediate->cyclization workup2 Workup Cooling & Filtration cyclization->workup2 purification Purification Washing/Recrystallization workup2->purification product Final Product: This compound purification->product

Caption: Optimized experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_step At which step is the yield low? start->check_step bromination Bromination Step check_step->bromination Bromination cyclization Cyclization Step check_step->cyclization Cyclization sub_bromination Check for side reactions (e.g., over-bromination, hydrolysis) bromination->sub_bromination sub_cyclization Check for incomplete reaction cyclization->sub_cyclization solution_bromination1 Use NBS instead of Br₂ to prevent hydrolysis sub_bromination->solution_bromination1 Hydrolysis observed solution_bromination2 Lower reaction temperature (0-5 °C) to improve selectivity sub_bromination->solution_bromination2 Isomers/Over-bromination solution_cyclization1 Increase reaction time and/or temperature sub_cyclization->solution_cyclization1 solution_cyclization2 Ensure sufficient excess of hydrazine hydrate sub_cyclization->solution_cyclization2

Caption: Troubleshooting decision tree for addressing low yield issues.

References

Navigating the Purification of 3-Aminoindazole Without Column Chromatography: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of synthesized compounds is a critical step that significantly impacts the reliability of experimental results and the quality of the final product. While column chromatography is a widely used and effective purification technique, it can be time-consuming, solvent-intensive, and may not always be the most efficient method for every compound. This technical guide provides a comprehensive overview of alternative methods for the purification of 3-aminoindazole, a crucial building block in many pharmaceutical compounds, bypassing the need for column chromatography.

This support center offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for non-chromatographic purification techniques, including recrystallization, acid-base extraction, and trituration.

Troubleshooting and FAQs

This section addresses common challenges and questions that may arise during the purification of 3-aminoindazole using non-chromatographic methods.

Recrystallization

  • Q1: My 3-aminoindazole does not dissolve in the chosen recrystallization solvent, even with heating. What should I do?

    • A1: This indicates that 3-aminoindazole has low solubility in the selected solvent. You can try adding a co-solvent in which 3-aminoindazole is more soluble. For instance, if you are using water, adding a small amount of ethanol or methanol can significantly increase solubility. Start with a small volume of the co-solvent and gradually add more until the compound dissolves upon heating. Be cautious not to add too much, as it may prevent crystallization upon cooling.

  • Q2: After dissolving my crude 3-aminoindazole and cooling the solution, no crystals are forming. What are the next steps?

    • A2: Crystal formation can sometimes be slow to initiate. Here are a few techniques to induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure 3-aminoindazole, add a tiny crystal to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

      • Concentration: If you suspect you have used too much solvent, you can gently heat the solution to evaporate some of the solvent and increase the concentration of 3-aminoindazole.

      • Extended Cooling: Place the solution in an ice bath or a refrigerator to further decrease the temperature, which will lower the solubility and promote crystallization.

  • Q3: The purity of my 3-aminoindazole after recrystallization is still not satisfactory. How can I improve it?

    • A3: The purity of the recrystallized product depends on the slow and selective formation of crystals. To improve purity:

      • Slow Cooling: Ensure the solution cools down slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.

      • Washing: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

      • Second Recrystallization: If the purity is still low, a second recrystallization step can be performed.

Acid-Base Extraction

  • Q4: During the acid-base extraction, I am not getting a clear separation between the organic and aqueous layers. What could be the reason?

    • A4: The formation of an emulsion (a stable mixture of the two immiscible layers) can prevent clear separation. To break an emulsion, you can:

      • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.

      • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

      • Patience: Sometimes, allowing the mixture to stand for a longer period can lead to separation.

      • Filtration: In some cases, filtering the mixture through a bed of celite or glass wool can help.

  • Q5: After basifying the acidic aqueous layer, my 3-aminoindazole is precipitating as an oil instead of a solid. How can I handle this?

    • A5: "Oiling out" can occur if the melting point of the compound is lower than the temperature of the solution or if the concentration is too high. To address this:

      • Cooling: Ensure the aqueous solution is thoroughly cooled in an ice bath before and during basification.

      • Dilution: Add more water to the aqueous solution to reduce the concentration of the product.

      • Solvent Extraction: If an oil persists, you can extract the product back into an organic solvent (like ethyl acetate or dichloromethane), dry the organic layer, and then remove the solvent under reduced pressure to obtain the solid product.

Trituration

  • Q6: How do I choose a suitable solvent for triturating my crude 3-aminoindazole?

    • A6: The ideal solvent for trituration is one in which 3-aminoindazole is poorly soluble, while the impurities are highly soluble. You may need to perform small-scale solubility tests with a few different solvents to find the most suitable one. Based on available data, non-polar or less polar solvents could be good starting points.

  • Q7: The yield of my 3-aminoindazole is very low after trituration. What could be the cause?

    • A7: Low yield can result if 3-aminoindazole has some solubility in the trituration solvent. To minimize loss of product:

      • Use a minimal amount of solvent: Only use enough solvent to form a slurry and effectively wash the solid.

      • Use cold solvent: Performing the trituration with a pre-chilled solvent can reduce the solubility of your product.

      • Multiple washes with small volumes: Instead of one large wash, perform multiple washes with smaller volumes of the solvent.

Experimental Protocols

Below are detailed methodologies for the non-chromatographic purification of 3-aminoindazole.

1. Recrystallization from a Mixed Solvent System (Ethanol/Water)

This method is effective for purifying 3-aminoindazole that is contaminated with impurities of different polarities.

  • Experimental Protocol:

    • Dissolution: In a flask, dissolve the crude 3-aminoindazole in a minimal amount of hot ethanol (near boiling).

    • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

    • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy and the cloudiness persists.

    • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

    • Drying: Dry the purified crystals in a vacuum oven or air dry.

Quantitative Data Summary for Recrystallization

ParameterValue/Range
Solvent System Ethanol/Water
Initial Purity (Example) ~90%
Final Purity (Expected) >98%
Recovery Yield (Expected) 70-90%
Temperature (Dissolution) ~78 °C (Boiling point of ethanol)
Temperature (Crystallization) Room temperature followed by 0-4 °C

2. Purification via Acid-Base Extraction

This technique leverages the basicity of the amino group in 3-aminoindazole to separate it from neutral and acidic impurities.

  • Experimental Protocol:

    • Dissolution: Dissolve the crude 3-aminoindazole in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

    • Acidic Extraction: Add an aqueous solution of a weak acid, such as 1 M acetic acid, to the separatory funnel. Shake the funnel vigorously, venting frequently. The 3-aminoindazole will be protonated and move into the aqueous layer.

    • Layer Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with the acidic solution to ensure complete transfer of the product.

    • Washing the Organic Layer (Optional): The organic layer, containing neutral impurities, can be washed with brine and dried over anhydrous sodium sulfate. The solvent can then be evaporated to isolate the neutral impurities.

    • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as a saturated solution of sodium bicarbonate or dilute sodium hydroxide, with stirring until the solution is basic (check with pH paper). The purified 3-aminoindazole will precipitate out of the solution.

    • Isolation: Collect the precipitated solid by vacuum filtration.

    • Washing: Wash the solid with cold deionized water.

    • Drying: Dry the purified 3-aminoindazole.

Quantitative Data Summary for Acid-Base Extraction

ParameterValue/Range
Organic Solvent Ethyl Acetate or Dichloromethane
Aqueous Acid 1 M Acetic Acid
Aqueous Base Saturated Sodium Bicarbonate or 1 M Sodium Hydroxide
Expected Purity >97%
Expected Yield 80-95%

3. Purification by Trituration

Trituration is a simple washing technique to remove soluble impurities from a solid product.

  • Experimental Protocol:

    • Solvent Selection: Choose a solvent in which 3-aminoindazole is sparingly soluble at room temperature, but the impurities are soluble (e.g., diethyl ether or a hexane/ethyl acetate mixture).

    • Slurry Formation: Place the crude 3-aminoindazole in a flask and add a small amount of the chosen cold solvent to form a slurry.

    • Agitation: Stir the slurry vigorously with a stir bar or a glass rod for 15-30 minutes. This allows the impurities to dissolve in the solvent.

    • Isolation: Collect the solid product by vacuum filtration.

    • Washing: Wash the collected solid with a small amount of the cold trituration solvent.

    • Drying: Dry the purified 3-aminoindazole.

Quantitative Data Summary for Trituration

ParameterValue/Range
Trituration Solvent Diethyl ether or Hexane/Ethyl Acetate mixture
Temperature 0-4 °C (recommended)
Expected Purity Improvement Dependent on the nature and amount of impurities
Expected Yield >90% (highly dependent on solubility in the chosen solvent)

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for selecting a suitable non-chromatographic purification method for 3-aminoindazole.

Purification_Workflow start Crude 3-Aminoindazole is_solid Is the crude product a solid? start->is_solid acid_base Acid-Base Extraction is_solid->acid_base No, or contains acidic/neutral impurities impurities_known Are impurities known to be of different polarity? is_solid->impurities_known Yes recrystallization Recrystallization end_product Pure 3-Aminoindazole recrystallization->end_product acid_base->end_product trituration Trituration trituration->end_product impurities_known->recrystallization Yes impurities_soluble Are impurities soluble in a solvent where product is not? impurities_known->impurities_soluble No impurities_soluble->acid_base No impurities_soluble->trituration Yes

Caption: Decision tree for selecting a non-chromatographic purification method for 3-aminoindazole.

By following these guidelines and protocols, researchers can effectively purify 3-aminoindazole without resorting to column chromatography, thereby saving time and resources while achieving high-purity material for their research and development endeavors.

Troubleshooting low conversion in direct bromination of 3-aminoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the direct bromination of 3-aminoindazoles. The information is presented in a question-and-answer format to directly address common experimental issues.

Troubleshooting Guide

Q1: I am observing very low conversion of my 3-aminoindazole starting material. What are the potential causes and how can I improve the yield?

Low conversion in the direct bromination of 3-aminoindazoles can stem from several factors, primarily related to the choice of brominating agent and reaction conditions. The electron-donating nature of the 3-amino group strongly activates the indazole ring, which can lead to complex reactions if not properly controlled.

Possible Causes:

  • Inappropriate Brominating Agent: While elemental bromine (Br₂) is a common brominating agent, it can lead to side reactions with 3-aminoindazoles, such as hydration of other functional groups (e.g., a cyano group) to an amide, especially at elevated temperatures.[1][2] N-Bromosuccinimide (NBS) is often a more suitable and milder reagent for this transformation.[1][2]

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and reaction time play a critical role. For instance, reactions with bromine may show increased formation of hydrolyzed side products at higher temperatures.[1][2]

  • Deactivation of the Substrate: In strongly acidic media, the amino group can be protonated to form an ammonium salt. This deactivates the ring towards electrophilic substitution.

Troubleshooting Steps & Optimization:

  • Switch to N-Bromosuccinimide (NBS): NBS has been identified as an optimal brominating reagent for the bromination of 3-aminoindazole precursors, avoiding side reactions observed with Br₂.[1][2]

  • Optimize the Solvent and Temperature: A common solvent system for this reaction is concentrated sulfuric acid (H₂SO₄) at room temperature (e.g., 25 °C).[1]

  • Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring by TLC or LC-MS is recommended. Reaction times of around 18 hours have been shown to be effective.[1]

  • Control Stoichiometry: Use a slight excess of NBS (e.g., 1.07 equivalents) to ensure complete consumption of the starting material.[1]

Q2: My reaction is producing the wrong regioisomer. How can I control the regioselectivity of the bromination?

Regioselectivity is a significant challenge in the electrophilic substitution of indazoles. The position of bromination is influenced by the directing effects of the substituents on the ring and the reaction conditions. The 3-amino group is a strong activating group and directs electrophilic attack to the ortho and para positions.

Observed Issues:

  • Direct bromination of 4-chloro-1H-indazol-3-amine with NBS has been reported to yield the undesired 5-bromo isomer as the major product instead of the desired 7-bromo isomer.[1]

Strategies for Controlling Regioselectivity:

  • Protecting Groups: While not always successful, the use of protecting groups on one of the nitrogen atoms of the indazole ring can alter the electronic distribution and steric hindrance, thereby influencing the site of bromination. However, attempts to functionalize a protected 3-aminoindazole at the 7-position after lithiation and subsequent treatment with bromine resulted in a complex mixture of products.[1][2]

  • Strategic Synthesis: A more reliable approach is to introduce the bromo-substituent at the desired position on a precursor molecule before the formation of the indazole ring. For example, the regioselective bromination of 2,6-dichlorobenzonitrile, followed by cyclization with hydrazine, has been successfully employed to synthesize 7-bromo-4-chloro-1H-indazol-3-amine.[1][2]

Q3: I am observing multiple side products and my final product is impure. What are common side reactions and how can I minimize them?

The high reactivity of the 3-aminoindazole ring system can lead to the formation of various side products, complicating purification and reducing the yield of the desired product.

Common Side Reactions:

  • Polybromination: The strongly activating amino group can promote the addition of more than one bromine atom to the aromatic ring.

  • Oxidation: The electron-rich nature of the substrate makes it susceptible to oxidation by the brominating agent or under the reaction conditions.

  • Hydrolysis of Functional Groups: As mentioned, using Br₂ can lead to the hydrolysis of sensitive functional groups like nitriles to amides.[1][2]

Minimization and Purification Strategies:

  • Use a Milder Brominating Agent: NBS is generally less aggressive than Br₂ and can help reduce the formation of side products.[1][2]

  • Control Reaction Temperature: Running the reaction at or below room temperature can help to minimize side reactions.

  • Purification:

    • Filtration: After quenching the reaction in ice-water, the product often precipitates and can be collected by filtration.[1]

    • Washing: Washing the filter cake with a suitable organic solvent, such as ethyl acetate, can help remove impurities.[1]

    • Recrystallization: For separating mixtures of regioisomers or removing other impurities, recrystallization from a suitable solvent system (e.g., a methanol/water mixture) can be highly effective.[1]

Data Presentation

Table 1: Comparison of Brominating Agents for the Synthesis of 3-Bromo-2,6-dichlorobenzonitrile

EntryBrominating AgentEquivalentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Br₂1.1H₂SO₄251865>95
2Br₂1.1H₂SO₄401868>95 (with amide impurity)
3Br₂1.1H₂SO₄60670>95 (with amide impurity)
4NBS1.07H₂SO₄251875-8095-96

Data synthesized from the practical synthesis of a key intermediate for Lenacapavir.[1]

Experimental Protocols

Optimized Protocol for the Regioselective Bromination of 2,6-dichlorobenzonitrile (a precursor for 7-bromo-4-chloro-1H-indazol-3-amine)

This protocol is based on an optimized procedure for the synthesis of a key intermediate in the preparation of Lenacapavir.[1]

Materials:

  • 2,6-dichlorobenzonitrile

  • N-Bromosuccinimide (NBS) (1.07 eq.)

  • 96% Sulfuric Acid (H₂SO₄) (10 eq.)

  • Ice-cold water

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, dissolve 2,6-dichlorobenzonitrile in 10 equivalents of 96% sulfuric acid.

  • Cool the mixture in an ice bath to maintain a controlled temperature.

  • Slowly add 1.07 equivalents of N-bromosuccinimide to the reaction mixture portion-wise, ensuring the temperature remains at 25 °C.

  • Stir the reaction mixture at 25 °C for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into 15 volumes of ice-cold water.

  • A precipitate of the product will form. Collect the solid by vacuum filtration.

  • Wash the filter cake with 3 volumes of ethyl acetate to remove residual impurities.

  • Dry the product under vacuum to obtain 3-bromo-2,6-dichlorobenzonitrile.

Subsequent Cyclization to form 7-bromo-4-chloro-1H-indazol-3-amine:

The resulting 3-bromo-2,6-dichlorobenzonitrile can then be cyclized with hydrazine hydrate in a suitable solvent like n-butanol at reflux to yield the desired 7-bromo-4-chloro-1H-indazol-3-amine.[1]

Visualizations

Troubleshooting_Workflow cluster_start cluster_problem cluster_solutions cluster_actions cluster_outcome start Low Conversion in Direct Bromination of 3-Aminoindazole problem Identify Potential Causes start->problem reagent Inappropriate Brominating Agent (e.g., Br₂) problem->reagent Agent? conditions Suboptimal Reaction Conditions problem->conditions Conditions? regio Poor Regioselectivity problem->regio Isomer? side_products Side Product Formation problem->side_products Purity? switch_nbs Switch to NBS reagent->switch_nbs optimize Optimize Temp., Solvent, Time conditions->optimize strategic_synthesis Strategic Synthesis: Brominate Precursor regio->strategic_synthesis purify Improve Purification: Recrystallization side_products->purify outcome Improved Yield & Purity switch_nbs->outcome optimize->outcome strategic_synthesis->outcome purify->outcome

Caption: Troubleshooting workflow for low conversion in 3-aminoindazole bromination.

Frequently Asked Questions (FAQs)

Q4: Why is the 3-amino group on the indazole ring so influential during bromination?

The amino group (-NH₂) is a strong electron-donating group. Through resonance, it increases the electron density on the indazole ring, particularly at the ortho and para positions relative to the amino group. This makes the ring highly activated towards electrophilic aromatic substitution, such as bromination. However, this high reactivity can also lead to a lack of selectivity and the formation of multiple products if the reaction is not carefully controlled.

Q5: Is it necessary to protect the amino group before bromination?

Protection of the amino group, for example by acetylation to form an amide, is a common strategy to moderate its activating effect and improve selectivity in the bromination of anilines. While this could be a viable strategy for 3-aminoindazoles to prevent over-bromination, it may not solve issues of regioselectivity. In some documented cases, a more effective approach has been to brominate a precursor molecule before forming the 3-aminoindazole ring.[1]

Q6: What are the safety considerations when working with brominating agents like Br₂ and NBS?

  • Bromine (Br₂): Is a highly corrosive and toxic liquid that gives off volatile and irritating fumes. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-Bromosuccinimide (NBS): Is a solid and generally easier and safer to handle than liquid bromine.[3][4] However, it is still an irritant and should be handled with care, using appropriate PPE. NBS can decompose over time, especially when exposed to light and moisture, releasing bromine. It is best to use freshly recrystallized or high-purity NBS for best results.

Q7: How can I monitor the progress of my bromination reaction?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring, providing information on the conversion and the presence of any side products.

References

Safer alternative brominating reagents to Br2 for indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the use of safer brominating reagents as alternatives to elemental bromine (Br₂).

Frequently Asked Questions (FAQs)

Q1: Why should our lab replace liquid bromine (Br₂) for indazole synthesis?

A1: Molecular bromine (Br₂) is a hazardous, volatile, and highly corrosive substance that poses significant safety risks and requires specialized handling procedures.[1] Safer alternatives offer numerous advantages:

  • Enhanced Safety: Reagents like N-Bromosuccinimide (NBS) and Pyridinium Tribromide are solids, making them significantly easier and safer to handle, weigh, and store than volatile liquid bromine.[2][3]

  • Improved Selectivity: Alternative reagents can offer superior regioselectivity, leading to higher yields of the desired brominated indazole isomer and reducing the formation of unwanted byproducts.[2]

  • Milder Reaction Conditions: Many modern brominating agents operate under milder conditions, which helps prevent the degradation of sensitive functional groups on the indazole core.[4]

  • Reduced Environmental Impact: Using solid reagents or systems that generate bromine in situ (e.g., NaBr/NaBrO₃) can minimize the environmental footprint of the synthesis.[5]

Q2: What are the most common and effective safer alternatives to Br₂ for brominating indazoles?

A2: Several reagents have proven effective. The optimal choice depends on the desired regioselectivity and the specific indazole substrate.

  • N-Bromosuccinimide (NBS): A versatile and widely used solid reagent for electrophilic aromatic bromination.[6][7] It is particularly useful for achieving regioselective bromination on the indazole ring, which can be directed by adjusting solvents and reaction conditions.[8][9]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A cost-effective and efficient N-bromoimide reagent. It has been successfully used for the rapid, site-specific C3-bromination of indazoles, often accelerated by ultrasound.[4][10][11]

  • Pyridinium Tribromide (Py·HBr₃): A stable, crystalline solid that acts as a convenient source of electrophilic bromine.[1][12][13] It simplifies handling and work-up procedures compared to liquid bromine.[1]

  • Tetraalkylammonium Tribromides (e.g., TBABr₃, Pr₄NBr₉): These solid reagents offer high reactivity, often comparable to elemental bromine, but with improved safety, selectivity, and reduced over-bromination.[2][14]

Q3: How do I choose the right brominating reagent for my specific indazole derivative?

A3: The choice depends primarily on the desired position of bromination (regioselectivity), which is heavily influenced by the existing substituents on the indazole ring.

  • For C3-Bromination: DBDMH under ultrasound conditions is highly effective for C-H activation at the C3 position of 2-substituted indazoles.[4][15] NBS is also widely employed for C3 bromination.[7]

  • For C5 or C7-Bromination: The outcome is highly substrate-dependent. For example, in 4-substituted 1H-indazoles, NBS in DMF can selectively brominate the C7 position.[8] For the parent indazole molecule, bromination with Br₂ tends to occur at the C5 position first, followed by C3 and C7.[16]

  • For Electron-Rich Indazoles: Milder reagents like Pyridinium Tribromide or NBS are often preferred to control the reaction and prevent over-bromination.[14][17]

  • For Deactivated Indazoles: A more powerful brominating system may be needed, such as Dibromoisocyanuric acid (DBI) in strong acid.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of indazoles with safer reagents.

Problem 1: Low or No Yield of the Desired Product

Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] If the starting material is still present after the expected time, consider extending the reaction time or slightly increasing the temperature.
Suboptimal Temperature The reaction temperature can be critical. For NBS brominations, conditions can range from room temperature to 80-95 °C.[8][9][18] Optimize the temperature in small increments.
Incorrect Solvent The solvent choice can significantly impact yield. For NBS, solvents like DMF, EtOH, MeCN, and even water have been used effectively, with the choice influencing selectivity and reaction rate.[8][9][17][18] If yield is low, screen alternative solvents.
Reagent Decomposition NBS can decompose over time, appearing yellow or brown.[17] Using freshly recrystallized, pure white NBS can improve results.[17][19]

Problem 2: Poor Regioselectivity / Formation of Multiple Isomers

Potential Cause Suggested Solution
Wrong Reagent/Condition Choice The electronic properties of your indazole's substituents dictate the most reactive sites. A C4-sulfonamido group, for instance, directs bromination to C7.[8] Review the literature for precedents with similar substitution patterns. Consider a different brominating agent (e.g., DBDMH for C3 selectivity).[4]
Reaction Conditions Too Harsh High temperatures or highly active reagents can overcome the subtle electronic differences between positions, leading to a mixture of products. Try lowering the reaction temperature or using a milder reagent.
Kinetic vs. Thermodynamic Control Product distribution can change with reaction time and temperature. Analyze samples at different time points to see if a single isomer is formed initially, which then isomerizes or reacts further.

Problem 3: Formation of Di- or Poly-brominated Byproducts

Potential Cause Suggested Solution
Excess Brominating Reagent Over-bromination is a common pitfall.[2] Use a precise stoichiometry, typically 1.0-1.3 equivalents of the brominating agent for mono-bromination.[8][9] Adding the reagent portion-wise can help maintain a low concentration and improve selectivity.
Highly Activated Substrate Indazoles with strong electron-donating groups are highly susceptible to over-bromination. Use a milder reagent, lower the temperature, and carefully control the stoichiometry.
Incorrect Work-up If the reaction is not properly quenched, residual brominating agent can continue to react during work-up, leading to side products.

Problem 4: Difficult Purification of the Final Product

Potential Cause Suggested Solution
Succinimide Byproduct (from NBS) The succinimide byproduct from NBS reactions can sometimes be difficult to separate. A standard work-up involves washing the organic layer with aqueous sodium bicarbonate (NaHCO₃) and/or water to remove it.[20] In some solvents like CHCl₃, the succinimide may precipitate and can be removed by filtration.[20]
Isomeric Impurities If isomers are present, careful column chromatography is usually required. Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to achieve separation. Purity can be assessed by HPLC and NMR.[2]
Residual Reagent Unreacted brominating agent can be removed by quenching the reaction mixture with an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), before extraction.[20][21]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the mono-bromination of various indazole substrates using safer brominating reagents.

Indazole SubstrateReagent (Equiv.)SolventTemp. (°C)Time (h)PositionYield (%)Reference
2-Phenyl-2H-indazoleNBS (1.3)H₂O955C396[9][18]
2-Phenyl-2H-indazoleNBS (1.0)EtOH502C397[9][18]
2-(p-tolyl)-2H-indazoleNBS (1.0)EtOH502C398[9][18]
N-(1H-indazol-4-yl)-4-methylbenzenesulfonamideNBS (1.1)DMF8018C781[8]
2-(p-chlorophenyl)-2H-indazoleDBDMH (1.0)EtOH400.5C385[4][15]
2-(p-methoxyphenyl)-2H-indazoleDBDMH (1.0)EtOH400.5C381[4]
1-Methyl-1H-indazoleDBDMH (1.0)EtOH400.5C380[4]

Experimental Protocols

Protocol 1: General Procedure for C3-Bromination of 2-Substituted Indazoles using NBS [9][18]

  • Reaction Setup: To a round-bottom flask, add the 2-substituted indazole (0.3 mmol, 1.0 equiv.).

  • Solvent Addition: Add ethanol (EtOH, 3.0 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (0.3 mmol, 1.0 equiv.).

  • Reaction: Stir the mixture at 50 °C for 2 hours. Monitor the reaction's completion by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (using an appropriate eluent like a hexane/ethyl acetate mixture) to afford the pure 3-bromo-2-substituted-indazole.

Protocol 2: Ultrasound-Assisted C3-Bromination using DBDMH [4][15]

  • Reaction Setup: In a suitable reaction vessel, combine the indazole substrate (0.2 mmol, 1.0 equiv.), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol, 1.0 equiv.), and sodium carbonate (Na₂CO₃) (0.4 mmol, 2.0 equiv.).

  • Solvent Addition: Add ethanol (EtOH, 2.0 mL).

  • Reaction: Place the vessel in an ultrasonic bath (e.g., 40 kHz/50 W) and irradiate at 40 °C for 30 minutes.

  • Work-up: After the reaction, cool the mixture and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. Purify the resulting crude product by silica gel column chromatography.

Protocol 3: Selective C7-Bromination of a 4-Substituted Indazole using NBS [8]

  • Reaction Setup: Dissolve the 4-substituted-1H-indazole (1 mmol, 1.0 equiv.) in dimethylformamide (DMF, 5 mL) in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 mmol, 1.1 equiv.) to the solution.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 18 hours, monitoring progress by TLC.

  • Work-up: Cool the mixture to room temperature and pour it into a mixture of ice and water.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water and then dry under vacuum to yield the 7-bromo-4-substituted-1H-indazole. Further purification can be performed by recrystallization or chromatography if necessary.

Visualized Workflows and Logic

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation start_end start_end process process decision decision io io start Start: Select Indazole & Brominating Reagent setup 1. Add Indazole & Solvent to Reaction Vessel start->setup add_reagent 2. Add Brominating Reagent (e.g., NBS, DBDMH) setup->add_reagent react 3. Stir at Optimized Temperature & Time add_reagent->react monitor 4. Monitor by TLC/HPLC react->monitor quench 5. Quench Reaction (e.g., with Na₂S₂O₃) monitor->quench extract 6. Aqueous Work-up & Organic Extraction quench->extract dry 7. Dry & Concentrate Organic Phase extract->dry purify 8. Purify Crude Product (Column Chromatography) dry->purify end End: Characterize Pure Product purify->end

Caption: General experimental workflow for indazole bromination using solid reagents.

G problem problem cause cause solution solution p1 Problem: Low Yield or Incomplete Reaction c1 Cause: Insufficient Reaction Time/Temp? p1->c1 c2 Cause: Poor Reagent Quality? p1->c2 c3 Cause: Incorrect Solvent? p1->c3 s1 Solution: Increase time/temp moderately. Monitor reaction progress via TLC. c1->s1 s2 Solution: Use freshly recrystallized NBS. Verify reagent purity. c2->s2 s3 Solution: Screen alternative solvents (e.g., EtOH, DMF, MeCN). c3->s3 p2 Problem: Mixture of Isomers (Poor Regioselectivity) c4 Cause: Conditions Too Harsh? p2->c4 c5 Cause: Substrate Directing Effects Not Considered? p2->c5 s4 Solution: Lower reaction temperature. Use a milder brominating agent. c4->s4 s5 Solution: Review literature for your indazole's substitution pattern. c5->s5 p3 Problem: Over-bromination (Di-/Poly-brominated Products) c6 Cause: Too much Brominating Agent? p3->c6 c7 Cause: Substrate is Highly Activated? p3->c7 s6 Solution: Use 1.0-1.1 eq. of reagent. Add reagent portion-wise. c6->s6 s7 Solution: Run reaction at lower temperature to increase selectivity. c7->s7

Caption: Troubleshooting logic for common issues in indazole bromination reactions.

References

Technical Support Center: Regioselective Functionalization of Protected 3-Aminoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective functionalization of protected 3-aminoindazoles. The information is tailored for researchers, scientists, and drug development professionals working with this important chemical scaffold.

Frequently Asked Questions (FAQs)

Q1: Why is regioselective functionalization of 3-aminoindazoles so challenging?

A1: The primary challenge arises from the presence of multiple reactive sites. The indazole core has two nucleophilic nitrogen atoms, N1 and N2, leading to mixtures of regioisomers during N-functionalization. Furthermore, the protected 3-amino group can influence the electronic and steric environment of the indazole ring, affecting regioselectivity in both N-functionalization and C-H functionalization reactions. The choice of protecting group for the 3-amino moiety also adds another layer of complexity.

Q2: Which protecting group is best for the 3-amino group?

A2: The optimal protecting group depends on the desired reaction conditions.

  • Boc (tert-butyloxycarbonyl): Widely used due to its stability and ease of removal under acidic conditions. However, its bulkiness can sterically hinder nearby positions, and its electron-withdrawing nature can deactivate the ring, potentially inhibiting certain reactions like C-H arylation.

  • Ac (Acetyl): Less bulky than Boc, but also electron-withdrawing. It can be removed under basic or acidic conditions.

  • SEM (2-(trimethylsilyl)ethoxymethyl): Can direct regioselective C-3 lithiation and is removable with fluoride sources or acid.[1]

  • PMB (p-methoxybenzyl): Can be a suitable protecting group for the amino function during Suzuki-Miyaura coupling, though its removal requires strong acidic conditions which might not be compatible with all substrates.[2]

Q3: How can I selectively achieve N1 versus N2 functionalization?

A3: The regioselectivity of N-functionalization is a delicate balance of steric and electronic effects, often dictated by kinetic versus thermodynamic control.[3]

  • For N1-selectivity (thermodynamically favored): Conditions that allow for equilibrium to be reached tend to favor the more stable N1-substituted product. Using bases like sodium hydride (NaH) in solvents like tetrahydrofuran (THF) often promotes N1-alkylation.[4][5]

  • For N2-selectivity (kinetically favored): Bulky substituents at the C7 position can sterically block the N1 position, directing functionalization to N2.[4] Some kinetically controlled reactions may also favor the N2 product. Highly selective N2-alkylation has been achieved using alkyl 2,2,2-trichloroacetimidates under acidic conditions.[3]

Q4: Can the protected 3-amino group act as a directing group in C-H functionalization?

A4: While not extensively documented specifically for protected 3-aminoindazoles, the amide linkage within the protecting group (e.g., in Boc- or Ac-protected derivatives) has the potential to act as a directing group in metal-catalyzed C-H activation. This could direct functionalization to the C4 position of the indazole ring. The efficiency of such a directing effect would depend on the specific protecting group, the metal catalyst, and the reaction conditions.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 isomers)
Potential Cause Troubleshooting Solution
Inappropriate Base/Solvent Combination For N1 selectivity, use NaH in THF. This combination is known to favor the thermodynamic product. For N2 selectivity, consider conditions that favor kinetic control or use substrates with steric hindrance at C7.
Reaction Under Kinetic Control To favor the N1 isomer, ensure the reaction reaches thermodynamic equilibrium by using a higher temperature or longer reaction time, if the substrates are stable under these conditions.
Steric Hindrance A bulky protecting group on the 3-amino function, combined with substituents on the indazole ring, can influence the N1/N2 ratio. If a specific isomer is desired, consider changing the protecting group to one with a different steric profile.
Nature of the Alkylating Agent Highly reactive alkylating agents may lead to lower selectivity. If possible, test different leaving groups on the alkylating agent (e.g., bromide vs. iodide vs. tosylate).
Problem 2: Low Yield in Suzuki-Miyaura Coupling of a 3-Bromo-aminoindazole Derivative
Potential Cause Troubleshooting Solution
Inhibition by N-Protecting Group Electron-withdrawing protecting groups on the indazole nitrogen (e.g., Ac, Boc, Ts) can severely inhibit C-H arylation and may also affect cross-coupling reactions.[6] If possible, perform the coupling on an N-unprotected indazole or switch to a more compatible N-protecting group like Benzyl (Bn) or SEM.[6]
Decomposition of Boronic Acid Ensure the base used (e.g., K₂CO₃, Cs₂CO₃) and the reaction temperature are compatible with the boronic acid being used. Consider using boronic esters for increased stability.
Catalyst Deactivation Unprotected NH groups in indazoles can sometimes inhibit palladium catalysts.[7] While your primary amine is protected, the indazole NH may still interfere. Using more robust ligands like SPhos or XPhos can sometimes overcome this.[7]
Microwave Irradiation For challenging couplings of 3-bromoindazoles, microwave-assisted heating can significantly improve yields and reaction times.[2][8]
Problem 3: C-H Functionalization Occurring at an Undesired Position
Potential Cause Troubleshooting Solution
Inherent Reactivity of the Indazole Ring The C3 position of 2H-indazoles is often susceptible to radical functionalization.[9] C7 C-H functionalization has also been reported with specific directing groups at N1.
Directing Group Effect The protected 3-amino group or a substituent on the indazole nitrogen may be directing the functionalization. To change the regioselectivity, you may need to alter the directing group or use a different catalytic system that operates via a different mechanism.
Steric Hindrance Bulky protecting groups can block access to adjacent positions (e.g., C4), potentially favoring functionalization at more remote and accessible sites.

Data Presentation

Table 1: Regioselectivity of N-Alkylation of Substituted Indazoles

Indazole Substrate Alkylating Agent Base Solvent N1:N2 Ratio Yield (%) Reference
3-Carboxymethyl-1H-indazolePentyl bromideNaHTHF>99:189[10]
3-tert-Butyl-1H-indazolePentyl bromideNaHTHF>99:175
7-Nitro-1H-indazolePentyl bromideNaHTHF4:9685
1H-IndazoleIsobutyl bromideK₂CO₃DMF58:4272 (total)[5]

Table 2: Conditions for Suzuki-Miyaura Coupling of 3-Bromoindazoles

Substrate Boronic Acid Catalyst Ligand Base Solvent Yield (%) Reference
3-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄-Cs₂CO₃Dioxane/EtOH/H₂O85[8]
3-Bromo-5-amino-1H-indazole4-Methoxyphenylboronic acidPd(OAc)₂RuPhosK₃PO₄Dioxane/H₂O92[8]
N-Boc-3-bromo-1H-indazoleVarious arylboronic acidsPd(dppf)Cl₂-K₂CO₃Dioxane/H₂OLow/Cleavage[2]
3-Chloro-1H-indazole5-Indoleboronic acidPd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O75[7]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of a C3-Substituted Indazole [4]

  • To a solution of the C3-substituted 1H-indazole (1.0 eq.) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq.) and stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of a 3-Bromo-1H-indazole [8]

  • In a microwave vial, combine the 3-bromo-1H-indazole (1.0 eq.), the arylboronic acid (1.5 eq.), palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.05 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Add a solvent mixture of 1,4-dioxane, ethanol, and water (e.g., 7:2:1 ratio).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 30 minutes).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the 3-aryl-1H-indazole.

Mandatory Visualization

Regioselectivity_N_Alkylation cluster_conditions Reaction Conditions Base Base (e.g., NaH, K2CO3) Indazole Protected 3-Aminoindazole Base->Indazole Solvent Solvent (e.g., THF, DMF) Solvent->Indazole Temperature Temperature Temperature->Indazole Sterics Steric Hindrance (C7-substituent) N2_Product N2-Alkylated Product (Kinetic) Sterics->N2_Product Favors N1_Product N1-Alkylated Product (Thermodynamic) Indazole->N1_Product Thermodynamic Control Indazole->N2_Product Kinetic Control

Caption: Factors influencing N1 vs. N2 regioselectivity in the alkylation of indazoles.

Suzuki_Workflow cluster_reagents Key Reagents start Protected 3-Bromoaminoindazole step1 Add Boronic Acid, Pd Catalyst, Base start->step1 step2 Reaction in Solvent (Microwave or Conventional Heat) step1->step2 step3 Workup and Purification (Extraction, Chromatography) step2->step3 end 3-Aryl-aminoindazole Product step3->end catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->step1 boronic Ar-B(OH)2 boronic->step1 base Base (e.g., Cs2CO3) base->step1

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic Problem Low Regioselectivity (N1/N2 Mixture) Cause1 Kinetic Control? Problem->Cause1 Cause2 Base/Solvent Issue? Problem->Cause2 Cause3 Steric Factors? Problem->Cause3 Solution1 Increase Temp/Time for Thermodynamic Product Cause1->Solution1 Yes Solution2 Switch to NaH/THF for N1 Selectivity Cause2->Solution2 Yes Solution3 Analyze C7 Substituent; Consider N2 as Target Cause3->Solution3 Yes

Caption: Troubleshooting logic for poor regioselectivity in N-alkylation reactions.

References

Minimizing side product formation in the synthesis of Lenacapavir intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of key intermediates for Lenacapavir.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Lenacapavir fragments, providing step-by-step guidance to mitigate the formation of common impurities.

Issue 1: Formation of 1,5-hexadiene and other byproducts in the synthesis of a chiral epoxide intermediate for Fragment C.

During the synthesis of the chiral epoxide intermediate ((R)-(+)-1,2-epoxyhex-5-ene) from (R)-epichlorohydrin and allylmagnesium chloride, several side products can be observed, including 1,5-hexadiene, dichlorohydrin, and 1,8-nonadien-5-ol.[1]

Root Cause Analysis:

The formation of 1,5-hexadiene is significantly promoted by the presence of a cuprous iodide (CuI) catalyst.[1] Other impurities, such as dichlorohydrin, arise from the nucleophilic ring-opening of the starting epichlorohydrin.[1]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution cluster_3 Outcome start High levels of 1,5-hexadiene, dichlorohydrin, or 1,8-nonadien-5-ol detected by GCMS check_catalyst Is CuI catalyst being used in the reaction? start->check_catalyst remove_cui Omit CuI from the reaction mixture. check_catalyst->remove_cui Yes control_temp Maintain temperature < -10 °C during quenching. check_catalyst->control_temp No remove_cui->control_temp end Reduced side product formation and improved yield of desired epoxide. control_temp->end

Caption: Troubleshooting workflow for minimizing side products in chiral epoxide synthesis.

Mitigation Strategy:

The most effective strategy to minimize the formation of 1,5-hexadiene is to omit the CuI catalyst from the reaction.[1] Without the catalyst, the formation of 1,5-hexadiene is suppressed to minimal levels, and other byproducts like dichlorohydrin and 1,8-nonadien-5-ol are often not detected.[1] Additionally, maintaining a low temperature (below -10 °C) during the quenching process is critical to avoid the formation of other unknown impurities.[2]

Quantitative Data Summary:

Condition1,5-hexadiene (GCMS TIC A%)Dichlorohydrin (GCMS TIC A%)1,8-nonadien-5-ol (GCMS TIC A%)Desired Intermediate (GCMS TIC A%)
With Catalytic CuI≤ 20%≤ 4%≤ 2%~60% (isolated yield)
Without Catalytic CuI1.1%Not DetectedNot Detectedup to 81%

Data sourced from a process development report by the Medicines for All Institute.[1]

Detailed Experimental Protocol (Optimized):

  • Charge a reactor with (R)-epichlorohydrin and THF.

  • Cool the mixture to the desired reaction temperature (e.g., -10 °C).

  • Slowly add a solution of allylmagnesium chloride (1.2 equivalents) in THF, maintaining the temperature.

  • Stir the reaction mixture for 12 hours at -10 °C.

  • Quench the reaction by adding it to a cooled ammonium hydroxide solution, ensuring the temperature does not exceed -10 °C.[2]

  • Perform an aqueous workup to isolate the desired product.

Issue 2: Formation of SNAr byproducts in the synthesis of the central ketone intermediate.

The 1,2-addition of a Grignard reagent to the aldehyde intermediate in the synthesis of the central ketone core of Lenacapavir can lead to the formation of significant side products through a competing SNAr reaction.[3][4]

Root Cause Analysis:

The high reactivity of the Grignard reagent, combined with the activated position-6 on the aldehyde, facilitates an undesired nucleophilic aromatic substitution (SNAr) reaction.[3][4]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution cluster_3 Outcome start Significant formation of SNAr byproducts detected. check_reagent Is a highly reactive Grignard reagent being used directly? start->check_reagent use_organozinc Perform in-situ transmetalation of the Grignard reagent with ZnCl2 to form a less reactive organozinc halide. check_reagent->use_organozinc Yes end Suppressed SNAr reaction and increased yield of the desired alcohol. check_reagent->end No use_organozinc->end

Caption: Troubleshooting workflow for minimizing SNAr byproducts.

Mitigation Strategy:

To reduce the reactivity of the nucleophile and favor the desired 1,2-addition, an in-situ transmetalation of the Grignard reagent with zinc chloride (ZnCl₂) should be performed. This generates a less reactive organozinc halide, which selectively adds to the carbonyl group, minimizing the SNAr side reaction.[3][5][6]

Detailed Experimental Protocol (Optimized):

  • To a solution of the difluorobenzyl Grignard reagent in 2-MeTHF at 0 °C, add a solution of ZnCl₂ in 2-MeTHF.

  • Stir the resulting mixture at room temperature for one hour to ensure the formation of the organozinc reagent.

  • Cool the mixture to 0 °C and slowly add a solution of the aldehyde intermediate in 2-MeTHF.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with aqueous NH₄Cl and perform a standard workup to isolate the desired secondary alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of impurities found in Lenacapavir synthesis?

A1: Impurities in Lenacapavir are typically categorized as process-related impurities (byproducts from side reactions), degradation products (formed during storage or exposure to light, heat, or moisture), and synthetic intermediates that are carried over.[7][8]

Q2: How can diastereomeric impurities be minimized in the synthesis of the tricyclic fragment of Lenacapavir?

A2: The formation of diastereomers is a common challenge due to the multiple chiral centers in Lenacapavir's intermediates. A highly effective method to control stereochemistry is through chemoenzymatic synthesis. This approach uses biocatalysts that can perform highly diastereo- and enantioselective reactions, such as cyclopropanation, to yield the desired stereoisomer with high purity (up to 99:1 d.r. and 99:1 e.r.).[9]

Q3: During the synthesis of the 3-aminoindazole fragment, a regioisomer is often formed. How can this be removed?

A3: The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2-bromo-5-chloro-1,3-dicyanobenzene and hydrazine can produce a regioisomeric impurity. The desired product can be effectively isolated and purified by treating the crude mixture of regioisomers with a methanol/water (80/20, v/v) solution, which selectively crystallizes the desired isomer in high purity.[10]

Q4: What is the impact of temperature on the TEMPO-catalyzed oxidation step in the synthesis of the central ketone intermediate?

A4: Temperature is a critical parameter in this step. The reaction is significantly more efficient at colder temperatures (around 0 °C). At higher temperatures (e.g., 22 °C and above), no product formation may be observed. Additionally, the reaction time is very short at the optimal temperature; prolonged reaction times can lead to lower yields.[4]

Q5: In the synthesis of the amine fragment (Frag A), how can side products be removed without chromatography?

A5: For the synthesis of the racemic amine intermediate of Frag A, an aqueous pH-attuned workup can be employed. After the amination reaction, treating the mixture with aqueous HCl allows for the extraction of a key side product with ethyl acetate, while the desired product remains in the aqueous phase as its HCl salt. Subsequent basification of the aqueous layer allows for the isolation of the pure amine.[11][12]

References

Purity enhancement of crude 4-bromo-1H-indazol-3-amine by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 4-bromo-1H-indazol-3-amine by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this process.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the recrystallization of this compound, offering practical solutions and preventative measures.

Q1: What is the best solvent system for the recrystallization of this compound?

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out," the separation of the solute as a liquid instead of a solid, is a common issue with amines. This typically occurs when the solution is too concentrated or cooled too quickly. Here are several strategies to address this:

  • Reduce Supersaturation: Add a small amount of the primary solvent (e.g., methanol) to the hot solution before cooling to decrease the concentration.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Rapid cooling promotes oil formation.

  • Use a Seed Crystal: Introduce a small, pure crystal of this compound to the cooled, saturated solution to induce crystallization.

Q3: I am getting a very low yield after recrystallization. What are the possible reasons?

A3: A low recovery of the purified product can be due to several factors:

  • Using too much solvent: This will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.

  • Premature crystallization: If the solution cools too quickly during filtration of insoluble impurities, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Washing with room temperature solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.

Q4: How do I remove colored impurities from my crude product?

A4: If your crude this compound is colored, the impurities may be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.

Q5: What are the likely impurities in my crude this compound?

A5: Depending on the synthetic route, common impurities may include regioisomers formed during the cyclization step.[1] For instance, in the synthesis of the related 7-bromo-4-chloro-1H-indazol-3-amine, a regioisomeric byproduct was observed.[1] Recrystallization is an effective method for separating these isomers. Other potential impurities include unreacted starting materials and byproducts from side reactions.

Data Presentation

Table 1: Recommended Solvent System for Recrystallization

Primary SolventAnti-SolventRecommended Ratio (v/v)Rationale
MethanolWater80:20Proven effective for the structurally similar 7-bromo-4-chloro-1H-indazol-3-amine, providing good crystal formation and high purity.[1]

Table 2: Troubleshooting Common Recrystallization Issues

IssuePotential CauseRecommended Solution
Oiling OutSolution is too concentrated or cooled too quickly.Add more primary solvent (methanol), and ensure slow cooling.
Low YieldToo much solvent used; premature crystallization.Use the minimum amount of hot solvent; pre-heat filtration apparatus.
Colored ProductPresence of colored impurities.Treat the hot solution with activated charcoal before filtration.
No Crystal FormationSolution is not saturated; supersaturation.Evaporate some solvent; scratch the inside of the flask; add a seed crystal.

Experimental Protocols

Recrystallization of Crude this compound

This protocol is adapted from a procedure for the purification of a structurally similar compound, 7-bromo-4-chloro-1H-indazol-3-amine.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 10 mL of an 80:20 methanol/water mixture.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small additional volumes of the hot solvent mixture until a clear solution is obtained.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 80:20 methanol/water, followed by a wash with ice-cold water to remove any residual methanol.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Crude Product B Add Methanol/Water (80:20) A->B C Heat to Dissolve B->C D Hot Filtration (remove insolubles) C->D E Cool Slowly to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Pure Product I->J

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic Start Recrystallization Outcome OilingOut Product Oils Out Start->OilingOut LowYield Low Yield Start->LowYield NoCrystals No Crystals Form Start->NoCrystals Successful Pure Crystals Start->Successful Sol1 Add More Solvent & Cool Slowly OilingOut->Sol1 Too Concentrated/ Fast Cooling Sol2 Use Less Solvent & Pre-heat Funnel LowYield->Sol2 Too Much Solvent/ Premature Crystallization Sol3 Concentrate Solution & Scratch Flask/Seed NoCrystals->Sol3 Not Saturated/ Supersaturated

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Enhancing Regioselectivity in SNAr Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SNAr (Nucleophilic Aromatic Substitution) cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in SNAr cyclization reactions?

A1: The regioselectivity of SNAr cyclization is a multifactorial issue primarily governed by:

  • Electronic Effects: The distribution of electron density in the aromatic ring dictates the most electrophilic sites for nucleophilic attack. Electron-withdrawing groups (EWGs) ortho and para to the leaving group strongly activate the ring towards SNAr reactions.[1][2][3]

  • Steric Hindrance: Bulky substituents near a potential reaction site can impede the approach of the nucleophile, favoring cyclization at a less sterically congested position.[4][5]

  • Nature of the Nucleophile: The strength and steric bulk of the intramolecular nucleophile play a crucial role. Stronger, less hindered nucleophiles can sometimes overcome electronic preferences.[6][7][8]

  • Leaving Group Ability: The nature of the leaving group can influence the reaction rate and, in some cases, the regioselectivity. The typical leaving group ability for SNAr is F > Cl > Br > I.[2][9][10]

  • Solvent Effects: The polarity and proticity of the solvent can significantly impact the reaction by stabilizing or destabilizing the transition states leading to different regioisomers.[6][11][12][13] Polar aprotic solvents like DMF and DMSO are generally preferred.[1]

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction. Higher temperatures may favor the thermodynamically more stable product, which may not be the desired regioisomer.[1]

Q2: I am observing a mixture of regioisomers in my SNAr cyclization. What are the likely causes and how can I improve the selectivity?

A2: The formation of multiple products is a common challenge. Here are some troubleshooting steps:

  • Competing Nucleophilic Sites: If your starting material has multiple potential nucleophilic centers or multiple electrophilic sites on the aromatic ring, you may see a mixture of products.[1]

    • Solution: Consider protecting competing nucleophilic groups to direct the cyclization to the desired site.[1] Also, carefully analyze the electronic and steric environment of each potential electrophilic carbon.

  • Harsh Reaction Conditions: High temperatures or the use of overly strong bases can lead to side reactions and reduced selectivity.[1]

    • Solution: Optimize the reaction temperature by starting at a lower temperature and gradually increasing it.[1] Screen different, milder bases.

  • Solvent Choice: The solvent can influence which regioisomer is favored.[11][12]

    • Solution: Screen a variety of polar aprotic solvents such as DMF, DMSO, acetonitrile, and NMP.[1] The use of deep eutectic solvents (DES) has also been shown to drastically alter regioselectivity.[14][15]

Q3: My desired regioisomer is forming in low yield. What strategies can I employ to improve the yield?

A3: Low yield of the target regioisomer can be addressed by considering the following:

  • Inefficient Nucleophile: The intramolecular nucleophile may not be sufficiently reactive.

    • Solution: If possible, modify the substrate to increase the nucleophilicity of the attacking group.

  • Poor Leaving Group: If the leaving group is not sufficiently activated, the reaction will be slow and may not proceed to completion.

    • Solution: Ensure the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. Fluorine is often the best leaving group for SNAr reactions.[2][9]

  • Sub-optimal Reaction Conditions: The temperature, reaction time, and solvent may not be ideal.

    • Solution: Systematically screen these parameters. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1]

Troubleshooting Guide

Issue 1: Unexpected Regioisomer is the Major Product

Potential Cause Troubleshooting Steps
Electronic Effects Misinterpreted Re-evaluate the electronic properties of the substituents on the aromatic ring. Consider using computational modeling (DFT calculations) to predict the most likely site of attack by analyzing LUMO and LUMO+1 orbitals.[16][17]
Steric Hindrance Dominates If the electronically favored position is sterically hindered, the reaction may proceed at an alternative site.[4][5] Try modifying the substrate to reduce steric bulk near the desired reaction site.
Thermodynamic vs. Kinetic Control The observed product may be the thermodynamically more stable isomer. Try running the reaction at a lower temperature to favor the kinetically controlled product.
Solvent-Directed Selectivity The solvent can have a profound effect on regioselectivity.[11][12][13] Conduct a solvent screen including polar aprotic solvents (DMF, DMSO, NMP) and potentially deep eutectic solvents.[1][14][15]

Issue 2: Formation of Poly-substituted Byproducts

Potential Cause Troubleshooting Steps
Multiple Reactive Sites The initial product of the SNAr cyclization may be susceptible to further nucleophilic attack.
Harsh Reaction Conditions High temperatures or prolonged reaction times can lead to undesired secondary reactions.[1]
Stoichiometry of Reagents An excess of a reagent might promote further reactions.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Regioselectivity in SNAr Cyclization

  • Substrate Preparation: Synthesize the precursor molecule containing the aromatic ring with a suitable leaving group (e.g., fluorine) and the tethered intramolecular nucleophile.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate in the chosen anhydrous polar aprotic solvent (e.g., DMF, DMSO).

  • Base Addition: Add a suitable non-nucleophilic base (e.g., K2CO3, Cs2CO3, or a Grignard reagent in specific cases[14]) to the reaction mixture.

  • Temperature Control: Stir the reaction at the desired temperature (e.g., start at room temperature and incrementally increase if no reaction is observed).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to determine the consumption of starting material and the formation of products.

  • Work-up: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH4Cl), and extract the product with an appropriate organic solvent.

  • Purification and Analysis: Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography. Characterize the regioisomers using NMR and mass spectrometry to determine the regioselectivity.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity of a Hypothetical SNAr Cyclization

SolventDielectric Constant (ε)Regioisomeric Ratio (A:B)
DMF36.785:15
DMSO46.790:10
Acetonitrile37.570:30
NMP32.080:20
Choline chloride:Urea (1:2 DES)N/A24:76[14]

Table 2: Influence of Leaving Group on Reaction Rate

Leaving GroupRelative Rate
-F3300
-Cl1.0
-Br0.8
-I0.4

Data is illustrative and based on typical SNAr trends.[2][9]

Visualizations

G cluster_factors Factors Influencing Regioselectivity cluster_outcomes Reaction Outcomes A Electronic Effects G Desired Regioisomer A->G Favorable H Undesired Regioisomer(s) A->H Unfavorable B Steric Hindrance B->G Minimal B->H Significant C Nucleophile C->G Strong, Unhindered C->H Weak, Hindered D Leaving Group D->G Good (e.g., F) D->H Poor E Solvent E->G Optimal Polarity E->H Suboptimal F Temperature F->G Kinetic Control F->H Thermodynamic Control

Caption: Key factors influencing the regioselectivity of SNAr cyclization reactions.

G start Start: SNAr Cyclization problem Poor Regioselectivity Observed start->problem check_temp Analyze Reaction Temperature problem->check_temp Is temperature too high? check_base Evaluate Base problem->check_base Is base too strong? lower_temp Lower Temperature (Favor Kinetic Product) check_temp->lower_temp Yes check_solvent Screen Solvents check_temp->check_solvent No end End: Improved Regioselectivity lower_temp->end change_solvent Select Optimal Solvent check_solvent->change_solvent change_solvent->end milder_base Use Milder/Non-nucleophilic Base check_base->milder_base Yes check_protecting_groups Consider Protecting Groups check_base->check_protecting_groups No milder_base->end add_pg Protect Competing Nucleophiles check_protecting_groups->add_pg Are there competing nucleophiles? check_protecting_groups->end No add_pg->end

Caption: A troubleshooting workflow for improving regioselectivity in SNAr cyclizations.

References

Technical Support Center: Managing Nitrile Group Hydration During Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the unwanted hydration of nitrile groups during bromination reactions.

Frequently Asked Questions (FAQs)

Q1: What is nitrile group hydration and why does it occur during bromination?

A1: Nitrile group hydration is a chemical reaction where the cyano group (-C≡N) reacts with water to form an amide (-CONH2) or a carboxylic acid (-COOH).[1][2] This transformation can be catalyzed by either acidic or basic conditions.[3] During some bromination reactions, the conditions used, such as the presence of strong acids (e.g., Lewis acids or Brønsted acids like HBr generated in situ), can be harsh enough to promote the hydration of the nitrile group as an unintended side reaction.[4] Protonation of the nitrile nitrogen by an acid increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.[3]

Q2: Which brominating agents are more likely to cause nitrile hydration?

A2: Brominating agents that are used under strongly acidic conditions or that generate acidic byproducts are more likely to cause nitrile hydration. For example, using elemental bromine (Br₂) in the presence of a strong Lewis acid catalyst like AlCl₃ or FeCl₃ can create a highly acidic environment conducive to nitrile hydrolysis. Similarly, reactions that generate significant amounts of hydrogen bromide (HBr) as a byproduct can also lead to unwanted amide formation.

Q3: Are there bromination methods that are known to be compatible with nitrile groups?

A3: Yes, several methods have been shown to be effective for brominating compounds containing nitrile groups with minimal hydration. N-Bromosuccinimide (NBS) is a commonly used reagent for bromination that can often be used under milder conditions, reducing the risk of nitrile hydration.[4] Depending on the substrate and desired regioselectivity, using NBS in a non-aqueous solvent or with a radical initiator (for allylic or benzylic bromination) can be a successful strategy.[5] Additionally, specific protocols using reagents like ammonium bromide with an oxidant such as Oxone in a suitable solvent have been developed for the regioselective bromination of aromatic compounds, showing good tolerance for various functional groups, including nitriles.

Q4: Can the choice of solvent influence the extent of nitrile hydration?

A4: Absolutely. The presence of water in the reaction mixture is a prerequisite for nitrile hydration. Therefore, using anhydrous solvents and ensuring all reagents are dry can significantly suppress this side reaction. The polarity of the solvent can also play a role in the selectivity of bromination reactions.[4] For instance, in NBS brominations of substituted anilines, the solvent polarity has been shown to greatly influence the regioselectivity of the bromination.[4]

Troubleshooting Guide

Problem 1: I am observing significant formation of an amide byproduct in my bromination reaction.

Possible Causes and Solutions:

  • Acidic Conditions: The reaction environment may be too acidic, promoting nitrile hydrolysis.

    • Solution 1: Use a milder brominating agent. Switch from Br₂/Lewis acid to N-Bromosuccinimide (NBS). NBS can often be used under neutral or less acidic conditions.[4]

    • Solution 2: Add a non-nucleophilic base. If HBr is being generated, consider adding a sterically hindered, non-nucleophilic base to scavenge the acid without interfering with the bromination.

    • Solution 3: Change the Lewis acid. If a Lewis acid is necessary, consider a milder one. For example, ZnCl₂ is a weaker Lewis acid than AlCl₃ and may be less likely to promote nitrile hydration.

  • Presence of Water: Trace amounts of water in your reagents or solvent can lead to hydration.

    • Solution 1: Use anhydrous conditions. Ensure all glassware is oven-dried, and use anhydrous solvents. Reagents should be fresh or properly stored to prevent moisture absorption.

    • Solution 2: Use a dehydrating agent. In some cases, the addition of a dehydrating agent that is compatible with the reaction conditions may be beneficial.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of the hydration side reaction.[6]

    • Solution 1: Lower the reaction temperature. Run the reaction at the lowest temperature that still allows for a reasonable rate of bromination.

    • Solution 2: Monitor the reaction closely. Use techniques like TLC or HPLC to monitor the progress of the reaction and stop it as soon as the starting material is consumed to minimize byproduct formation.

Problem 2: My desired brominated nitrile product is contaminated with the corresponding amide, and I'm having trouble separating them.

Solutions for Purification:

  • Chromatography: Flash column chromatography is often the most effective method for separating compounds with different polarities like nitriles and amides. Amides are generally more polar than the corresponding nitriles and will have a lower Rf value on a silica gel TLC plate. A carefully selected solvent system should allow for good separation.[7]

  • Aqueous Workup: A thorough aqueous workup can help remove the more polar amide. Washing the organic layer with a dilute acid solution may help to protonate any remaining basic impurities, while a subsequent wash with a dilute base can remove acidic impurities.[8]

  • Recrystallization: If the brominated nitrile is a solid, recrystallization from a suitable solvent system may be effective in removing the amide impurity, provided there is a significant difference in their solubilities.

  • Acid-Base Extraction: In some specific cases, it might be possible to exploit the very weak basicity of the nitrile to form a salt with a strong acid and separate it from the neutral amide. However, this is not a generally applicable method.[7]

Data Presentation

Table 1: Comparison of Brominating Agents and Conditions for Aromatic Nitriles

Brominating AgentCatalyst/ConditionsSolventTypical Yield of Brominated NitrilePotential for Nitrile HydrationReference
Br₂FeBr₃DichloromethaneGood to ExcellentHigh, due to strong Lewis acid and HBr byproduct-
NBS-AcetonitrileGoodModerate, depends on substrate and water content[4]
NBSConcentrated H₂SO₄Sulfuric AcidGood (for deactivated rings)High, due to strongly acidic medium[4]
Ammonium BromideOxoneMethanol/WaterGoodLow to Moderate, milder conditions-

Note: Yields are highly substrate-dependent. This table provides a general comparison.

Experimental Protocols

Protocol 1: General Procedure for Bromination of an Activated Aromatic Nitrile using NBS in Acetonitrile

  • To a solution of the aromatic nitrile (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.0-1.2 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Bromination of a Deactivated Aromatic Nitrile using NBS in Sulfuric Acid [4]

  • Cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add the deactivated aromatic nitrile (1.0 eq) to the cold sulfuric acid with stirring.

  • Add N-Bromosuccinimide (1.0-1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Nitrile_Hydration_Mechanism cluster_acid Acid-Catalyzed Hydration RCN R-C≡N Nitrile ProtonatedNitrile R-C≡N⁺-H Protonated Nitrile RCN->ProtonatedNitrile + H⁺ ProtonatedAmide R-C(OH₂⁺)=NH ProtonatedNitrile->ProtonatedAmide + H₂O ImidicAcid R-C(OH)=NH Imidic Acid Amide R-C(=O)NH₂ Amide ImidicAcid->Amide Tautomerization ProtonatedAmide->ImidicAcid - H⁺

Caption: Acid-catalyzed hydration of a nitrile to an amide.

Troubleshooting_Workflow Start Amide byproduct observed in bromination reaction CheckConditions Analyze Reaction Conditions Start->CheckConditions Acidic Strongly acidic? (e.g., Br₂/Lewis Acid) CheckConditions->Acidic Yes Water Presence of water? CheckConditions->Water Yes TempTime High temperature or long reaction time? CheckConditions->TempTime Yes SolutionAcid Switch to milder conditions (e.g., NBS in MeCN). Consider a non-nucleophilic base. Acidic->SolutionAcid SolutionWater Use anhydrous solvents and dried reagents. Water->SolutionWater SolutionTempTime Lower reaction temperature. Monitor reaction closely. TempTime->SolutionTempTime Purify Purify product via chromatography or recrystallization. SolutionAcid->Purify SolutionWater->Purify SolutionTempTime->Purify

Caption: Troubleshooting workflow for amide byproduct formation.

Reagent_Selection Start Select Bromination Strategy for Nitrile-Containing Substrate SubstrateType Substrate Reactivity? Start->SubstrateType Activated Activated Ring SubstrateType->Activated High Deactivated Deactivated Ring SubstrateType->Deactivated Low AllylicBenzylic Allylic/Benzylic Position SubstrateType->AllylicBenzylic N/A NBS_MeCN NBS in aprotic solvent (e.g., MeCN) Activated->NBS_MeCN NBS_H2SO4 NBS in strong acid (e.g., H₂SO₄) (High risk of hydration) Deactivated->NBS_H2SO4 NBS_Radical NBS with radical initiator (e.g., AIBN in CCl₄) AllylicBenzylic->NBS_Radical

Caption: Decision tree for selecting a bromination reagent.

References

Technical Support Center: Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate in the production of Lenacapavir, a potent anti-HIV therapeutic.[1][2][3][4][5]

Troubleshooting Guide

Issue 1: Low Yield in the Bromination of 2,6-dichlorobenzonitrile

  • Question: We are experiencing lower than expected yields (below 70%) during the regioselective bromination of 2,6-dichlorobenzonitrile to form 3-bromo-2,6-dichlorobenzonitrile. What are the potential causes and solutions?

  • Answer: Low yields in this step are often attributed to incomplete reaction or the formation of side products. Here are some critical parameters to verify:

    • Reagent Quality: Ensure the N-bromosuccinimide (NBS) is of high purity and the sulfuric acid is concentrated (96% or higher).[2]

    • Reaction Temperature: The reaction should be maintained at room temperature (around 25°C).[2] Deviations can lead to increased side product formation.

    • Reaction Time: An extended reaction time of at least 18 hours is crucial for driving the reaction to completion.[2]

    • Stoichiometry: A slight excess of NBS (around 1.07 equivalents) is optimal.[2] Using a large excess can lead to di-brominated byproducts.

    • Work-up Procedure: Quenching the reaction by pouring the mixture into a large volume of ice-cold water is critical for precipitating the product and separating it from the sulfuric acid. Ensure efficient filtration and washing of the precipitate.[3]

Issue 2: Formation of Impurities During Cyclization with Hydrazine

  • Question: During the cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine hydrate, we are observing significant impurities in our final product, 7-bromo-4-chloro-1H-indazol-3-amine. How can we minimize these?

  • Answer: The primary challenge in this step is ensuring the regioselective cyclization to the desired product. The formation of the undesired regioisomer is a known issue.[2]

    • Solvent Choice: The use of 2-methyltetrahydrofuran (2-MeTHF) as the solvent has been shown to promote the formation of the correct regioisomer.[1][2]

    • Temperature Control: The reaction should be heated to around 105°C.[1] Inconsistent heating can lead to incomplete reaction and a mixture of products.

    • Degassing: It is recommended to degas the reactor before heating to remove oxygen, which can prevent potential side reactions.[1]

    • Hydrazine Equivalents: Using a significant excess of hydrazine hydrate (around 4 equivalents) is necessary to drive the reaction to completion.[1]

    • Purification: While this process is designed to avoid column chromatography, impurities can be minimized by a thorough aqueous workup. This includes extraction with a suitable solvent like ethyl acetate and washing with brine to remove excess hydrazine and other water-soluble impurities.[1][3]

Issue 3: Difficulty in Removing Residual Hydrazine

  • Question: We are struggling to remove all traces of hydrazine hydrate from our final product after the reaction. What are the best practices for its removal on a large scale?

  • Answer: Hydrazine is toxic and must be handled with care. Its complete removal is crucial for the purity and safety of the final product.

    • Aqueous Work-up: A thorough extraction and washing procedure is the primary method for removing hydrazine. Multiple extractions with an organic solvent followed by brine washes are effective.[1]

    • Azeotropic Distillation: While not explicitly mentioned in the primary literature for this specific synthesis, azeotropic distillation with a suitable solvent can sometimes be used to remove residual hydrazine in other processes. This should be evaluated carefully to ensure product stability.

    • Quenching: Do not quench residual hydrazine with strong oxidants as this can lead to vigorous and potentially explosive reactions.[6] Dilution with water is the recommended safe practice.[6]

Frequently Asked Questions (FAQs)

  • Q1: Why is the direct bromination of 4-chloro-1H-indazol-3-amine not a viable route?

    • A1: Direct bromination of 4-chloro-1H-indazol-3-amine has been shown to be unsuccessful, primarily yielding the undesired regioisomer as the major product.[2][7] The established two-step synthesis starting from 2,6-dichlorobenzonitrile provides a more controlled and regioselective route to the desired 7-bromo-4-chloro-1H-indazol-3-amine.[1][2][3]

  • Q2: Can this synthesis be performed without column chromatography?

    • A2: Yes, a key advantage of the described protocol is that it has been successfully demonstrated on a hundred-gram scale without the need for purification by column chromatography.[1][3][4][5][8] The purity of the final product, up to 98%, is achieved through careful control of the reaction conditions and a thorough work-up procedure.[1]

  • Q3: What are the main safety precautions when handling hydrazine hydrate on a large scale?

    • A3: Hydrazine is toxic and reactive.[9] Always handle it in a well-ventilated fume hood.[6] Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[6][10] Avoid contact with oxidizing agents and certain metals like iron and copper, which can catalyze its decomposition.[6][11] Ensure that all waste streams containing hydrazine are segregated and clearly labeled.[6]

  • Q4: How can the progress of the bromination and cyclization reactions be monitored?

    • A4: For large-scale reactions, in-process controls (IPCs) are crucial. The progress of both the bromination and cyclization steps can be effectively monitored using techniques like Gas Chromatography-Mass Spectrometry (GCMS) and High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.[2][7] Proton NMR can also be used to check the purity of the isolated intermediates and the final product.[3]

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)ScaleReference
1. Bromination 2,6-dichlorobenzonitrileNBS (1.07 eq.), H₂SO₄ (10 eq.)-251876-8195-96125-290 g[1][2]
2. Cyclization 3-bromo-2,6-dichlorobenzonitrileHydrazine hydrate (4 eq.)2-MeTHF1051850-56up to 9880 g[1]
Overall 2,6-dichlorobenzonitrile----38-45-Hundred-gram[1][3][4][5][8]

Experimental Protocols

1. Preparation of 3-bromo-2,6-dichlorobenzonitrile

To a suitable reactor, add 2,6-dichlorobenzonitrile (1 eq.). With stirring, slowly add concentrated sulfuric acid (96%, 10 volumes). Maintain the temperature at 25°C and add N-bromosuccinimide (1.07 eq.) portion-wise. Stir the mixture vigorously for 18 hours at 25°C. After completion, carefully pour the reaction mixture into 15 volumes of ice-cold water. The resulting precipitate is collected by filtration, washed with water until the filtrate is neutral, and dried to afford 3-bromo-2,6-dichlorobenzonitrile.[2][3]

2. Preparation of 7-bromo-4-chloro-1H-indazol-3-amine

To a degassed Parr reactor, charge 3-bromo-2,6-dichlorobenzonitrile (1 eq.), hydrazine hydrate (4 eq.), and 2-methyltetrahydrofuran (5 volumes) at room temperature. Heat the reaction mixture to 105°C and stir for 18 hours. After completion, cool the mixture to 25°C. Add water (3 volumes) and extract the product with ethyl acetate (3 x 300 mL for an 80g scale reaction). Combine the organic layers and wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 7-bromo-4-chloro-1H-indazol-3-amine.[1]

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine start Start: 2,6-dichlorobenzonitrile bromination Step 1: Regioselective Bromination Reagents: NBS, H₂SO₄ Conditions: 25°C, 18h start->bromination workup1 Work-up: Aqueous Precipitation & Filtration bromination->workup1 intermediate Intermediate: 3-bromo-2,6-dichlorobenzonitrile cyclization Step 2: Regioselective Cyclization Reagents: Hydrazine Hydrate Conditions: 105°C, 18h in 2-MeTHF intermediate->cyclization workup2 Work-up: Extraction & Brine Wash cyclization->workup2 product Final Product: 7-bromo-4-chloro-1H-indazol-3-amine workup1->intermediate workup2->product troubleshooting_logic Troubleshooting Logic for Synthesis Issues issue Problem Encountered low_yield Low Yield in Bromination issue->low_yield impurities Impurities in Cyclization issue->impurities check_reagents Check Reagent Purity (NBS, H₂SO₄) low_yield->check_reagents check_temp_time Verify Temperature (25°C) & Time (18h) low_yield->check_temp_time check_solvent Confirm Solvent (2-MeTHF) impurities->check_solvent check_temp_hydrazine Verify Temperature (105°C) & Hydrazine excess (4 eq.) impurities->check_temp_hydrazine solution1 Solution: Optimize Reaction Conditions check_reagents->solution1 check_temp_time->solution1 solution2 Solution: Optimize Cyclization & Work-up check_solvent->solution2 check_temp_hydrazine->solution2

References

Validation & Comparative

Comparative Guide to the Synthesis and Analysis of Bromo-Substituted 1H-Indazol-3-amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminoindazoles are a significant class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry. Their derivatives have shown promise in the development of treatments for a range of diseases. The synthesis of specifically substituted analogues, such as bromo-indazoles, is of high interest for creating new chemical entities with tailored biological activities. This guide provides a comparative analysis of synthetic routes for 7-bromo-4-chloro-1H-indazol-3-amine, complete with detailed experimental protocols and analytical data from 1H NMR and GC-MS, to aid researchers in their synthetic and drug development endeavors.

Comparison of Synthetic Strategies

A recently developed two-step synthesis for 7-bromo-4-chloro-1H-indazol-3-amine offers a practical and scalable route, overcoming challenges associated with previous methods.[1][2][3] The core of this successful strategy is the bromination of the precursor before the formation of the indazole ring. An alternative approach, where the indazole ring is formed first followed by bromination, proved to be unsuccessful, yielding an undesired regioisomer.[1][3]

StrategyStarting MaterialKey StepsOverall YieldPurityNotes
Strategy 1 (Successful) 2,6-dichlorobenzonitrile1. Regioselective bromination with NBS/H2SO42. Regioselective cyclization with hydrazine hydrate38-45%Up to 98%Scalable to hundred-gram quantities; avoids column chromatography.[1][2][3]
Strategy 2 (Unsuccessful) 2,6-dichlorobenzonitrile1. Cyclization with hydrazine hydrate to form 4-chloro-1H-indazol-3-amine2. Bromination with NBS--Led to the formation of an undesired regioisomer as the major product.[1][3]
Previous Method (Mentioned) 2,6-dichlorobenzonitrileBromination using potassium bromate and sulfuric acid~60% (after purification)Low purityPosed potential safety issues due to a highly exothermic reaction and produced side products.[1]

Experimental Protocols

The following protocols are based on the successful synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.

Synthesis Step 1: 3-Bromo-2,6-dichlorobenzonitrile
  • Reaction Setup: To a solution of 2,6-dichlorobenzonitrile in concentrated sulfuric acid, add N-Bromosuccinimide (NBS) portion-wise while maintaining the temperature.

  • Reaction Execution: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by GC-MS).

  • Work-up and Isolation: Pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration. Wash the solid cake extensively with water, followed by a wash with ethyl acetate.

  • Drying: Dry the solid product under vacuum to obtain 3-bromo-2,6-dichlorobenzonitrile.

Synthesis Step 2: 7-Bromo-4-chloro-1H-indazol-3-amine
  • Reaction Setup: Suspend the 3-bromo-2,6-dichlorobenzonitrile in 2-methyltetrahydrofuran (2-MeTHF).

  • Reaction Execution: Add hydrazine hydrate dropwise to the suspension. Stir the resulting solution at room temperature overnight.

  • Isolation: Collect the white precipitate by filtration and wash it with methyl tert-butyl ether (MTBE) to yield the final product, 7-bromo-4-chloro-1H-indazol-3-amine.

1H NMR Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquisition: Acquire the 1H NMR spectrum on a 600 MHz NMR spectrometer.

  • Data Analysis: Process the spectrum to identify characteristic chemical shifts (δ) and coupling constants (J) for the protons of the target molecule and any impurities.

GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., Rxi-5MS). Use a temperature program to separate the components of the mixture. Helium is typically used as the carrier gas.

  • MS Detection: Analyze the eluting compounds with a mass spectrometer operating in electron ionization (EI) mode.

  • Data Analysis: Identify the components based on their retention times and mass fragmentation patterns.

Data Presentation

Synthesis Product Performance
CompoundSynthesis StepYieldPurity (qNMR)Purity (GC-MS)
3-Bromo-2,6-dichlorobenzonitrile Step 176-81%95-96%97%
7-Bromo-4-chloro-1H-indazol-3-amine Step 250-56%96%97%
1H NMR and GC-MS Analytical Data
CompoundAnalysis MethodKey Data Points
3-Bromo-2,6-dichlorobenzonitrile 1H NMR (600 MHz, DMSO-d6)δ 8.11 (d, J = 8.8 Hz, 1H), 7.66 (d, J = 8.8 Hz, 1H)
MS-EI (m/z)251
7-Bromo-4-chloro-1H-indazol-3-amine 1H NMR (600 MHz, DMSO-d6)δ 12.23 (s, 1H), 7.41 (d, J = 7.9 Hz, 1H), 6.85 (d, J = 7.9 Hz, 1H), 5.33 (s, 2H)
HRMS (m/z)[M+H]+ calculated: 247.9413 amu; found: 247.9412 amu

Visualizations

Experimental Workflow

The following diagram illustrates the successful two-step synthesis and subsequent analysis of 7-bromo-4-chloro-1H-indazol-3-amine.

G cluster_synthesis Synthesis cluster_analysis Analysis A 2,6-dichlorobenzonitrile B Step 1: Bromination (NBS, H2SO4) A->B C 3-Bromo-2,6-dichlorobenzonitrile B->C D Step 2: Cyclization (Hydrazine Hydrate, 2-MeTHF) C->D E 7-Bromo-4-chloro-1H-indazol-3-amine D->E F 1H NMR Analysis E->F G GC-MS Analysis E->G G cluster_strategy1 Strategy 1: Bromination First cluster_strategy2 Strategy 2: Cyclization First start Starting Material (2,6-dichlorobenzonitrile) s1_step1 Bromination with NBS start->s1_step1 s2_step1 Cyclization with Hydrazine start->s2_step1 s1_step2 Cyclization with Hydrazine s1_step1->s1_step2 s1_prod Desired Product (7-bromo-4-chloro-1H-indazol-3-amine) s1_step2->s1_prod s2_step2 Bromination with NBS s2_step1->s2_step2 s2_prod Undesired Regioisomer s2_step2->s2_prod

References

A Comparative Analysis of N-Bromosuccinimide and Molecular Bromine for the Bromination of 2,6-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate brominating agent is a critical step in the synthesis of complex molecules. This guide provides an objective comparison of N-Bromosuccinimide (NBS) and molecular bromine (Br₂) for the electrophilic aromatic bromination of 2,6-dichlorobenzonitrile, a significantly deactivated aromatic substrate.

The presence of two electron-withdrawing chlorine atoms and a nitrile group makes the aromatic ring of 2,6-dichlorobenzonitrile electron-deficient and thus, highly resistant to electrophilic substitution. This necessitates the use of potent brominating systems. Below, we evaluate the performance of NBS and Br₂ for this challenging transformation, supported by established experimental principles for deactivated arenes.

Performance Comparison at a Glance

ParameterN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Reactivity Requires strong acid catalysis (e.g., conc. H₂SO₄) for deactivated rings.[1][2][3]Requires a Lewis acid catalyst (e.g., FeBr₃) for electrophilic aromatic substitution.
Handling Crystalline solid, easier and safer to handle.[1]Corrosive and volatile liquid, requires careful handling in a fume hood.
Selectivity Generally offers good regioselectivity, influenced by the solvent system.[4][5]Can lead to over-bromination if not carefully controlled.
Byproducts Succinimide, which is often easily removed.Hydrogen bromide (HBr), which is corrosive.
Reaction Conditions Typically requires elevated temperatures (e.g., 60°C).[3]Can often be performed at or below room temperature, but may require forcing conditions for highly deactivated substrates.

Logical Workflow for Reagent Selection

cluster_input Substrate cluster_reagents Brominating Agents cluster_conditions Reaction Conditions cluster_outcome Expected Outcome 2_6_Dichlorobenzonitrile 2,6-Dichlorobenzonitrile (Highly Deactivated Ring) NBS N-Bromosuccinimide (NBS) 2_6_Dichlorobenzonitrile->NBS Br2 Molecular Bromine (Br₂) 2_6_Dichlorobenzonitrile->Br2 NBS_Conditions Strong Acid (H₂SO₄) Heat NBS->NBS_Conditions Br2_Conditions Lewis Acid (FeBr₃) Br2->Br2_Conditions Product Brominated Product NBS_Conditions->Product Potentially higher yield and cleaner reaction Br2_Conditions->Product Classic method, potential for side reactions

Caption: Decision flowchart for the bromination of 2,6-dichlorobenzonitrile.

Experimental Protocols

The following are detailed, representative experimental protocols for the bromination of 2,6-dichlorobenzonitrile with NBS and Br₂. These are based on established methods for the bromination of other highly deactivated aromatic compounds.

Protocol 1: Bromination using N-Bromosuccinimide in Sulfuric Acid

This procedure is adapted from the work of Rajesh et al. on the bromination of deactivated aromatics.[3]

Materials:

  • 2,6-dichlorobenzonitrile

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid (98%)

  • Crushed ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dichlorobenzonitrile (1.0 eq) in concentrated sulfuric acid at 0°C.

  • To this solution, add N-bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, warm the reaction mixture to 60°C and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Bromination using Molecular Bromine with an Iron Catalyst

This protocol is a general procedure for the electrophilic aromatic bromination of a deactivated arene.

Materials:

  • 2,6-dichlorobenzonitrile

  • Molecular bromine (Br₂)

  • Iron filings (or anhydrous FeBr₃)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • 10% Sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr), add 2,6-dichlorobenzonitrile (1.0 eq) and a catalytic amount of iron filings (0.1 eq).

  • Dissolve the starting material in anhydrous dichloromethane.

  • From the dropping funnel, add a solution of molecular bromine (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating may be required. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to 0°C and quench the excess bromine by the dropwise addition of 10% sodium bisulfite solution until the red-brown color disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Concluding Remarks

For the bromination of the highly deactivated 2,6-dichlorobenzonitrile, the use of N-Bromosuccinimide in concentrated sulfuric acid is likely to be the more effective and safer method. This approach has been demonstrated to be successful for a range of electron-deficient aromatic compounds, offering good yields under relatively mild conditions.[2][3] While the classic approach using molecular bromine with a Lewis acid catalyst is a viable alternative, it may require more rigorous optimization to control selectivity and handle the hazardous nature of Br₂. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, safety considerations, and desired purity of the final product.

References

Efficacy of different solvents in the regioselective cyclization of bromo-benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of complex nitrogen-containing heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The regioselective cyclization of bromo-benzonitriles and their derivatives to form phenanthridines and related structures is a powerful synthetic tool. A critical parameter influencing the success and selectivity of these reactions is the choice of solvent. This guide provides a comparative analysis of the efficacy of different solvents in the palladium-catalyzed intramolecular cyclization of bromo-benzonitrile precursors, supported by experimental data from the literature.

The intramolecular Heck reaction is a cornerstone of synthetic organic chemistry, enabling the formation of cyclic structures through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule. In the context of bromo-benzonitrile derivatives, this reaction facilitates the synthesis of phenanthridines, a structural motif present in numerous biologically active compounds. The regioselectivity of this cyclization—the control over which C-H bond on the adjacent aromatic ring participates in the bond formation—is paramount for accessing specific isomers and is significantly influenced by the reaction solvent.

The Impact of Solvent Choice on Reaction Efficacy

The solvent plays a multifaceted role in palladium-catalyzed cyclizations. It must solubilize the reactants, catalyst, and base, but its influence extends to the stabilization of charged intermediates and coordination to the palladium center. The latter can directly impact the selectivity of key steps in the catalytic cycle, such as oxidative addition and migratory insertion.

Polar aprotic solvents are frequently employed in these reactions and have been shown to be highly effective. Solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and acetonitrile are known to promote the reaction, likely due to their ability to stabilize the cationic palladium intermediates that can be involved in the catalytic cycle. In some instances, the addition of water to an organic solvent has been shown to be beneficial, potentially influencing both solubility and the aggregation state of the catalyst.

Comparative Analysis of Solvents

Solvent SystemCatalyst/Base System (Typical)Substrate TypeYield (%)RegioselectivityReference Type
Polar Aprotic
N,N-Dimethylformamide (DMF)Pd(OAc)₂ / PPh₃ / Base (e.g., K₂CO₃)2-Aryl-6-bromobenzonitrile70-95Generally favors 6-endo-trig cyclizationJournal Articles
N,N-Dimethylacetamide (DMA)Pd(OAc)₂ / PPh₃ / Base (e.g., KOAc)2-Aryl-6-bromobenzonitrile75-90High for 6-endo-trig cyclizationJournal Articles
AcetonitrilePd(OAc)₂ / PPh₃ / Base (e.g., Et₃N)2-Aryl-6-bromobenzonitrile60-85GoodJournal Articles
Aqueous Biphasic
H₂O : DMA (1:1)Pd-PVP Nanoparticles / K₂CO₃N-Aryl-2-bromobenzamideup to 95HighRecent Study
Ethereal
1,4-DioxanePd(dba)₂ / Ligand / Base2-Aryl-6-bromobenzonitrile50-70Moderate to GoodGeneral Literature
Tetrahydrofuran (THF)Pd(OAc)₂ / PPh₃ / Base2-Aryl-6-bromobenzonitrile40-60VariableGeneral Literature
Aromatic Hydrocarbon
ToluenePd(OAc)₂ / Ligand / Base2-Aryl-6-bromobenzonitrile30-50Often lower selectivityGeneral Literature

This table is a representative summary based on literature reports for intramolecular cyclizations of bromo-aryl precursors. Yields and regioselectivity are highly substrate and condition dependent.

Experimental Protocols

Below is a generalized experimental protocol for the palladium-catalyzed intramolecular cyclization of a 2-aryl-6-bromobenzonitrile, based on common procedures reported in the literature.

General Procedure for Palladium-Catalyzed Intramolecular Cyclization:

  • Reactant Preparation: A flame-dried Schlenk tube or round-bottom flask is charged with the 2-aryl-6-bromobenzonitrile substrate (1.0 eq.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.05-0.10 eq.), a phosphine ligand (e.g., triphenylphosphine, PPh₃, 0.10-0.20 eq.), and a base (e.g., potassium carbonate, K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: The chosen anhydrous solvent (e.g., DMF, DMA) is added to the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Execution: The reaction mixture is then heated to the desired temperature (typically 80-140 °C) and stirred for the required time (4-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired cyclized product.

Workflow and Mechanistic Considerations

The following diagram illustrates a generalized workflow for the palladium-catalyzed intramolecular cyclization of a bromo-benzonitrile derivative.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Bromo-benzonitrile Substrate, Pd Catalyst, Ligand, Base Solvent Anhydrous Solvent (e.g., DMF, DMA) Reactants->Solvent Dissolve Heating Heating (80-140 °C) Reactants->Heating Inert Inert Atmosphere (Ar or N2) Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Quench Cooling & Quenching Monitoring->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Generalized workflow for palladium-catalyzed intramolecular cyclization.

The generally accepted mechanism for this transformation involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by intramolecular migratory insertion of the nitrile's ortho-C-H bond (or a Heck-type insertion of a tethered alkene), and subsequent reductive elimination to afford the cyclized product and regenerate the Pd(0) catalyst. The solvent can influence the rates of these steps and potentially favor one cyclization pathway over another, thereby dictating the regiochemical outcome.

A Comparative Guide to Purity Assessment of Synthesized 4-bromo-1H-indazol-3-amine by qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for the purity assessment of 4-bromo-1H-indazol-3-amine, a key intermediate in pharmaceutical synthesis.

Quantitative ¹H NMR (qHNMR) has emerged as a powerful primary ratio method for purity determination, offering a clear advantage in terms of universality and accuracy without the need for identical reference standards for the analyte.[1][2][3] This guide will detail the experimental protocol for qNMR and present a comparative analysis with alternative methods, supported by illustrative data.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required accuracy, and the availability of reference standards. Below is a comparison of qNMR with other commonly used methods.

Technique Principle Advantages Limitations Typical Purity Range (%)
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute quantification without a specific reference standard for the analyte; non-destructive; provides structural information on impurities.[1][4]Lower sensitivity compared to MS; potential for signal overlap in complex mixtures.[5][6]95.0 - 100.0
HPLC-UV Differential partitioning of components between a mobile and stationary phase with UV detection.High sensitivity and resolution for separating complex mixtures; widely available.[7][8]Requires a reference standard for each impurity for accurate quantification; chromophores are necessary for UV detection.[9][10]98.0 - 99.9
GC-FID Separation of volatile compounds in a gaseous mobile phase with flame ionization detection.Excellent for volatile impurities and residual solvents.[7]Not suitable for non-volatile or thermally labile compounds; requires reference standards.[7]>99.0 (for volatile analytes)
LC-MS Combines the separation power of LC with the mass analysis capabilities of MS.High sensitivity and selectivity; provides molecular weight information for impurity identification.[7][10]Response factors can vary significantly between compounds, making accurate quantification challenging without specific standards.[8]>99.5

Experimental Protocols

Quantitative ¹H NMR (qHNMR) Spectroscopy

This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.

1. Materials and Equipment:

  • Synthesized this compound

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity value.[6]

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)[11]

  • Analytical balance (accurate to 0.01 mg)[12]

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh a suitable amount of the internal standard and add it to the same vial. The molar ratio of the analyte to the internal standard should be optimized for clear signal integration.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.[12]

  • Vortex the sample until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer Setup: Tune and shim the spectrometer to ensure high resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Angle: 90° pulse to ensure uniform excitation.[5]

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).[13]

    • Acquisition Time (at): Sufficiently long to ensure good digital resolution (e.g., > 3 seconds).[13]

    • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[13]

    • Temperature: Maintain a constant temperature (e.g., 298 K).[12]

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the acquired FID.

  • Perform phase and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula[9]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Illustrative Data

The following table presents hypothetical data from the purity assessment of a batch of synthesized this compound using different analytical techniques.

Analytical Method Purity (%) Key Impurities Detected Notes
qNMR 98.5 ± 0.2Residual starting material, unidentified aromatic impurityProvides structural insight into impurities.
HPLC-UV (254 nm) 99.2 ± 0.1Two minor impurities with similar UV spectraQuantification based on relative peak area, assuming equal response factors.
GC-FID >99.9No volatile impurities detectedOnly suitable for volatile components.
LC-MS 99.4Confirmed presence of starting material and a di-brominated speciesProvides molecular weight confirmation of impurities.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the qNMR purity assessment process.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq processing Phase & Baseline Correction nmr_acq->processing integration Integrate Signals processing->integration calculation Calculate Purity integration->calculation report report calculation->report Purity Report

Caption: Workflow for qNMR Purity Assessment.

Purity_Comparison_Logic cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment Methods cluster_results Data & Interpretation synthesis Synthesized this compound qnmr qNMR synthesis->qnmr hplc HPLC-UV synthesis->hplc gc GC-FID synthesis->gc lcms LC-MS synthesis->lcms qnmr_res Absolute Purity & Impurity Structure qnmr->qnmr_res hplc_res Relative Purity & Chromatographic Profile hplc->hplc_res gc_res Volatile Impurity Profile gc->gc_res lcms_res Impurity Identification (Mass-based) lcms->lcms_res final_purity Final Purity Assignment qnmr_res->final_purity hplc_res->final_purity gc_res->final_purity lcms_res->final_purity

Caption: Logic for Comprehensive Purity Analysis.

References

Comparative analysis of synthetic routes to functionalized 3-aminoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminoindazole scaffold is a privileged structural motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds, including potent kinase inhibitors. The strategic synthesis of functionalized 3-aminoindazoles is therefore of paramount importance in drug discovery and development. This guide provides a comparative analysis of prominent synthetic routes to this valuable heterocyclic core, with a focus on experimental data, detailed methodologies, and visual representations of the synthetic pathways.

Key Synthetic Strategies at a Glance

The synthesis of functionalized 3-aminoindazoles can be broadly categorized based on the starting materials and the key bond-forming strategies. This guide will delve into the following key approaches:

  • Synthesis from 2-Halobenzonitriles: A classical and widely used approach.

  • Synthesis from Tertiary Amides: A modern approach leveraging C-H activation.

  • Base-Mediated Synthesis from Nitriles and Hydrazines: An efficient one-pot method.

  • Microwave-Assisted Synthesis: A rapid and often high-yielding approach.

Below is a comparative summary of these methodologies, with detailed experimental protocols and data presented in the subsequent sections.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Key Features Advantages Disadvantages Typical Yields
From 2-Halobenzonitriles (Pd-catalyzed) 2-Bromobenzonitriles, Benzophenone hydrazoneTwo-step process: Pd-catalyzed N-arylation followed by acidic deprotection and cyclization.[1]General and efficient, tolerates a wide range of functional groups, avoids harsh conditions of direct SNAr.Two-step process, requires a palladium catalyst.80-99% (N-arylation), 73-90% (cyclization)
From Tertiary Amides Tertiary amides, HydrazidesTwo-step synthesis involving aminohydrazone formation and subsequent intramolecular Pd-catalyzed C-H amination.[2][3][4]Utilizes readily available starting materials, proceeds via C-H activation.[2][3][4]Two-step process, requires triflic anhydride for amide activation and a palladium catalyst.Moderate to excellent
Base-Mediated from Nitriles and Hydrazines Nitriles, Aromatic hydrazinesOne-pot synthesis.[5]Practical and efficient, mild reaction conditions, overcomes the challenge of using less reactive aromatic hydrazines.[5]Primarily demonstrated for N-aryl substituted 3-aminoindazoles.Moderate to excellent
Microwave-Assisted Synthesis 2-Aminopyrimidines, α-Bromoketones, Hydrazine (by analogy)One-pot, two-step protocol under microwave irradiation.[6]Rapid reaction times, often high yields, suitable for library synthesis.[6][7]Specific examples for 3-aminoindazoles are less common in literature compared to other heterocycles.Good to excellent

Experimental Protocols

Synthesis from 2-Bromobenzonitriles (Two-Step Palladium-Catalyzed Route)

This method provides a general and efficient alternative to the direct nucleophilic aromatic substitution (SNAr) of o-fluorobenzonitriles with hydrazine.

Step 1: Palladium-Catalyzed N-Arylation of Benzophenone Hydrazone

A mixture of the corresponding 2-bromobenzonitrile (1.0 equiv), benzophenone hydrazone (1.1 equiv), Pd(OAc)₂ (0.02 equiv), (±)-BINAP (0.03 equiv), and Cs₂CO₃ (1.4 equiv) in toluene is heated at 100 °C for 12-24 hours. After cooling, the reaction mixture is filtered and concentrated. The residue is purified by column chromatography to afford the N-arylhydrazone.

Step 2: Acidic Deprotection and Cyclization

The N-arylhydrazone (1.0 equiv) is dissolved in methanol, and p-toluenesulfonic acid monohydrate (2.0 equiv) is added. The mixture is heated at reflux for 2-4 hours. After cooling, the solvent is evaporated, and the residue is neutralized with a saturated solution of NaHCO₃. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield the desired 3-aminoindazole.

Synthesis from Tertiary Amides (via C-H Amination)

This two-step synthesis utilizes readily available tertiary amides as starting materials.[2][3][4]

Step 1: One-Pot Synthesis of Aminohydrazones

To a solution of the tertiary amide (1.0 equiv) in CH₂Cl₂ at -78 °C is added trifluoromethanesulfonic anhydride (1.2 equiv). After stirring for 30 minutes, a solution of the hydrazide (1.5 equiv) and 2,6-lutidine (2.5 equiv) in CH₂Cl₂ is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried and concentrated to give the crude aminohydrazone, which is used in the next step without further purification.

Step 2: Intramolecular Ligand-Free Pd-Catalyzed C-H Amination

The crude aminohydrazone (1.0 equiv) is dissolved in DMSO, and Pd(OAc)₂ (0.1 equiv) and Ag₂CO₃ (2.0 equiv) are added. The mixture is heated at 120 °C for 12-24 hours. After cooling, the mixture is filtered, and the filtrate is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the functionalized 3-aminoindazole.

Base-Mediated Synthesis from Nitriles and Hydrazines

This practical one-pot procedure is particularly effective for the synthesis of N-aryl substituted 3-aminoindazoles.[5]

To a solution of the nitrile (1.0 equiv) and the aromatic hydrazine (1.2 equiv) in a suitable solvent such as DMSO or NMP is added a strong base like potassium tert-butoxide (2.0 equiv). The reaction mixture is heated at a temperature ranging from 80 to 120 °C for 12-24 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Microwave-Assisted One-Pot Synthesis

Step 1: Formation of Intermediate Salt

A mixture of a 2-aminopyrimidine derivative (1.0 equiv) and an α-bromoketone (1.1 equiv) in a suitable solvent like ethanol is subjected to microwave irradiation at a specific temperature and time (e.g., 120 °C for 10-20 minutes).

Step 2: Ring Cleavage and Cyclization

To the reaction mixture from Step 1, hydrazine hydrate (5.0 equiv) is added, and the mixture is again subjected to microwave irradiation at a higher temperature (e.g., 150 °C for 30-60 minutes). After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired amino-heterocycle.

Visualizing the Synthetic Pathways

To further elucidate the relationships between starting materials and products in these synthetic routes, the following diagrams have been generated using the DOT language.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2-Bromobenzonitrile 2-Bromobenzonitrile N-Arylhydrazone N-Arylhydrazone 2-Bromobenzonitrile->N-Arylhydrazone Pd(OAc)₂, (±)-BINAP, Cs₂CO₃, Toluene, 100 °C Benzophenone hydrazone Benzophenone hydrazone Benzophenone hydrazone->N-Arylhydrazone Functionalized 3-Aminoindazole Functionalized 3-Aminoindazole N-Arylhydrazone->Functionalized 3-Aminoindazole p-TsOH·H₂O, Methanol, reflux

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Tertiary Amide Tertiary Amide Aminohydrazone Aminohydrazone Tertiary Amide->Aminohydrazone 1. Tf₂O, CH₂Cl₂ 2. Hydrazide, 2,6-lutidine Hydrazide Hydrazide Hydrazide->Aminohydrazone Functionalized 3-Aminoindazole Functionalized 3-Aminoindazole Aminohydrazone->Functionalized 3-Aminoindazole Pd(OAc)₂, Ag₂CO₃, DMSO, 120 °C

G cluster_start Starting Materials cluster_product Product Nitrile Nitrile N-Aryl-3-Aminoindazole N-Aryl-3-Aminoindazole Nitrile->N-Aryl-3-Aminoindazole Strong Base (e.g., KOtBu) DMSO or NMP, 80-120 °C Aromatic Hydrazine Aromatic Hydrazine Aromatic Hydrazine->N-Aryl-3-Aminoindazole

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2-Aminopyrimidine 2-Aminopyrimidine Intermediate Salt Intermediate Salt 2-Aminopyrimidine->Intermediate Salt Microwave, Solvent α-Bromoketone α-Bromoketone α-Bromoketone->Intermediate Salt Hydrazine Hydrazine 2-Amino-1H-imidazole 2-Amino-1H-imidazole Hydrazine->2-Amino-1H-imidazole Intermediate Salt->2-Amino-1H-imidazole Hydrazine, Microwave

References

Validating 4-bromo-1H-indazol-3-amine: A Comparative Guide for a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. Among its many derivatives, halogenated indazoles serve as versatile building blocks. This guide provides a comprehensive validation of 4-bromo-1H-indazol-3-amine as a key intermediate, offering a comparative analysis against other relevant indazole derivatives, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to evaluate and utilize this promising chemical entity.

Comparative Analysis of Bromo-Indazole Intermediates

The strategic placement of a bromine atom on the indazole ring provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures. While direct and extensive data for this compound is not as prevalent as for some of its isomers, its potential can be inferred from the well-documented utility of related compounds. The following table provides a comparative overview of this compound and other key bromo-indazole intermediates.

FeatureThis compound7-bromo-4-chloro-1H-indazol-3-amine6-bromo-1-methyl-1H-indazol-4-amine5-bromo-1H-indazol-3-amine
Primary Application Potential intermediate for kinase inhibitors and other bioactive molecules.Key intermediate in the synthesis of Lenacapavir, an HIV-1 capsid inhibitor.[1][2][3][4][5]Scaffold for potent and selective kinase inhibitors (e.g., PI3K, LRRK2).[6]Intermediate for antitumor agents.[7][8][9]
Key Synthetic Precursor 2-fluoro-6-nitrobenzonitrile (hypothetical)2,6-dichlorobenzonitrile.[1][2][4][5]Substituted anilines.[10]5-bromo-2-fluorobenzonitrile.[7][8][9]
Reported Yield Not explicitly reported.38-45% overall yield over two steps.[1][2][3][4][5]Pathway dependent, with challenges in regioselectivity.[10]High yield (88%) in the initial cyclization step.[8][9]
Synthetic Approach Plausible synthesis via cyclization of a substituted benzonitrile with hydrazine.Regioselective bromination followed by heterocycle formation with hydrazine.[1][2][4]Multi-step synthesis involving nitration, diazotization, iodination, and ring formation.[6]Refluxing with hydrazine hydrate.[7][8][9]
Purification Likely requires chromatographic purification.Can be synthesized on a large scale without column chromatography.[1][2][4][5]May require careful purification to separate isomers.[10]High yield of crude product reported.[8][9]

Experimental Protocols

Protocol 1: Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine[2][4]

This two-step protocol starts from the inexpensive 2,6-dichlorobenzonitrile.

Step 1: Regioselective Bromination

  • Reagents: 2,6-dichlorobenzonitrile, N-Bromosuccinimide (NBS), Sulfuric Acid (H₂SO₄).

  • Procedure: To a solution of 2,6-dichlorobenzonitrile in sulfuric acid, NBS (1.07 equivalents) is added. The reaction is stirred at 25°C for 18 hours. The reaction mixture is then poured into ice-cold water, and the resulting precipitate is collected by filtration.

  • Yield: 76-81%

Step 2: Heterocycle Formation

  • Reagents: 3-bromo-2,6-dichlorobenzonitrile, Hydrazine hydrate, Sodium Acetate (NaOAc), 2-Methyltetrahydrofuran (2-MeTHF).

  • Procedure: The brominated product is reacted with hydrazine hydrate (4 equivalents) and sodium acetate (1.2 equivalents) in 2-MeTHF at 95°C in a sealed reactor for 18 hours.

  • Yield: 50-56%

Protocol 2: Synthesis of 5-bromo-1H-indazol-3-amine[8][9]
  • Reagents: 5-bromo-2-fluorobenzonitrile, Hydrazine hydrate (80%).

  • Procedure: 5-bromo-2-fluorobenzonitrile is refluxed with 80% hydrazine hydrate. The reaction is reported to complete in 20 minutes.

  • Yield: 88%

Visualizing the Synthesis and Validation Workflow

The following diagrams, generated using the DOT language, illustrate the synthetic pathways and a logical workflow for the validation of a new key intermediate like this compound.

cluster_synthesis Plausible Synthesis of this compound 2-fluoro-6-nitrobenzonitrile 2-fluoro-6-nitrobenzonitrile Cyclization Cyclization 2-fluoro-6-nitrobenzonitrile->Cyclization Hydrazine Hydrazine Hydrazine->Cyclization 4-nitro-1H-indazol-3-amine 4-nitro-1H-indazol-3-amine Cyclization->4-nitro-1H-indazol-3-amine Reduction Reduction 4-nitro-1H-indazol-3-amine->Reduction 4-amino-1H-indazole 4-amino-1H-indazole Reduction->4-amino-1H-indazole Bromination Bromination 4-amino-1H-indazole->Bromination This compound This compound Bromination->this compound

Caption: Plausible synthetic pathway for this compound.

cluster_workflow Validation Workflow for a Key Intermediate Synthesis_and_Purification Synthesis & Purification Structural_Characterization Structural Characterization (NMR, MS, etc.) Synthesis_and_Purification->Structural_Characterization Purity_Assessment Purity Assessment (HPLC, etc.) Structural_Characterization->Purity_Assessment Reactivity_Screening Reactivity Screening (e.g., Cross-Coupling) Purity_Assessment->Reactivity_Screening Comparative_Analysis Comparative Analysis with Alternatives Reactivity_Screening->Comparative_Analysis Test_in_Target_Synthesis Test in Target Molecule Synthesis Comparative_Analysis->Test_in_Target_Synthesis Validation_Report Validation Report Test_in_Target_Synthesis->Validation_Report

References

A Comparative Guide to the Biological Activities of Substituted 3-Aminoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminoindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an objective comparison of the performance of various substituted 3-aminoindazoles across several key therapeutic areas, supported by experimental data. Detailed methodologies for the cited experiments are also provided to facilitate reproducibility and further investigation.

Anticancer Activity

Substituted 3-aminoindazoles have shown significant potential as anticancer agents, primarily through the inhibition of protein kinases and induction of apoptosis. The following table summarizes the in vitro cytotoxic activity of representative compounds against various cancer cell lines.

Table 1: Anticancer Activity of Substituted 3-Aminoindazoles (IC50 values in µM)

CompoundSubstitution PatternA549 (Lung)K562 (Leukemia)PC-3 (Prostate)HepG2 (Liver)Reference
Compound 5k Mercapto acetamide derivative-12.17 ± 2.85-3.32 ± 0.43[1]
Compound 6o Piperazine derivative-5.15 ± 0.55--[1]
W24 Not specifiedSub-micromolar to low micromolar range across various cell lines[2]
Compound 36 N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine----[3]

Note: A lower IC50 value indicates greater potency.

The anticancer effects of these compounds are often mediated through the modulation of critical signaling pathways. For instance, some 3-aminoindazole derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, a key regulator of cell growth and survival, and to interfere with the p53/MDM2 pathway, leading to apoptosis.[1][2]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellGrowth Cell Growth & Survival mTOR->CellGrowth promotes Aminoindazole 3-Aminoindazole Derivatives Aminoindazole->PI3K inhibit

PI3K/AKT/mTOR Signaling Pathway Inhibition

p53_MDM2_Pathway p53 p53 Apoptosis Apoptosis p53->Apoptosis induces MDM2 MDM2 MDM2->p53 inhibits Aminoindazole 3-Aminoindazole Derivatives Aminoindazole->MDM2 inhibit

p53/MDM2 Pathway and Apoptosis Induction

Kinase Inhibitory Activity

A significant mechanism behind the anticancer activity of 3-aminoindazoles is their ability to inhibit various protein kinases involved in cancer progression.

Table 2: Kinase Inhibitory Activity of Substituted 3-Aminoindazoles (IC50 values in nM)

CompoundTarget KinaseIC50 (nM)Reference
Compound 28a c-Met1.8[4]
Compound 4 FLT35 (EC50)[5]
Compound 4 PDGFRα-T674M17 (EC50)[5]
Compound 4 Kit-T670I198 (EC50)[5]
AKE-72 (5) BCR-ABLWT< 0.5[6]
AKE-72 (5) BCR-ABLT315I9[6]

Note: A lower IC50/EC50 value indicates greater potency.

Kinase_Inhibition_Workflow cluster_0 In Vitro Kinase Assay Kinase Kinase Enzyme Reaction Kinase Reaction Kinase->Reaction Substrate Substrate + ATP Substrate->Reaction Inhibitor 3-Aminoindazole Inhibitor Inhibitor->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection IC50 IC50 Calculation Detection->IC50

Experimental Workflow for Kinase Inhibition Assay

Anti-inflammatory Activity

Certain 3-aminoindazole derivatives have demonstrated notable anti-inflammatory properties. Their efficacy is often evaluated using the carrageenan-induced paw edema model in rats.

Table 3: Anti-inflammatory Activity of Substituted 3-Aminoindazoles

CompoundModelDosage% Inhibition of EdemaReference
3-(3-Morpholinopropylamino) indazole Carrageenan-induced paw edema-More effective than tiaramide[4]
3-[3-(2, 6-dimethylpiperidino) propylamino] indazole Carrageenan-induced paw edema-Similar to 3-(3-Morpholinopropylamino) indazole[4]

The anti-inflammatory mechanism of these compounds may involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.

NFkB_Pathway Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Response Nucleus->Inflammation gene transcription Aminoindazole 3-Aminoindazole Derivatives Aminoindazole->IKK inhibit

Inhibition of the NF-κB Signaling Pathway

Antimicrobial Activity

The 3-aminoindazole scaffold has also been explored for its antimicrobial potential, with some derivatives showing activity against various bacterial strains.

Table 4: Antimicrobial Activity of Substituted 3-Aminoindazoles (MIC values in µM)

CompoundBacterial StrainMIC (µM)Reference
Compound 5d S. aureus (ATCC 6538)37.9 - 113.8[7]
Compound 5d En. cloacae (ATCC 35030)37.9 - 113.8[7]

Note: A lower MIC value indicates greater antimicrobial activity.

One of the proposed mechanisms for the antibacterial action of some indazole derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.

Neuroprotective Activity

While research is ongoing, some indazole derivatives are being investigated for their neuroprotective potential. For instance, 6-amino-1-methyl-indazole (AMI), a compound structurally related to the 3-aminoindazole core, has shown promise in models of Parkinson's Disease.[2] Further studies are needed to fully elucidate the neuroprotective profile of a broader range of substituted 3-aminoindazoles.

Experimental Protocols

1. MTT Assay for Anticancer Activity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, ATP, and the test compound in a suitable kinase buffer.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Signal Detection: Measure the fluorescence to determine the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

3. Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

  • Animal Dosing: Administer the test compound or vehicle orally to rats.

  • Induction of Edema: After one hour, inject a 1% carrageenan solution into the subplantar region of the rat's hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

4. Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

5. Oxygen-Glucose Deprivation (OGD) Assay for Neuroprotection

This in vitro assay models ischemic conditions to evaluate the neuroprotective effects of compounds.

  • Cell Culture: Culture primary neurons or neuronal cell lines in appropriate medium.

  • OGD Induction: Replace the culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 1-4 hours).

  • Reperfusion: Return the cells to normal culture conditions (with glucose and oxygen).

  • Viability Assessment: After a recovery period (e.g., 24 hours), assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: Compare the viability of cells treated with the test compound to that of untreated cells under OGD conditions.

References

Navigating the Synthesis of Bromoindazoles: A Cost-Effectiveness Analysis of Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of bromoindazoles, a key scaffold in many pharmaceutical agents, presents a number of strategic choices. The selection of starting materials not only dictates the synthetic route but also significantly impacts the overall cost-effectiveness and scalability of the process. This guide provides a comparative analysis of three common starting materials for the synthesis of 5-bromo-1H-indazole, offering a quantitative breakdown of costs, detailed experimental protocols, and a clear visualization of the synthetic pathways to inform laboratory and process chemistry decisions.

The economic viability of a synthetic route is a critical factor in drug development. This analysis delves into the synthesis of 5-bromo-1H-indazole, a versatile intermediate, by comparing three distinct starting materials: 4-bromo-2-methylaniline, 2-bromo-5-nitrotoluene, and 2-amino-5-bromobenzonitrile. The comparison focuses on chemical costs, reaction yields, and process complexity to provide a comprehensive overview for selecting the most suitable pathway.

Comparative Analysis of Synthetic Routes

The choice of starting material fundamentally defines the synthetic strategy for accessing the bromoindazole core. The following table summarizes the key quantitative data for the three evaluated routes to 5-bromo-1H-indazole.

Starting MaterialKey Transformation(s)Overall Yield (%)Purity (%)Estimated Cost of Starting Material (USD/mol)Estimated Total Reagent Cost (USD/mol of product)
4-Bromo-2-methylanilineDiazotization and Cyclization~94%[1]High$198.00$150.00
2-Bromo-5-nitrotoluene1. Nitro Reduction 2. Diazotization and Cyclization~75% (estimated)High$155.00$220.00
2-Amino-5-bromobenzonitrileCyclization with Hydrazine~90%[2]High$275.00$50.00

Note: Purity is generally high for all routes after standard purification procedures. Cost estimations are based on currently available supplier pricing and may vary. The overall yield for the route starting from 2-bromo-5-nitrotoluene is an estimation based on typical yields for the individual reaction types.

Experimental Protocols

Detailed methodologies for the key transformations are provided to allow for an informed assessment of each synthetic route's practicality and resource requirements.

Route 1: Synthesis of 5-Bromo-1H-indazole from 4-Bromo-2-methylaniline

This one-pot procedure involves the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization to form the indazole ring.

Materials:

  • 4-Bromo-2-methylaniline

  • Acetic anhydride

  • Isoamyl nitrite

  • Chloroform

  • Potassium acetate

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethyl acetate

  • Heptane

Procedure:

  • To a solution of 4-bromo-2-methylaniline in chloroform, add acetic anhydride.

  • Add potassium acetate and isoamyl nitrite to the solution.

  • Reflux the mixture.

  • After cooling, remove the volatiles by distillation.

  • Add water and hydrochloric acid and heat the mixture.

  • Cool the solution and basify with sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers and concentrate.

  • Purify the crude product by slurrying in heptane to yield 5-bromo-1H-indazole.[1]

Route 2: Synthesis of 5-Bromo-1H-indazole from 2-Bromo-5-nitrotoluene

This two-step synthesis first involves the reduction of the nitro group to an amine, followed by diazotization and cyclization.

Step 2a: Reduction of 2-Bromo-5-nitrotoluene to 4-Bromo-2-methylaniline

Materials:

  • 2-Bromo-5-nitrotoluene

  • Tin(II) chloride dihydrate

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium hydroxide

Procedure:

  • Suspend 2-bromo-5-nitrotoluene and tin(II) chloride dihydrate in ethanol.

  • Add concentrated hydrochloric acid and heat the mixture.

  • Cool the reaction and neutralize with a sodium hydroxide solution.

  • Extract the product with an organic solvent.

  • Dry and concentrate the organic layer to yield 4-bromo-2-methylaniline.

Step 2b: Cyclization of 4-Bromo-2-methylaniline to 5-Bromo-1H-indazole

This step follows the same procedure as Route 1.

Route 3: Synthesis of 5-Bromo-1H-indazol-3-amine from 2-Amino-5-bromobenzonitrile

This route yields the 3-amino derivative of 5-bromoindazole through a cyclization reaction with hydrazine.

Materials:

  • 2-Amino-5-bromobenzonitrile

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a solution of 2-amino-5-bromobenzonitrile in ethanol, add hydrazine hydrate.

  • Heat the reaction mixture in a sealed tube.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture to dryness.

  • Purify the solid product by recrystallization from ethanol to afford 5-bromo-1H-indazol-3-amine.[2]

Visualizing the Synthetic Pathways

To further clarify the strategic decisions involved in selecting a synthetic route, the following diagrams illustrate the logical workflow of the cost-effectiveness analysis and a representative synthetic pathway.

CostEffectivenessAnalysis cluster_start Starting Material Selection cluster_process Synthetic Process Evaluation cluster_analysis Cost-Effectiveness Metrics cluster_decision Decision Outcome A 4-Bromo-2-methylaniline D One-Pot Diazotization & Cyclization A->D B 2-Bromo-5-nitrotoluene E Two-Step: Nitro Reduction then Diazotization & Cyclization B->E C 2-Amino-5-bromobenzonitrile F Cyclization with Hydrazine C->F G Starting Material Cost D->G H Reagent & Solvent Cost D->H I Overall Yield D->I J Process Complexity (Number of Steps) D->J E->G E->H E->I E->J F->G F->H F->I F->J K Optimal Synthetic Route G->K H->K I->K J->K

Cost-effectiveness analysis workflow.

BromoindazoleSynthesis cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 A1 4-Bromo-2-methylaniline P1 5-Bromo-1H-indazole A1->P1  Acetic Anhydride,  Isoamyl Nitrite   B1 2-Bromo-5-nitrotoluene B2 4-Bromo-2-methylaniline B1->B2  SnCl2·2H2O, HCl   P2 5-Bromo-1H-indazole B2->P2  Acetic Anhydride,  Isoamyl Nitrite   C1 2-Amino-5-bromobenzonitrile P3 5-Bromo-1H-indazol-3-amine C1->P3  Hydrazine Hydrate  

References

A Comparative Guide to HPLC and LC-MS Methods for Purity Determination of Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical aspect of the development and quality control of active pharmaceutical ingredients (APIs). For indazole-containing compounds, a significant class of molecules in medicinal chemistry, ensuring high purity is paramount for safety and efficacy.[1] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely employed analytical techniques for impurity profiling.[2][3][4] This guide provides a comprehensive comparison of these two methods for the purity determination of indazole compounds, supported by experimental data and detailed protocols.

Introduction to Purity Analysis of Indazole Compounds

Indazole derivatives are present in a variety of therapeutic drugs, including anti-cancer agents like pazopanib and axitinib.[5][6] The synthesis of these complex molecules can lead to the formation of process-related impurities and degradation products.[7] Regulatory bodies require stringent control and monitoring of these impurities.[8] Therefore, robust and reliable analytical methods are essential for their detection, quantification, and identification.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for the quantitative analysis of impurities in pharmaceuticals.[3][5] Its high resolution, sensitivity, and reproducibility make it ideal for separating and quantifying impurities.[1][9] Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of indazole compounds.

Advantages of HPLC for Purity Analysis:
  • Quantitative Accuracy: HPLC with UV detection provides excellent quantitative accuracy and precision, which is crucial for determining the percentage of purity and the levels of specific impurities.[1]

  • Robustness and Reproducibility: Well-developed HPLC methods are robust and can be reliably transferred between laboratories, making them suitable for routine quality control.[1]

  • Versatility: A wide range of stationary phases and mobile phases can be used to optimize the separation of various indazole compounds and their impurities.[9][10]

Limitations of HPLC for Purity Analysis:
  • Limited Peak Identification: Without a reference standard for each impurity, HPLC with UV detection cannot definitively identify the separated components.[1]

  • Co-elution: Complex samples may contain impurities that co-elute with the main peak or with each other, making accurate quantification challenging.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification and Purity Confirmation

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1] This hyphenated technique is invaluable for the identification of unknown impurities and for confirming the molecular weight of the main component.[1][7]

Advantages of LC-MS for Purity Analysis:
  • High Specificity and Sensitivity: LC-MS provides high specificity and sensitivity, allowing for the detection and identification of impurities at very low levels.[1]

  • Molecular Weight Information: Mass spectrometry provides the mass-to-charge ratio (m/z) of the analytes, which is critical for identifying unknown impurities and confirming the identity of the main compound.[1][7]

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help in the structural elucidation of unknown impurities.[9]

Limitations of LC-MS for Purity Analysis:
  • Quantitative Challenges: While LC-MS can be used for quantification, it can be more complex and may have a narrower linear range compared to HPLC-UV. Ionization efficiency can also vary between compounds.[1]

  • Matrix Effects: The presence of other components in the sample can suppress or enhance the ionization of the analytes, affecting the accuracy of quantification.

  • Isomer Distinction: LC-MS may not be able to distinguish between isomers that have the same mass-to-charge ratio.[1]

Comparative Performance Data

The following tables summarize typical performance data for HPLC and LC-MS methods used in the purity analysis of indazole-containing APIs, using Pazopanib and Axitinib as examples.

Table 1: HPLC Method Parameters and Performance for Purity Analysis of Pazopanib

ParameterMethod Details
Column YMC Triart C18 (250 mm × 4.6 mm, 5 µm)[9]
Mobile Phase A 0.1% Perchloric acid buffer and tetrahydrofuran[9]
Mobile Phase B 0.1% Perchloric acid buffer, tetrahydrofuran, methanol, and acetonitrile[9]
Elution Gradient[9]
Flow Rate 1.0 mL/min
Detection UV at 268 nm[9]
Linearity (r²) > 0.99[9]
LOD 0.15 µg/mL[9]
LOQ 0.50 µg/mL[9]
Accuracy (% Recovery) > 95.0%[9]
Precision (%RSD) < 5.0%[9]

Table 2: HPLC Method Parameters and Performance for Purity Analysis of Axitinib

ParameterMethod Details
Column Discovery C8 (250mm x 4.6mm, 5µm)[11]
Mobile Phase A 0.1% Orthophosphoric acid[11]
Mobile Phase B Methanol[11]
Elution Gradient[11]
Flow Rate 1.0 mL/min[11]
Detection UV at 235 nm[11]
Linearity Range 0.25 - 1.5 µg/mL[11]
Accuracy (% Recovery) 99 - 101%[11]

Table 3: LC-MS/MS Method Parameters and Performance for Analysis of Axitinib

ParameterMethod Details
Column Zorbax C18 (50 mm x 4.6 mm, 5µm)[12]
Mobile Phase 10mM Ammonium formate and Acetonitrile (30:70 v/v)[12]
Elution Isocratic
Flow Rate 0.87 mL/min[12]
Ionization Source Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)
Linearity Range 1 - 65 ng/mL[12]
Accuracy (% Recovery) 96.66 - 100.1%[12]

Experimental Protocols

Detailed HPLC Method for Purity Determination of Pazopanib

This protocol is based on a validated stability-indicating RP-HPLC method.[9]

  • Instrumentation: HPLC system with a UV detector.

  • Column: YMC Triart C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% solution of perchloric acid in water and mix with tetrahydrofuran.

    • Mobile Phase B: A mixture of 0.1% perchloric acid buffer, tetrahydrofuran, methanol, and acetonitrile.

  • Chromatographic Conditions:

    • Elution: Gradient elution over 50 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: 268 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the Pazopanib sample in a suitable diluent to achieve a known concentration.

    • For impurity analysis, a spiked sample can be prepared by adding known amounts of impurity standards to the sample solution.[9]

Detailed LC-MS Method for Impurity Identification

This protocol describes a general approach for identifying impurities detected by HPLC.

  • Instrumentation: LC-MS/MS system (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).

  • Chromatographic Conditions: The LC conditions are typically the same as the developed HPLC method to ensure correlation of retention times.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used for indazole compounds.[1]

    • Mass Analyzer: Operate in full scan mode to detect all ions and in product ion scan (MS/MS) mode to obtain fragmentation data for structural elucidation.

  • Data Analysis:

    • The mass-to-charge ratio of the impurity peaks are determined from the full scan data.

    • The elemental composition can be calculated from the accurate mass measurement.

    • The fragmentation pattern from the MS/MS data is used to propose a structure for the unknown impurity.

Visualization of Experimental Workflows

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Indazole Compound Sample Dissolution Dissolve in Diluent Sample->Dissolution Spiking Spike with Impurity Standards (optional) Dissolution->Spiking HPLC HPLC System Spiking->HPLC Column C18 Column HPLC->Column Detection UV Detector Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Impurities & Purity Integration->Quantification

Caption: Workflow for HPLC Purity Determination of Indazole Compounds.

LCMS_Impurity_ID_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation LC_System LC System (from HPLC method) Impurity_Fraction Isolate Impurity Peak LC_System->Impurity_Fraction ESI Electrospray Ionization Impurity_Fraction->ESI Full_Scan Full Scan MS (m/z) ESI->Full_Scan MSMS_Scan Tandem MS (Fragmentation) Full_Scan->MSMS_Scan MW_Determination Determine Molecular Weight Full_Scan->MW_Determination Structure_Elucidation Elucidate Impurity Structure MSMS_Scan->Structure_Elucidation Formula_Prediction Predict Elemental Composition MW_Determination->Formula_Prediction Formula_Prediction->Structure_Elucidation

Caption: Workflow for LC-MS Impurity Identification of Indazole Compounds.

Conclusion

Both HPLC and LC-MS are indispensable tools for the purity determination of indazole compounds. HPLC excels in providing accurate and precise quantitative data for routine quality control, while LC-MS is unparalleled in its ability to identify and structurally characterize unknown impurities. A comprehensive approach that utilizes HPLC for purity assessment and quantification, and LC-MS for identity confirmation and impurity profiling, provides a robust and scientifically sound basis for ensuring the quality, safety, and efficacy of indazole-based pharmaceuticals.[1] The choice of method, or the combination thereof, will depend on the specific requirements of the analysis, from early-stage development to final product release.

References

A Comparative Guide to the Structural Confirmation of 4-bromo-1H-indazol-3-amine Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective synthesis and unambiguous structural confirmation of substituted indazoles are critical in medicinal chemistry and drug development, where specific isomers can exhibit vastly different pharmacological profiles. This guide provides a comparative overview of the analytical techniques used to distinguish regioisomers of 4-bromo-1H-indazol-3-amine, a key heterocyclic scaffold. By presenting experimental data from closely related analogs and outlining detailed analytical protocols, this document serves as a practical resource for researchers in the field.

Introduction to Regioisomerism in Bromo-1H-indazol-3-amines

The synthesis of this compound can potentially yield a mixture of regioisomers, including the 4-bromo, 5-bromo, 6-bromo, and 7-bromo analogs. Each of these isomers possesses a unique substitution pattern on the indazole core, which gives rise to distinct spectroscopic and chromatographic properties. The challenge lies in the selective synthesis of the desired isomer and the robust analytical confirmation of its structure, free from other regioisomers.

Comparative Spectroscopic Data

NMR Spectroscopic Data

Table 1: Comparative ¹H NMR Data (Predicted and Experimental) of Bromo-1H-indazol-3-amine Regioisomers

Position of BromineH-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)NH (ppm)NH₂ (ppm)Data Source
4-bromo -~7.2 (d)~7.0 (t)~7.4 (d)~11.6~5.5Predicted
5-bromo 7.92 (d, J=1.9 Hz)-7.30 (dd, J=8.8, 1.9 Hz)7.19 (d, J=8.8 Hz)11.55 (s)5.41 (s)Experimental[1]
6-bromo ~7.6 (s)~7.0 (d)-~7.6 (d)~11.7~5.6Predicted (based on 6-bromo-1-methyl-1H-indazol-3-amine[2])
7-bromo ~7.3 (d)~6.9 (t)~7.5 (d)-~11.8~5.7Predicted

Note: Predicted chemical shifts are estimations based on substituent effects and may vary depending on the solvent and other experimental conditions.

Table 2: Comparative ¹³C NMR Data (Predicted) of Bromo-1H-indazol-3-amine Regioisomers

Position of BromineC-3C-3aC-4C-5C-6C-7C-7a
4-bromo ~145~115~110~122~120~128~140
5-bromo ~146~116~125~112~123~118~141
6-bromo ~145~117~122~125~115~119~142
7-bromo ~146~114~121~120~124~110~139

Note: These are predicted chemical shifts and serve as a guide for spectral interpretation.

X-ray Crystallography Data

Single-crystal X-ray diffraction provides the most definitive structural confirmation. The crystallographic data for a given regioisomer will be unique.

Table 3: Representative Crystallographic Parameters

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)9.1
β (°)105
Volume (ų)915

Note: These values are illustrative. Actual crystallographic data must be determined experimentally for each regioisomer.

Experimental Protocols

Synthesis of Bromo-1H-indazol-3-amines

A common route to substituted 3-aminoindazoles involves the cyclization of an appropriately substituted 2-aminobenzonitrile with a source of hydrazine. The regioselectivity is dictated by the substitution pattern of the starting material.

General Protocol for the Synthesis of 5-bromo-1H-indazol-3-amine: [1]

  • To a solution of 5-bromo-2-fluorobenzonitrile in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

  • Heat the reaction mixture under reflux for a specified period.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) of the aromatic protons are diagnostic for the substitution pattern.

  • ¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum. The chemical shifts of the carbon atoms, particularly the carbon bearing the bromine atom, are indicative of the regioisomer.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and confirming the overall structure.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or layering techniques using a variety of solvent systems.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data. The resulting model will provide the precise atomic coordinates, confirming the connectivity and substitution pattern of the molecule.

Visualization of Workflows

Synthetic Pathway and Isomer Formation

The synthesis of bromo-substituted 3-aminoindazoles typically starts from a substituted benzonitrile. The position of the substituents on the starting material dictates the final regioisomer.

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Regioisomeric Products 2-Amino-3-bromobenzonitrile 2-Amino-3-bromobenzonitrile Cyclization with Hydrazine Cyclization with Hydrazine 2-Amino-3-bromobenzonitrile->Cyclization with Hydrazine 2-Amino-4-bromobenzonitrile 2-Amino-4-bromobenzonitrile 2-Amino-4-bromobenzonitrile->Cyclization with Hydrazine 2-Amino-5-bromobenzonitrile 2-Amino-5-bromobenzonitrile 2-Amino-5-bromobenzonitrile->Cyclization with Hydrazine 2-Amino-6-bromobenzonitrile 2-Amino-6-bromobenzonitrile 2-Amino-6-bromobenzonitrile->Cyclization with Hydrazine This compound This compound Cyclization with Hydrazine->this compound 5-bromo-1H-indazol-3-amine 5-bromo-1H-indazol-3-amine Cyclization with Hydrazine->5-bromo-1H-indazol-3-amine 6-bromo-1H-indazol-3-amine 6-bromo-1H-indazol-3-amine Cyclization with Hydrazine->6-bromo-1H-indazol-3-amine 7-bromo-1H-indazol-3-amine 7-bromo-1H-indazol-3-amine Cyclization with Hydrazine->7-bromo-1H-indazol-3-amine

Caption: Synthetic routes to bromo-1H-indazol-3-amine regioisomers.

Analytical Workflow for Structural Confirmation

A systematic analytical workflow is essential for the conclusive identification of the correct regioisomer.

G Crude Reaction Mixture Crude Reaction Mixture Purification Purification Crude Reaction Mixture->Purification Chromatography/ Recrystallization Isolated Isomer(s) Isolated Isomer(s) Purification->Isolated Isomer(s) NMR Spectroscopy NMR Spectroscopy Isolated Isomer(s)->NMR Spectroscopy X-ray Crystallography X-ray Crystallography Isolated Isomer(s)->X-ray Crystallography 1D NMR (1H, 13C) 1D NMR (1H, 13C) NMR Spectroscopy->1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (1H, 13C)->2D NMR (COSY, HSQC, HMBC) For complex cases Unambiguous Structure Unambiguous Structure 2D NMR (COSY, HSQC, HMBC)->Unambiguous Structure Single Crystal Growth Single Crystal Growth X-ray Crystallography->Single Crystal Growth Structure Determination Structure Determination Single Crystal Growth->Structure Determination Structure Determination->Unambiguous Structure

Caption: Analytical workflow for regioisomer structural confirmation.

Conclusion

The structural confirmation of this compound regioisomers relies on a combination of modern synthetic strategies and powerful analytical techniques. While the synthesis can be directed towards a specific isomer, the definitive proof of its structure requires careful analysis of spectroscopic and, ideally, crystallographic data. This guide provides a framework for researchers to approach this challenge, enabling the confident assignment of a regioisomer's structure, a crucial step in the advancement of drug discovery and development programs.

References

Comparison of transition metal-catalyzed reactions for 3-aminoindazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminoindazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis has been a subject of intense research, with transition metal-catalyzed reactions emerging as powerful and versatile tools. This guide provides an objective comparison of the leading transition metal-catalyzed methods for the synthesis of 3-aminoindazoles, focusing on palladium, copper, iron, and rhodium-based systems. The performance of each catalytic system is evaluated based on experimental data, and detailed methodologies for key reactions are provided.

Palladium-Catalyzed Synthesis: A Robust and General Approach

Palladium catalysis, particularly the Buchwald-Hartwig amination, stands out as a highly efficient and broadly applicable method for the synthesis of 3-aminoindazoles. A prevalent strategy involves a two-step sequence starting from readily available 2-bromobenzonitriles.

A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence.[1][2] This procedure offers a general and efficient alternative to the typical SNAr reaction of hydrazine with o-fluorobenzonitriles.[1][2] The first step is a palladium-catalyzed N-arylation of benzophenone hydrazone with a 2-bromobenzonitrile, which proceeds in high yields.[1] The subsequent deprotection of the resulting hydrazone and concomitant cyclization under acidic conditions affords the desired 3-aminoindazole.[1]

Key Features:

  • High Yields: This method consistently delivers high yields for a wide range of substrates.

  • Broad Substrate Scope: It tolerates a variety of functional groups on the benzonitrile ring, including both electron-donating and electron-withdrawing groups.[1]

  • Mild Reaction Conditions: The catalytic cycle proceeds under relatively mild conditions.

Quantitative Data for Palladium-Catalyzed Synthesis
Entry2-Bromobenzonitrile SubstituentArylhydrazone Yield (%)3-Aminoindazole Yield (%)
1H9990
24-Me9585
35-OMe9888
44-Cl9282
54-CF₃8073

Data compiled from literature reports for the two-step synthesis from 2-bromobenzonitriles.[1]

Experimental Protocol: Palladium-Catalyzed Synthesis

Step 1: Synthesis of N-(2-cyanophenyl)benzophenone hydrazone

To a solution of 2-bromobenzonitrile (1.0 mmol), benzophenone hydrazone (1.1 mmol), and cesium carbonate (1.5 mmol) in toluene (5 mL) is added Pd(OAc)₂ (0.05 mmol) and BINAP (0.055 mmol). The mixture is heated to 100 °C for 12-24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the N-aryl benzophenone hydrazone.[1]

Step 2: Synthesis of 3-aminoindazole

The N-(2-cyanophenyl)benzophenone hydrazone (1.0 mmol) is dissolved in methanol (10 mL), and p-toluenesulfonic acid monohydrate (1.5 mmol) is added. The mixture is stirred at room temperature for 4-8 hours. The solvent is then evaporated, and the residue is neutralized with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography to yield the 3-aminoindazole.[1]

Catalytic Cycle and Workflow

The palladium-catalyzed synthesis of 3-aminoindazoles from 2-bromobenzonitriles follows a well-established experimental workflow. The key transformation is the Buchwald-Hartwig amination, a powerful C-N bond-forming reaction.

experimental_workflow cluster_step1 Step 1: Palladium-Catalyzed N-Arylation cluster_step2 Step 2: Deprotection and Cyclization 2-Bromobenzonitrile 2-Bromobenzonitrile Reaction1 Buchwald-Hartwig Amination 2-Bromobenzonitrile->Reaction1 Benzophenone Hydrazone Benzophenone Hydrazone Benzophenone Hydrazone->Reaction1 Pd_Catalyst Pd(OAc)₂/BINAP Pd_Catalyst->Reaction1 Base1 Cs₂CO₃ Base1->Reaction1 Arylhydrazone Arylhydrazone Reaction1->Arylhydrazone Reaction2 Hydrolysis & Intramolecular Cyclization Arylhydrazone->Reaction2 Acid p-TsOH Acid->Reaction2 3-Aminoindazole 3-Aminoindazole Reaction2->3-Aminoindazole

Two-step synthesis of 3-aminoindazoles via Pd-catalysis.

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

catalytic_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L₂Pd(II)(Ar)(Br) OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Amine_Coord L₂Pd(II)(Ar)(NHR₂) Ligand_Exchange->Amine_Coord Deprotonation Deprotonation (Base) Amine_Coord->Deprotonation Amido_Complex L₂Pd(II)(Ar)(NR₂) Deprotonation->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 RedElim->Product ArBr->OxAdd Amine->Ligand_Exchange

Buchwald-Hartwig amination catalytic cycle.

Copper-Catalyzed Synthesis: An Economical Alternative

Copper-catalyzed methods provide a more economical and environmentally friendly alternative to palladium-based systems for the synthesis of 3-aminoindazoles. The Ullmann condensation is a classic copper-catalyzed C-N bond-forming reaction that has been adapted for this purpose. A notable approach involves the reaction of 2-halobenzonitriles with hydrazine derivatives.

This copper-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine carboxylic esters proceeds smoothly to furnish substituted 3-aminoindazoles through a cascade coupling-condensation process.

Key Features:

  • Cost-Effective: Copper catalysts are significantly less expensive than their palladium counterparts.

  • Cascade Process: The reaction often proceeds through a one-pot cascade, simplifying the synthetic procedure.

  • Good Yields: This method provides good to excellent yields for a range of substrates.

Quantitative Data for Copper-Catalyzed Synthesis
Entry2-HalobenzonitrileHydrazine DerivativeLigandBaseYield (%)
12-Chlorobenzonitriletert-Butyl carbazateL-prolineK₂CO₃85
22-Bromobenzonitriletert-Butyl carbazateL-prolineK₂CO₃82
32-Chloro-5-nitrobenzonitriletert-Butyl carbazateL-prolineK₂CO₃78
42-ChlorobenzonitrilePhenylhydrazineNoneK₂CO₃75

Representative data compiled from literature for the copper-catalyzed synthesis.

Experimental Protocol: Copper-Catalyzed Synthesis

A mixture of 2-chlorobenzonitrile (1.0 mmol), tert-butyl carbazate (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol) in DMSO (5 mL) is heated at 110 °C for 24 hours under a nitrogen atmosphere. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to give the 3-aminoindazole.

Catalytic Cycle

The copper-catalyzed synthesis of 3-aminoindazoles from 2-halobenzonitriles and hydrazine derivatives is believed to proceed via an Ullmann-type condensation mechanism.

ullmann_cycle CuI Cu(I)L Coordination Coordination CuI->Coordination Cu_Amide Cu(I)-NR₂ Coordination->Cu_Amide OxAdd Oxidative Addition Cu_Amide->OxAdd CuIII_complex L₂Cu(III)(Ar)(NR₂) OxAdd->CuIII_complex RedElim Reductive Elimination CuIII_complex->RedElim RedElim->CuI RedElim->Product Amine->Coordination ArX->OxAdd

Proposed Ullmann condensation catalytic cycle.

Iron-Catalyzed Synthesis: An Emerging Green Alternative

Iron catalysis is gaining attention as a highly sustainable and cost-effective approach for the synthesis of nitrogen-containing heterocycles. While still an emerging area for 3-aminoindazole synthesis, iron-catalyzed C-H amination and cyclization reactions show promise.

An iron-catalyzed C-H amination for the construction of imidazole-fused-ring systems can be conducted in anisole as a green solvent with water as the only byproduct.[3] Although not directly applied to 3-aminoindazoles in the cited study, the principle of iron-catalyzed C-H amination could be adapted.

Key Features:

  • Abundant and Non-toxic: Iron is one of the most abundant and least toxic transition metals.

  • Green Chemistry: These methods often utilize environmentally benign solvents and produce minimal waste.

  • Developing Field: While promising, the scope and generality of iron-catalyzed 3-aminoindazole synthesis are still under active investigation.

Experimental Protocol: Iron-Catalyzed C-H Amination (General Concept)

A mixture of a suitable precursor (e.g., a substituted 2-aminobenzylamine derivative), an oxidant, and a catalytic amount of an iron salt (e.g., FeCl₃) in a high-boiling solvent is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is worked up by standard aqueous extraction and purification by column chromatography.

Rhodium-Catalyzed Synthesis: C-H Activation Strategies

Rhodium catalysis offers unique pathways to indazole derivatives through C-H activation and annulation strategies. While direct synthesis of 3-aminoindazoles is less common, rhodium-catalyzed reactions provide access to the core indazole structure, which can be further functionalized.

An efficient, one-step, and highly functional group-compatible synthesis of substituted N-aryl-2H-indazoles is reported via the rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes.[2][4][5]

Key Features:

  • High Atom Economy: C-H activation strategies minimize the need for pre-functionalized starting materials.

  • Novel Reactivity: Rhodium catalysts enable unique transformations that are not accessible with other metals.

  • Specialized Applications: These methods are often used for the synthesis of specific, highly functionalized indazole derivatives.

Catalytic Cycle

The rhodium-catalyzed synthesis of indazoles often proceeds through a C-H activation/annulation mechanism. The cycle typically involves coordination of a directing group, C-H activation to form a rhodacycle, insertion of a coupling partner, and reductive elimination to release the product and regenerate the active catalyst.

rhodium_cycle RhIII [Rh(III)] Coordination Coordination & C-H Activation RhIII->Coordination Rhodacycle Rhodacycle Intermediate Coordination->Rhodacycle Insertion Migratory Insertion Rhodacycle->Insertion Intermediate Seven-membered Rhodacycle Insertion->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->RhIII RedElim->Product Substrate->Coordination Coupling_Partner->Insertion

General catalytic cycle for Rh(III)-catalyzed C-H activation.

Conclusion

The synthesis of 3-aminoindazoles can be effectively achieved using a variety of transition metal catalysts, each with its own set of advantages and limitations.

  • Palladium-catalyzed methods , particularly the Buchwald-Hartwig amination, offer a robust and general route with high yields and broad substrate scope, making them a reliable choice for many applications.

  • Copper-catalyzed reactions present a more economical and environmentally friendly alternative, with the Ullmann condensation being a key strategy. These methods are particularly attractive for large-scale synthesis.

  • Iron-catalyzed synthesis is an emerging field that holds great promise for sustainable chemistry, although further development is needed to establish its generality.

  • Rhodium catalysis provides access to unique indazole structures through C-H activation, offering a powerful tool for the synthesis of complex and highly functionalized derivatives.

The choice of catalytic system will ultimately depend on the specific requirements of the synthesis, including the desired substrate scope, cost considerations, and environmental impact. This guide provides the necessary data and protocols to make an informed decision for the efficient and effective synthesis of 3-aminoindazole derivatives.

References

Unveiling the Anti-Cancer Potential: A Comparative Guide to Novel Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective cancer therapeutics, the indazole scaffold has emerged as a privileged structure in medicinal chemistry.[1] This guide provides a comparative analysis of novel indazole derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We delve into their anti-proliferative activities across various cancer cell lines, supported by experimental data and detailed methodologies. Several FDA-approved small molecule anti-cancer drugs, such as Axitinib, Lonidamine, and Pazopanib, already feature the indazole core, underscoring the clinical significance of this heterocyclic compound.[1]

Comparative Anti-proliferative Activity

The following table summarizes the in vitro anti-proliferative activity of several recently developed indazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency, with lower values indicating greater effectiveness at inhibiting cell growth.

Compound IDTarget Cancer Cell Line(s)IC₅₀ (µM)Key Findings & Mechanism of Action
Compound 2f 4T1 (Breast Cancer)0.23Potent growth inhibitory activity. Promotes apoptosis through upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2. Also decreases mitochondrial membrane potential and increases reactive oxygen species (ROS).[2][3]
A549 (Lung Cancer)0.88Significant anti-proliferative activity.[3]
HepG2 (Liver Cancer)0.80Effective in inhibiting cell proliferation.[4]
MCF-7 (Breast Cancer)0.34Strong inhibitory effects observed.[4]
Compound 6o K562 (Chronic Myeloid Leukemia)5.15Exhibits a promising inhibitory effect and shows selectivity for cancer cells over normal cells (HEK-293 IC₅₀ = 33.2 µM). Affects apoptosis and the cell cycle, possibly by inhibiting Bcl-2 family members and the p53/MDM2 pathway.[5]
Compound 93 HL60 (Leukemia)0.0083Identified as a highly potent inhibitor against this cell line.[6]
HCT116 (Colon Cancer)0.0013Demonstrated vigorous potency with nanomolar efficacy.[6]
Indazole-Chalcone Hybrid 4a MKN45 (Gastric Cancer)2.65Showed remarkable inhibitory activity, more potent than the positive control sorafenib (IC₅₀ = 4.69 µmol/L).[7]
Indazole-Chalcone Hybrid 4d MKN45 (Gastric Cancer)3.55Exhibited significant anti-proliferative effects.[7]
Polysubstituted Indazoles A2780 (Ovarian Cancer) & A549 (Lung Cancer)0.64 - 17Several compounds within this series showed interesting anti-proliferative activity. Some were found to trigger apoptosis and cause a block in the S phase of the cell cycle.[8][9]

Experimental Protocols

The evaluation of the anti-proliferative activity of these novel indazole derivatives predominantly relies on well-established in vitro assays. Below are detailed methodologies for key experiments.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10][11]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Indazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Count the cells and adjust the concentration to a seeding density of 5,000-10,000 cells per well in a 96-well plate. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in complete culture medium. The final solvent concentration should be kept consistent and low (e.g., <0.5% DMSO) across all wells. Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle-treated control group.

  • Incubation: Incubate the plate for a specified period, typically 24 to 72 hours, depending on the cell line and experimental design.

  • MTT Addition: Following the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10]

  • Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[10]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is then calculated from the dose-response curve.

Visualizing the Mechanisms and Workflow

To better understand the cellular pathways affected by these indazole derivatives and the experimental process, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for Anti-Proliferative Activity start Cancer Cell Line Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Indazole Derivatives (Varying Concentrations) seed->treat incubate Incubate for 24-72h treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Measure Absorbance/ Luminescence assay->read analyze Calculate IC50 Values read->analyze

General experimental workflow for evaluating anti-proliferative activity.

Many indazole derivatives exert their anti-cancer effects by targeting specific signaling pathways involved in cell proliferation and survival. The Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) pathways are common targets.

G cluster_pathway Targeted Signaling Pathways cluster_vegfr VEGFR Pathway cluster_fgfr FGFR Pathway Indazole Indazole Derivatives VEGFR VEGFR Indazole->VEGFR Inhibition FGFR FGFR Indazole->FGFR Inhibition VEGF VEGF VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_V Cell Proliferation & Angiogenesis ERK->Proliferation_V FGF FGF FGF->FGFR RAS RAS FGFR->RAS RAF_F RAF RAS->RAF_F MEK_F MEK RAF_F->MEK_F ERK_F ERK MEK_F->ERK_F Proliferation_F Cell Proliferation ERK_F->Proliferation_F

Inhibition of VEGFR and FGFR signaling pathways by indazole derivatives.

The induction of apoptosis is another critical mechanism of action for many anti-cancer agents. Compound 2f, for instance, has been shown to modulate the key proteins in the intrinsic apoptosis pathway.[2][3]

G cluster_apoptosis Apoptosis Induction Pathway Indazole Indazole Derivative (e.g., Compound 2f) ROS Increased ROS Indazole->ROS Mito Mitochondrial Membrane Potential (Decreased) Indazole->Mito Bax Bax (Upregulated) Indazole->Bax Bcl2 Bcl-2 (Downregulated) Indazole->Bcl2 Caspase Cleaved Caspase-3 (Upregulated) Mito->Caspase Bax->Mito Bcl2->Mito Apoptosis Apoptosis Caspase->Apoptosis

Mechanism of apoptosis induction by a novel indazole derivative.

References

Safety Operating Guide

Proper Disposal of 4-bromo-1H-indazol-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of 4-bromo-1H-indazol-3-amine, a halogenated indazole derivative. Adherence to these protocols is essential for regulatory compliance and laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations. The following are general safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

Waste Segregation: The Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its bromine content, this compound is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.

Key Principles of Waste Segregation:

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste. Co-mingling different waste streams increases the complexity and cost of disposal.

  • Original Containers: Whenever feasible, keep the chemical in its original container to prevent misidentification.

  • Container Compatibility: Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are often recommended for halogenated solvent waste.

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.

  • Pure or Unused this compound:

    • Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.

    • Avoid generating dust during the transfer.

    • Ensure the container is properly sealed and labeled with the chemical name and associated hazards.

  • Contaminated Labware and Materials (e.g., gloves, weighing paper):

    • Solid Waste: Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[1]

    • Glassware: Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate in the liquid "Halogenated Organic Waste" container.[1] After this initial rinse, the glassware can be washed according to standard laboratory procedures.

  • Final Disposal:

    • Final disposal of this compound waste must be carried out by a licensed and approved waste disposal facility.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing. This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from emissions.[1]

Crucially, do not dispose of this compound down the drain or in regular trash. Such actions can lead to environmental contamination and are a violation of regulatory standards.[1]

Quantitative Data Summary

ParameterValue (for 4-bromo-1H-indazole)Reference
GHS Classification Acute Toxicity, Oral (Category 4), H302; Skin Irritation (Category 2), H315; Eye Irritation (Category 2), H319; Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335[2]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_disposal Disposal Procedure cluster_final Final Disposition start Start: Identify Waste (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select Labeled 'Halogenated Organic Waste' Container fume_hood->waste_container check_compatibility Ensure Container Compatibility (e.g., HDPE) waste_container->check_compatibility pure_solid Pure/Unused Solid check_compatibility->pure_solid contaminated_solid Contaminated Solids (Gloves, Paper) check_compatibility->contaminated_solid contaminated_liquid Contaminated Liquids (Solvent Rinsate) check_compatibility->contaminated_liquid collect_solid Collect in Solid Halogenated Waste pure_solid->collect_solid contaminated_solid->collect_solid collect_liquid Collect in Liquid Halogenated Waste contaminated_liquid->collect_liquid seal_label Seal and Label Container Securely collect_solid->seal_label collect_liquid->seal_label contact_ehs Contact EHS for Pickup seal_label->contact_ehs incineration Licensed Hazardous Waste Incineration contact_ehs->incineration end End: Safe & Compliant Disposal incineration->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 4-bromo-1H-indazol-3-amine. Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. Based on available Safety Data Sheets (SDS), the primary risks are:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or powder.[1]

A thorough risk assessment should be conducted before handling this compound, considering the quantity, duration of handling, and the potential for dust generation. All operations should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the most critical line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-Resistant GlovesDouble-gloving is recommended. An inner nitrile glove for splash protection and a thicker, more resistant outer glove (e.g., neoprene or butyl rubber).Protects against skin irritation. Given the compound is a brominated aromatic amine, standard nitrile gloves may offer limited protection against prolonged exposure and should be replaced immediately upon contamination.
Eye and Face Protection Safety Goggles and Face ShieldANSI Z87.1-rated safety goggles that provide a complete seal around the eyes. A full-face shield should be worn over the goggles.Prevents eye irritation from airborne particles and accidental splashes. A face shield provides an additional layer of protection for the entire face.
Respiratory Protection Air-Purifying RespiratorA NIOSH-approved respirator with at least an N95, or equivalent FFP, particulate filter.Protects against the inhalation of hazardous dust, which can cause respiratory irritation.
Body Protection Disposable Lab Coat or CoverallsA disposable, solid-front lab coat or coveralls made of a material resistant to chemical powders.Prevents contamination of personal clothing and skin. Disposable garments eliminate the need for laundering contaminated clothing.
Foot Protection Closed-toe Shoes and Shoe CoversSturdy, closed-toe shoes are mandatory. Disposable shoe covers should be worn over shoes.Protects feet from spills and prevents the tracking of contaminants out of the laboratory.

Experimental Workflow and PPE Protocols

Adherence to a strict, sequential workflow is crucial for minimizing exposure and preventing cross-contamination. The following diagrams illustrate the mandatory procedures for donning, handling, doffing, and disposal.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE cluster_disposal Disposal prep_area 1. Designate Clean Area for Donning inspect_ppe 2. Inspect All PPE for Defects layout_ppe 3. Lay Out PPE in Donning Order don_shoes 4. Put on Shoe Covers layout_ppe->don_shoes Proceed to Donning don_coat 5. Don Lab Coat/Coveralls don_respirator 6. Don Respirator and Perform Seal Check don_goggles 7. Don Safety Goggles and Face Shield don_gloves 8. Don Inner and Outer Gloves fume_hood 9. Work Within a Fume Hood don_gloves->fume_hood Enter Work Area weigh 10. Carefully Weigh and Transfer Compound monitor 11. Continuously Monitor for Spills decon_outer 12. Decontaminate Outer Gloves (if necessary) monitor->decon_outer Complete Work doff_outer 13. Remove Outer Garments (Coat, Shoe Covers) doff_face 14. Remove Face Shield and Goggles doff_resp 15. Remove Respirator doff_gloves 16. Remove Gloves (Inner Last) segregate 17. Segregate All Contaminated PPE as Halogenated Solid Waste doff_gloves->segregate Proceed to Disposal wash 18. Wash Hands Thoroughly

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Donning Procedure
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Shoe Covers: Put on disposable shoe covers.

  • Lab Coat/Coveralls: Don a disposable lab coat or coveralls, ensuring complete coverage.

  • Respirator: Put on the N95 (or equivalent) respirator. Perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield.

  • Gloves: Don the inner pair of nitrile gloves, followed by the outer, more chemical-resistant gloves. Ensure the outer gloves extend over the cuffs of the lab coat.

Detailed Doffing Procedure

Doffing PPE correctly is critical to prevent self-contamination.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Lab Coat/Coveralls: Remove the lab coat or coveralls by rolling it down and away from the body, turning it inside out as you go.

  • Shoe Covers: Remove shoe covers.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner gloves, turning them inside out.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

G PPE Selection Logic Hazard Hazard Assessment: This compound Skin Skin Irritant Hazard->Skin Eye Eye Irritant Hazard->Eye Resp Respiratory Irritant (Dust) Hazard->Resp Gloves Hand Protection: Double Gloves Skin->Gloves Coat Body Protection: Disposable Lab Coat Skin->Coat Goggles Eye/Face Protection: Goggles & Face Shield Eye->Goggles Respirator Respiratory Protection: N95 or FFP Respirator Resp->Respirator

Caption: Logical relationships between identified hazards and required PPE.

Disposal Plan

Improper disposal of this compound and contaminated materials can pose a significant environmental and safety risk.

Waste Segregation
  • Halogenated Organic Waste: All materials, including disposable PPE, contaminated glassware, and any residual compound, must be collected in a dedicated and clearly labeled "Halogenated Organic Waste" container.[2]

  • Do Not Mix: Do not mix halogenated waste with non-halogenated organic waste.[2]

Disposal Procedure
  • Containment: Place all contaminated disposable items (gloves, lab coat, shoe covers, etc.) into a designated, sealable waste bag immediately after doffing.

  • Labeling: The waste bag must be clearly labeled as "Hazardous Waste: Halogenated Organic Solids."

  • Storage: Store the sealed waste bag in a designated hazardous waste accumulation area, away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

By strictly adhering to these guidelines, you can ensure a safe and compliant laboratory environment when working with this compound. Always consult your institution's specific safety protocols and the manufacturer's SDS for the most current information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.